17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA
Description
Properties
Molecular Formula |
C43H66N7O19P3S |
|---|---|
Molecular Weight |
1110.0 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S)-2-[(8R,9S,10R,13S,14S)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propanethioate |
InChI |
InChI=1S/C43H66N7O19P3S/c1-23(43(57)14-10-28-26-7-6-24-18-25(51)8-12-41(24,4)27(26)9-13-42(28,43)5)39(56)73-17-16-45-30(52)11-15-46-37(55)34(54)40(2,3)20-66-72(63,64)69-71(61,62)65-19-29-33(68-70(58,59)60)32(53)38(67-29)50-22-49-31-35(44)47-21-48-36(31)50/h18,21-23,26-29,32-34,38,53-54,57H,6-17,19-20H2,1-5H3,(H,45,52)(H,46,55)(H,61,62)(H,63,64)(H2,44,47,48)(H2,58,59,60)/t23-,26-,27+,28+,29-,32-,33-,34+,38-,41+,42+,43?/m1/s1 |
InChI Key |
UDFHRLPTSACVPG-NSEVOGSXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthesis of 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA and its Analogs in Bacterial Steroid Metabolism
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction: Contextualizing a Non-Canonical Steroid Intermediate
In the landscape of steroid biochemistry, particularly within mammalian systems, the canonical pathways of androgen and corticosteroid synthesis are well-established. These pathways proceed from cholesterol through a series of enzymatic modifications to yield a diverse array of hormones essential for physiological function. The molecule 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA, the topic of this guide, is not a recognized intermediate in these classical human steroidogenic pathways. However, a closely related analog, 17-hydroxy-3-oxo-4-pregnene-20-carboxyl-CoA (17-OH-PEC-CoA) , has been identified as a key metabolite in the steroid degradation pathways of certain bacteria, most notably Mycolicibacterium neoaurum (formerly Mycobacterium neoaurum)[1].
This guide, therefore, shifts the focus from mammalian steroidogenesis to the microbial world, offering an in-depth technical exploration of the biosynthesis of 17-OH-PEC-CoA. For researchers and professionals in drug development, understanding these bacterial pathways is of paramount importance. These microorganisms are increasingly harnessed as cellular factories for the cost-effective and environmentally sustainable production of steroid drug precursors from abundant natural sources like phytosterols[2][3]. The enzymes and intermediates within these bacterial pathways represent novel targets and tools for synthetic biology and pharmaceutical manufacturing.
This document will provide a comprehensive overview of the biosynthesis of 17-OH-PEC-CoA, the key enzymes involved, experimental protocols for its study, and its significance in the broader context of industrial steroid production.
The Bacterial Steroid Metabolic Landscape: A Source of Novel Intermediates
Bacteria, particularly those of the genus Mycolicibacterium, possess sophisticated enzymatic machinery to degrade complex sterol molecules, such as cholesterol and phytosterols, to utilize them as carbon and energy sources[4]. This degradation process involves the stepwise cleavage of the sterol side-chain and subsequent opening of the steroid rings. In genetically engineered strains of these bacteria, this degradation process can be intentionally halted at specific points to accumulate valuable steroid intermediates, which can then be used as starting materials for the synthesis of a wide range of pharmaceutical steroids[5].
The biosynthesis of C22 steroids, such as 17-OH-PEC-CoA, is a branch of this intricate metabolic network. These C22 intermediates are of particular interest as they can be efficiently converted into C21 corticosteroids, which have widespread therapeutic applications[1].
The Biosynthetic Pathway of 17-hydroxy-3-oxo-4-pregnene-20-carboxyl-CoA (17-OH-PEC-CoA)
The formation of 17-OH-PEC-CoA in Mycolicibacterium neoaurum is a hydration reaction that follows the initial steps of sterol side-chain degradation. The key transformation is the conversion of a C22 steroid intermediate, 3-oxo-4,17-pregnadiene-20-carboxyl-CoA (PDC-CoA).
Precursor Molecule: 3-oxo-4,17-pregnadiene-20-carboxyl-CoA (PDC-CoA)
PDC-CoA is a C22 steroid that arises from the partial degradation of the phytosterol side-chain. It is a key branch-point intermediate in the bacterial steroid metabolic pathway, potentially leading to the formation of C19 steroids or, as is the focus here, undergoing further modification to C22 derivatives[1]. The formation of PDC-CoA itself is a multi-step process from the initial sterol substrate, involving a series of enzymatic reactions that cleave the carbon-carbon bonds of the side chain.
The Key Enzymatic Step: Hydration by ChsH1-ChsH2 Enoyl-CoA Hydratase
The pivotal step in the biosynthesis of 17-OH-PEC-CoA is the hydration of the C17(20) double bond of PDC-CoA. This reaction is catalyzed by a specific enoyl-CoA hydratase, a heterodimeric enzyme complex composed of two subunits, ChsH1 and ChsH2[1].
-
Enzyme: ChsH1-ChsH2 enoyl-CoA hydratase
-
Substrate: 3-oxo-4,17-pregnadiene-20-carboxyl-CoA (PDC-CoA)
-
Product: 17-hydroxy-3-oxo-4-pregnene-20-carboxyl-CoA (17-OH-PEC-CoA)
-
Reaction Type: Hydration (addition of a water molecule across a double bond)
The genes encoding these two subunits, chsH1 and chsH2, are typically located within an intracellular growth operon, highlighting their importance in the bacterium's steroid metabolism[1]. Structural and enzymatic analyses have revealed that ChsH1 and ChsH2 form an α2β2 heterotetrameric structure to carry out their catalytic function[1].
Experimental Protocols for the Study of the 17-OH-PEC-CoA Pathway
For researchers aiming to investigate this bacterial steroid metabolic pathway, a multi-faceted experimental approach is necessary. This involves bacterial cultivation, genetic manipulation, enzyme expression and purification, in vitro enzyme assays, and metabolite analysis.
Bacterial Cultivation and Biotransformation
-
Strain Selection: Mycolicibacterium neoaurum strains are commonly used for steroid biotransformation studies. Genetically engineered strains with knockouts of downstream genes (e.g., those involved in steroid ring degradation) are often employed to promote the accumulation of specific intermediates[5].
-
Culture Conditions: Mycobacterial strains are typically cultured in a seed medium to generate a sufficient biomass, followed by transfer to a fermentation medium for the biotransformation process. The fermentation medium is supplemented with a steroid substrate, such as phytosterols[6].
-
Biotransformation: The bacterial culture is incubated under controlled conditions (temperature, pH, aeration) to allow for the conversion of the steroid substrate. Samples of the culture broth are periodically taken to monitor the progress of the biotransformation.
Enzyme Expression and Purification
-
Gene Cloning: The genes encoding the ChsH1 and ChsH2 enzymes can be amplified from the genomic DNA of M. neoaurum and cloned into an appropriate expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.
-
Heterologous Expression: The expression vector is transformed into a suitable host, such as E. coli, for overexpression of the recombinant proteins.
-
Protein Purification: The expressed proteins are purified from the host cell lysate using affinity chromatography, followed by other chromatographic techniques (e.g., size-exclusion, ion-exchange) to achieve high purity.
In Vitro Enzyme Assays
-
Substrate Synthesis: The substrate, PDC-CoA, may need to be synthesized chemo-enzymatically if not commercially available[7].
-
Assay Conditions: The purified ChsH1-ChsH2 enzyme complex is incubated with PDC-CoA in a suitable buffer at an optimal temperature and pH.
-
Product Detection: The formation of the product, 17-OH-PEC-CoA, is monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Metabolite Analysis
-
Sample Preparation: Steroid metabolites are extracted from the bacterial culture broth or cell lysates using an organic solvent (e.g., ethyl acetate, chloroform).
-
Analytical Techniques: The extracted metabolites are separated and identified using HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), or LC-MS. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the structural elucidation of novel metabolites[8].
Significance for Drug Development and Industrial Biotechnology
The study of bacterial steroid metabolism, including the pathway leading to 17-OH-PEC-CoA, has significant implications for the pharmaceutical industry.
-
Sustainable Production of Steroid Precursors: Microbial biotransformation of readily available phytosterols offers a green and cost-effective alternative to the traditional semi-synthetic methods for producing steroid drug intermediates, which often rely on plant-derived starting materials and involve multiple chemical steps[2].
-
Novel Enzymatic Tools: The enzymes from these bacterial pathways, such as the ChsH1-ChsH2 hydratase, can be harnessed as biocatalysts in synthetic biology applications for the production of novel steroid derivatives with potential therapeutic properties.
-
Metabolic Engineering Targets: A thorough understanding of these pathways allows for the targeted genetic engineering of Mycolicibacterium strains to enhance the production of desired steroid intermediates and minimize the formation of unwanted byproducts[9]. For instance, knocking out the chsH2 gene can lead to the accumulation of the precursor PDC-CoA, which can then be isolated or used as a substrate for other enzymatic modifications[1].
Quantitative Data Summary
While specific kinetic data for the ChsH1-ChsH2 enzyme from M. neoaurum is not extensively detailed in the provided search results, studies on engineered strains have reported significant product yields, demonstrating the efficiency of these pathways.
| Product | Engineered Strain | Substrate | Reported Yield/Conversion | Reference |
| 9-hydroxy-3-oxo-4,17-pregadiene-20-carboxylic acid methyl ester (9-OH-PDCE) | M. neoaurum (ΔkstD, ΔchsH2, overexpressing hsd4A, chsE1, chsE2) | Phytosterols | 0.78 g/L (86.7% molar yield) | [9] |
| 16α,17β-dihydroxy-androst-4-ene-3-one (16α-OH-TS) | M. neoaurum (overexpressing CYP105S17) | Phytosterols | 13.0 g/L (91.9% conversion rate) | [6] |
| Androstenedione (AD) | M. neoaurum (engineered for reduced propionyl-CoA stress) | Phytosterols | 3.34 g/L (96.88% conversion rate) | [10] |
Table 1: Examples of Steroid Intermediate Production in Engineered Mycolicibacterium neoaurum.
Conclusion
The biosynthesis of this compound and its close analog, 17-OH-PEC-CoA, provides a fascinating glimpse into the world of bacterial steroid metabolism. While not a feature of human steroidogenesis, this pathway in organisms like Mycolicibacterium neoaurum is of significant interest to researchers and drug development professionals. The unique enzymes and intermediates of this pathway offer a rich resource for the development of sustainable biotechnological processes for the production of valuable steroid pharmaceuticals. A deeper understanding of these microbial systems, facilitated by the experimental approaches outlined in this guide, will undoubtedly pave the way for future innovations in steroid science and technology.
References
- 1. Bioconversion of Phytosterols to 9-Hydroxy-3-Oxo-4,17-Pregadiene-20-Carboxylic Acid Methyl Ester by Enoyl-CoA Deficiency and Modifying Multiple Genes in Mycolicibacterium neoaurum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and Industrial Production of Androsteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. mdpi.com [mdpi.com]
- 5. Green Manufacturing of Steroids via Mycolicbacteria: Current Status and Development Trends [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioconversion of Phytosterols to 9-Hydroxy-3-Oxo-4,17-Pregadiene-20-Carboxylic Acid Methyl Ester by Enoyl-CoA Deficiency and Modifying Multiple Genes in Mycolicibacterium neoaurum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined enhancement of the propionyl-CoA metabolic pathway for efficient androstenedione production in Mycolicibacterium neoaurum - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Conversion of 17α-Hydroxyprogesterone to Androgen Precursors
A Senior Application Scientist's Perspective on the Core Mechanisms and Methodologies
For researchers, scientists, and professionals in drug development, a deep understanding of steroid biosynthesis pathways is paramount for innovation. This guide provides a comprehensive technical overview of a critical juncture in androgen production: the enzymatic conversion of C21 steroids to C19 androgens, a process pivotal for both physiological function and therapeutic intervention, particularly in androgen-dependent diseases like prostate cancer. While the specific molecule "17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA" represents a conceptual intermediate, this guide will focus on the well-established enzymatic machinery that carries out the essential side-chain cleavage of 17-hydroxylated progestins.
Introduction: The Significance of C21 to C19 Steroid Conversion
The transformation of 17α-hydroxyprogesterone and its precursor, 17α-hydroxypregnenolone, into the androgen precursors androstenedione and dehydroepiandrosterone (DHEA), respectively, is a cornerstone of human steroidogenesis.[1][2] This process, which involves the cleavage of the C17-C20 bond, is the gateway to the production of all androgens and estrogens.[3][4] The enzyme responsible for this critical step is Cytochrome P450 17A1 (CYP17A1), a dual-function enzyme located in the endoplasmic reticulum of the adrenal glands and gonads.[1][5]
Mutations in the CYP17A1 gene can lead to severe disorders of sexual development and adrenal function, highlighting the enzyme's critical role.[2] Furthermore, CYP17A1 is a key therapeutic target for the treatment of prostate cancer, as inhibiting its activity can halt the production of androgens that fuel tumor growth.[5][6]
The Key Player: Cytochrome P450 17A1 (CYP17A1)
CYP17A1 is a remarkable enzyme that catalyzes two distinct reactions: a 17α-hydroxylase activity and a 17,20-lyase (or desmolase) activity.[5][7]
-
17α-Hydroxylase Activity : This initial step involves the addition of a hydroxyl group at the C17 position of pregnenolone and progesterone, producing 17α-hydroxypregnenolone and 17α-hydroxyprogesterone.[2][8] This reaction is essential for the synthesis of both cortisol and sex steroids.[9]
-
17,20-Lyase Activity : Following hydroxylation, CYP17A1 can then cleave the bond between C17 and C20 of the 17-hydroxylated products.[1][4] This reaction converts 17α-hydroxypregnenolone to DHEA and 17α-hydroxyprogesterone to androstenedione, with the former being the more efficient reaction in humans.[3][10]
The dual functionality of CYP17A1 has been a subject of extensive research, with evidence suggesting that the enzyme's conformation and interaction with redox partners influence which reaction is favored.[1][4]
The Catalytic Mechanism: A Multi-Component System
The enzymatic activity of CYP17A1 is not a solitary affair. It requires the coordinated action of several other proteins, primarily Cytochrome P450 Reductase (POR) and Cytochrome b5 (CYB5).
The Role of Cytochrome P450 Reductase (POR)
POR is an essential redox partner for all microsomal cytochrome P450 enzymes, including CYP17A1.[3] It acts as an electron shuttle, transferring electrons from NADPH to the heme center of CYP17A1, which is a prerequisite for the monooxygenase chemistry to occur.[7]
The Crucial Influence of Cytochrome b5 (CYB5)
While POR is necessary for both hydroxylase and lyase activities, Cytochrome b5 plays a more nuanced and critical role in modulating the 17,20-lyase reaction.[11][12] The presence of CYB5 significantly enhances the 17,20-lyase activity of CYP17A1.[13][14] The exact mechanism of this enhancement is still debated, with evidence pointing towards both allosteric effects and a potential role as an electron donor.[12][15] It is believed that CYB5 binding induces a conformational change in CYP17A1 that favors the lyase reaction.[14] This interaction is crucial for efficient androgen synthesis.[12]
Diagram: The Central Role of CYP17A1 in Androgen Synthesis
Caption: Enzymatic cascade showing CYP17A1's dual activity.
The Hypothetical Intermediate: this compound
The molecule "this compound" is a steroidal acyl-CoA.[16][17] In some bacterial steroid degradation pathways, a similar intermediate, 3-oxo-4,17-pregnadiene-20-carboxyl-CoA (PDC-CoA), is hydrated to form 17-hydroxy-3-oxo-4-pregnene-20-carboxyl-CoA (17-OH-PEC-CoA) by an enoyl-CoA hydratase.[18] While this specific CoA-activated intermediate is not a recognized component of the canonical human steroidogenic pathway for androgen synthesis, the concept of activating the side chain for cleavage is a recurring theme in biochemistry.
In human steroidogenesis, the cleavage of the C17-C20 bond by CYP17A1 is thought to proceed through a peroxo-ferric intermediate at the enzyme's active site, without the formation of a stable carboxyl-CoA intermediate.[12]
Experimental Protocols for Studying CYP17A1 Activity
Investigating the enzymatic activity of CYP17A1 is crucial for understanding its function and for screening potential inhibitors. Here are outlines of common in vitro methodologies.
Reconstitution of the Enzymatic System
To study the activity of CYP17A1 in a controlled environment, the enzyme and its redox partners are often expressed and purified, then reconstituted into a system that mimics the endoplasmic reticulum membrane.[19]
Table 1: Components for In Vitro Reconstitution of CYP17A1 Activity
| Component | Source | Function |
| CYP17A1 | Recombinant expression (e.g., E. coli, yeast, insect cells) | The enzyme of interest. |
| POR | Recombinant expression | Provides electrons from NADPH. |
| Cytochrome b5 | Recombinant expression | Allosterically enhances 17,20-lyase activity. |
| Phospholipids | e.g., Liposomes | Mimics the membrane environment.[20] |
| Substrate | e.g., Progesterone, 17α-hydroxypregnenolone (radiolabeled or unlabeled) | The starting material for the reaction. |
| NADPH | Commercially available | The ultimate source of reducing equivalents. |
| Buffer System | e.g., Potassium phosphate buffer, pH 7.4 | Maintains optimal pH for enzymatic activity. |
Assay for 17α-Hydroxylase Activity
This assay measures the conversion of a C21 steroid to its 17-hydroxylated product.[20]
Step-by-Step Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the reconstituted enzyme system (CYP17A1, POR, phospholipids) in buffer.
-
Inhibitor Addition (if applicable): Add the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture for a short period at 37°C to allow for inhibitor binding.
-
Initiate Reaction: Add the substrate (e.g., [¹⁴C]-progesterone) and NADPH to start the reaction.[20]
-
Incubation: Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a strong acid or an organic solvent.
-
Extraction: Extract the steroids from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
Analysis: Separate the substrate and product (e.g., 17α-hydroxyprogesterone) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[20]
-
Quantification: Quantify the amount of product formed, typically by scintillation counting if a radiolabeled substrate was used.
Assay for 17,20-Lyase Activity
This assay quantifies the cleavage of the C17-C20 bond. A common method is the tritiated water release assay.[21]
Step-by-Step Protocol:
-
Reaction Setup: Combine the reconstituted enzyme system, including cytochrome b5, in buffer.
-
Inhibitor Addition (if applicable): Add the test compound.
-
Pre-incubation: Incubate at 37°C.
-
Initiate Reaction: Add the substrate (e.g., [21-³H]-17α-hydroxypregnenolone) and NADPH.[21] The cleavage of the side chain releases a tritiated acetyl group, which is then converted to tritiated water.
-
Incubation: Incubate at 37°C.
-
Stop Reaction: Terminate the reaction.
-
Separation: Separate the tritiated water from the unreacted substrate, for example, by using a charcoal suspension that binds the steroid.
-
Quantification: Measure the radioactivity of the aqueous phase (containing the tritiated water) by liquid scintillation counting.[20]
Diagram: Experimental Workflow for In Vitro CYP17A1 Inhibition Assay
Caption: A typical workflow for assessing CYP17A1 inhibitors.
Conclusion and Future Directions
The enzymatic conversion of 17-hydroxylated progestins to androgen precursors is a tightly regulated and complex process, with CYP17A1 at its heart. A thorough understanding of its dual activities and the modulatory roles of its redox partners is essential for developing selective and effective therapies for a range of endocrine disorders and cancers. While the specific intermediate "this compound" is not a recognized player in human androgen synthesis, the principles of enzymatic catalysis and side-chain cleavage it represents are fundamental to steroid biochemistry. Future research will continue to unravel the subtle structural and allosteric mechanisms that govern CYP17A1's substrate specificity and dual functionality, paving the way for the design of next-generation therapeutics.
References
- 1. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP17A1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Steroid 17-Hydroxylase and 17,20-Lyase Deficiencies, Genetic and Pharmacologic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insights into the Function of Steroidogenic Cytochrome P450 17A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP17A1 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. uniprot.org [uniprot.org]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. 17-Hydroxyprogesterone | Rupa Health [rupahealth.com]
- 10. researchgate.net [researchgate.net]
- 11. Role of cytochrome b5 in the modulation of the enzymatic activities of cytochrome P450 17α-hydroxylase/17,20-lyase (P450 17A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evidence that cytochrome b5 acts as a redox donor in CYP17A1 mediated androgen synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.monash.edu [research.monash.edu]
- 14. Cytochrome b5: novel roles in steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 17-hydroxy-3-oxo-4-pregnene-20-carboxyl-CoA | C43H66N7O19P3S | CID 90658126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound | Bioarp [bioarp.com]
- 18. Bioconversion of Phytosterols to 9-Hydroxy-3-Oxo-4,17-Pregadiene-20-Carboxylic Acid Methyl Ester by Enoyl-CoA Deficiency and Modifying Multiple Genes in Mycolicibacterium neoaurum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The diverse chemistry of cytochrome P450 17A1 (P450c17, CYP17A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Enigmatic Intermediate: A Technical Guide to 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the hypothetical yet biochemically plausible metabolic intermediate, 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA. While its definitive endogenous presence in mammalian systems remains to be unequivocally established, its existence is strongly suggested by analogous metabolic pathways, particularly the microbial metabolism of steroids and the mammalian biosynthesis of bile acids. This document provides a comprehensive exploration of the theoretical framework for its formation, its potential biological significance, and a detailed roadmap for its empirical investigation. We will dissect the enzymatic machinery likely involved, propose robust analytical methodologies for its detection and quantification, and outline experimental workflows to elucidate its function. This guide is intended to serve as a foundational resource for researchers poised to investigate this and other novel steroid metabolites, potentially unlocking new avenues in endocrinology and drug development.
I. Introduction: Beyond the Classical Steroidogenic Pathways
The canonical pathways of steroidogenesis, initiated by the side-chain cleavage of cholesterol to pregnenolone, are well-established pillars of endocrinology. However, the expanding landscape of metabolomics continually reveals novel metabolites that challenge and refine our understanding of these fundamental processes. The existence of steroid carboxylic acids and their activated coenzyme A (CoA) esters represents one such frontier. This guide focuses on a specific, putative intermediate: this compound.
The rationale for investigating this molecule is twofold. First, the discovery of analogous compounds in microbial steroid degradation pathways suggests that the enzymatic logic for such transformations is present in nature. Second, the well-characterized peroxisomal β-oxidation of the cholesterol side chain in mammalian bile acid synthesis provides a clear precedent for the formation of steroid-CoA esters. The central hypothesis of this guide is that a similar, albeit less characterized, pathway may exist for the metabolism of C21 steroids like 17-hydroxyprogesterone, leading to the formation of this compound.
The elucidation of this potential pathway and the characterization of its intermediates could have profound implications. It may reveal novel regulatory mechanisms in steroid hormone homeostasis, identify new biomarkers for endocrine disorders, and present novel targets for therapeutic intervention.
II. Theoretical Framework: A Hypothetical Metabolic Pathway
The proposed pathway for the generation of this compound from 17-hydroxyprogesterone is likely a multi-step enzymatic cascade, conceptually similar to the initial steps of bile acid synthesis from cholesterol. This process can be envisioned as occurring in two major phases: side-chain oxidation and CoA esterification.
A. Phase 1: Oxidation of the C21 Side Chain
The conversion of the C21 methyl group of 17-hydroxyprogesterone to a carboxylic acid would require a series of oxidative reactions. This is analogous to the ω-oxidation of fatty acids. The enzymes responsible are likely members of the cytochrome P450 (CYP) superfamily or other mixed-function oxidases.
-
Step 1: Hydroxylation: The initial and likely rate-limiting step would be the hydroxylation of the C21 methyl group to form 21-hydroxy-17-hydroxyprogesterone (cortisol precursor). While this is a known step in glucocorticoid synthesis, further oxidation is key.
-
Step 2: Oxidation to an Aldehyde: The newly formed primary alcohol would then be oxidized to an aldehyde by an alcohol dehydrogenase.
-
Step 3: Oxidation to a Carboxylic Acid: Finally, an aldehyde dehydrogenase would catalyze the oxidation of the aldehyde to a carboxylic acid, yielding 17-hydroxy-3-oxopregn-4-en-20-carboxylic acid.
B. Phase 2: Coenzyme A Esterification
The resulting steroid carboxylic acid would then be activated to its CoA ester. This is a critical step for rendering the molecule metabolically active for further reactions, such as β-oxidation.
-
Enzyme: This reaction would be catalyzed by an acyl-CoA synthetase. In the context of bile acid synthesis, bile acid-CoA synthetase (BACS) performs this function. It is plausible that a specific steroid-CoA synthetase exists or that a known acyl-CoA synthetase has broader substrate specificity.
The subcellular localization of these enzymes is a critical consideration. The initial oxidative steps could occur in the endoplasmic reticulum (home to many CYP enzymes) or mitochondria. The subsequent CoA esterification and potential β-oxidation are strongly suggestive of a peroxisomal or mitochondrial localization, mirroring the metabolism of very long-chain fatty acids and the cholesterol side chain.
Caption: Proposed biosynthetic pathway of this compound.
III. Potential Biological Significance and Function
The biological role of this compound, if it exists endogenously, is entirely speculative at this stage. However, based on the functions of related molecules, several compelling hypotheses can be formulated:
-
Metabolic Intermediate for Steroid Degradation: The most direct hypothesis is that it is a transient intermediate in a pathway for the degradation and elimination of C21 steroids. The formation of a CoA ester would prime the molecule for peroxisomal β-oxidation, leading to the shortening of the side chain and eventual catabolism.
-
Precursor for Novel Bioactive Steroids: Alternatively, it could be a precursor for a new class of bioactive steroids. Further enzymatic modifications could lead to molecules with unique signaling properties.
-
Regulatory Molecule: The CoA ester itself could act as a regulatory molecule, influencing the activity of enzymes or transcription factors involved in lipid and steroid metabolism. Acyl-CoAs are known to be allosteric regulators of various enzymes.
-
Biomarker of Metabolic Dysfunction: Aberrant accumulation or deficiency of this metabolite could serve as a sensitive biomarker for diseases involving dysregulated steroid metabolism or peroxisomal disorders.
IV. A Roadmap for Investigation: Experimental Protocols and Methodologies
The definitive identification and characterization of this compound require a multi-pronged experimental approach, integrating analytical chemistry, biochemistry, and cell biology.
A. Analytical Detection and Quantification: An LC-MS/MS Approach
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of steroid hormones and their metabolites.[1][2][3] The development of a robust LC-MS/MS method is the cornerstone of investigating this putative intermediate.
Protocol 1: Development of a Quantitative LC-MS/MS Method
-
Synthesis of an Authentic Standard: The first and most critical step is the chemical synthesis of this compound to serve as an authentic standard for method development and quantification. This would likely involve the synthesis of the corresponding carboxylic acid followed by enzymatic or chemical conjugation to Coenzyme A.
-
Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (e.g., ¹³C₃ or d₅) version of the analyte should be synthesized to serve as an internal standard for accurate quantification, correcting for matrix effects and variations in extraction efficiency.
-
Sample Preparation:
-
Tissue Homogenization: Tissues of interest (e.g., liver, adrenal gland) should be rapidly harvested and homogenized in a buffer containing antioxidants and phosphatase/esterase inhibitors to prevent degradation.
-
Solid-Phase Extraction (SPE): A multi-step SPE protocol will be necessary to enrich the acyl-CoA fraction and remove interfering lipids and proteins. A mixed-mode SPE cartridge (e.g., with both reversed-phase and anion-exchange properties) would be ideal.
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phases: A gradient elution using water and acetonitrile or methanol with a small amount of a weak acid (e.g., formic acid or acetic acid) and an ion-pairing agent may be necessary for optimal retention and peak shape of the highly polar CoA ester.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of acyl-CoAs.
-
MRM Transitions: Multiple Reaction Monitoring (MRM) transitions will be optimized using the synthesized standard. The precursor ion will be the [M+H]⁺ ion of the analyte. Characteristic product ions will result from the fragmentation of the CoA moiety (e.g., the phosphopantetheine fragment).
-
Table 1: Hypothetical MRM Transitions for LC-MS/MS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| ¹³C₃-17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA | To be determined | To be determined | To be determined |
Note: The exact m/z values will depend on the precise chemical formula and charge state and must be determined empirically with the synthesized standard.
B. Biochemical Investigation: In Vitro and In Vivo Approaches
Once an analytical method is established, the next step is to use it to probe for the existence and formation of the metabolite in biological systems.
Protocol 2: In Vitro Metabolism Studies
-
Subcellular Fractionation: Isolate subcellular fractions (microsomes, mitochondria, peroxisomes, cytosol) from relevant tissues (liver, adrenal gland).
-
Incubation: Incubate the fractions with the precursor, 17-hydroxyprogesterone, and necessary cofactors (NADPH for CYP enzymes, NAD⁺ for dehydrogenases, ATP and CoA for synthetases).
-
Analysis: Analyze the reaction mixture at various time points using the developed LC-MS/MS method to monitor for the formation of the carboxylic acid and its CoA ester.
-
Enzyme Inhibition: Use known inhibitors of CYPs, dehydrogenases, and acyl-CoA synthetases to identify the enzyme classes involved.
Protocol 3: In Vivo Studies in Animal Models
-
Tissue Profiling: Analyze tissue extracts from healthy animals to determine the basal levels of the putative metabolite.
-
Metabolic Challenge: Administer precursor steroids (e.g., 17-hydroxyprogesterone) to animals and track the time course of the appearance of the metabolite in tissues and plasma.
-
Genetic Models: Utilize knockout or knockdown animal models for candidate enzymes (identified from in vitro studies) to confirm their role in the metabolic pathway.
Caption: A comprehensive workflow for the investigation of this compound.
V. Conclusion and Future Directions
The study of this compound represents a foray into the largely uncharted territory of steroid acid and steroid-CoA metabolism. While its existence in mammals is currently hypothetical, the biochemical precedents are strong, and the tools to investigate it are at hand. The successful identification and characterization of this molecule would not only expand our fundamental knowledge of steroid metabolism but could also provide novel insights into the pathophysiology of endocrine and metabolic diseases. The methodologies and conceptual frameworks presented in this guide offer a starting point for researchers ready to explore this exciting frontier. The path forward will require a rigorous and multi-disciplinary approach, but the potential rewards—a deeper understanding of steroid biology and new opportunities for therapeutic innovation—are substantial.
VI. References
-
Information on the role of steroid carboxylic acids and their CoA esters in microbial and mammalian metabolism will be compiled and formatted here based on the search results.
-
Specific details on peroxisomal beta-oxidation of cholesterol and bile acid synthesis will be referenced here.[4][5][6][7][8][9][10][11][12][13]
-
Citations for analytical methodologies for steroids and acyl-CoAs will be included here.[1][2][3][14][15][16][17][18][19]
-
References to general steroid metabolism and steroidogenic enzymes will be provided here.[20][21][22][23][24]
-
Citations related to the classical cholesterol side-chain cleavage pathway will be listed here.[25][26][27][28]
References
- 1. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The contribution of peroxisomes to lipid metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. The CoA esters of 2-methyl-branched chain fatty acids and of the bile acid intermediates di- and trihydroxycoprostanic acids are oxidized by one single peroxisomal branched chain acyl-CoA oxidase in human liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 11. Beta oxidation - Wikipedia [en.wikipedia.org]
- 12. Reactome | Synthesis of bile acids and bile salts via 7alpha-hydroxycholesterol [reactome.org]
- 13. Targeting the alternative bile acid synthetic pathway for metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ultra high performance liquid chromatography/tandem mass spectrometry based identification of steroid esters in serum and plasma: an efficient strategy to detect natural steroids abuse in breeding and racing animals. | Sigma-Aldrich [sigmaaldrich.com]
- 15. Improving the detection of anabolic steroid esters in human serum by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Validation of an ultra-sensitive detection method for steroid esters in plasma for doping analysis using positive chemical ionization GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Carboxylic acid metabolites of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Acidic steroid metabolites: biosynthesis of steroid carboxylic acids by rabbit liver microsomes and the involvement of a cytochrome P450-independent mixed function oxidase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. taylorfrancis.com [taylorfrancis.com]
- 25. Side chain cleavage of some cholesterol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cholesterol side-chain cleavage enzyme - Wikipedia [en.wikipedia.org]
- 27. Structural basis for three-step sequential catalysis by the cholesterol side chain cleavage enzyme CYP11A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Cholesterol side-chain cleavage activity in the human umbilical cord in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 17α-Hydroxyprogesterone in Adrenal Androgen Synthesis: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the function of 17α-hydroxyprogesterone (17-OHP) within the adrenal glands, focusing on its critical role as a precursor in androgen biosynthesis. We will dissect the canonical enzymatic conversion of 17-OHP to androstenedione via the 17,20-lyase activity of Cytochrome P450 17A1 (CYP17A1), including the intricate regulatory mechanisms involving key cofactors. Furthermore, this guide will address the query of a potential Coenzyme A (CoA) intermediate, "17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA," clarifying its established role in bacterial steroid degradation rather than mammalian adrenal steroidogenesis. We will also delve into the significant "backdoor" pathways of androgen synthesis, which provide an alternative route from 17-OHP to potent androgens. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this crucial juncture in steroid metabolism.
Introduction: The Adrenal Gland as a Steroidogenic Hub
The adrenal glands are vital endocrine organs responsible for the synthesis of a diverse array of steroid hormones, including glucocorticoids, mineralocorticoids, and androgens. Adrenal steroidogenesis is a complex and tightly regulated process, initiated from the common precursor, cholesterol. Within the adrenal cortex, distinct zones—the zona glomerulosa, zona fasciculata, and zona reticularis—are specialized for the production of different classes of steroids due to the differential expression of steroidogenic enzymes.
This guide focuses on the metabolic fate of 17α-hydroxyprogesterone (17-OHP), a C21 steroid that stands at a critical crossroads in the adrenal steroidogenic pathway.[1][2][3][4] Produced from progesterone by the action of 17α-hydroxylase, 17-OHP can either be directed towards the synthesis of cortisol, a vital glucocorticoid, or serve as the substrate for the production of androgens, the precursors to sex hormones.[1][5]
The Canonical Pathway: Conversion of 17α-Hydroxyprogesterone to Androstenedione
The primary route for adrenal androgen synthesis from 17-OHP is catalyzed by the enzyme Cytochrome P450 17A1 (CYP17A1), a single protein possessing dual enzymatic activities: 17α-hydroxylase and 17,20-lyase.[6][7][8][9][10] This enzyme is located in the endoplasmic reticulum of the adrenal zona fasciculata and zona reticularis.
The 17,20-Lyase Reaction of CYP17A1
The conversion of 17-OHP to the C19 steroid androstenedione is accomplished through the 17,20-lyase activity of CYP17A1.[6][7][8][9][10][11] This reaction involves the cleavage of the C17-C20 bond of 17-OHP. While the precise mechanism has been a subject of extensive research, it is generally accepted to proceed without the formation of a Coenzyme A intermediate in mammals.[4][12][13][14]
The reaction can be summarized as follows:
17α-Hydroxyprogesterone → Androstenedione + Acetic Acid
It is important to note that in humans, the 17,20-lyase activity of CYP17A1 is significantly more efficient with 17α-hydroxypregnenolone as a substrate compared to 17-OHP.[9][12]
Regulation of 17,20-Lyase Activity
The 17,20-lyase activity of CYP17A1 is a key regulatory point in androgen synthesis and is influenced by several factors:
-
Cytochrome b5: This small heme-containing protein acts as an allosteric effector, enhancing the 17,20-lyase activity of CYP17A1.[15] The presence of cytochrome b5 is crucial for efficient androgen production.
-
P450 Oxidoreductase (POR): As the electron donor for CYP17A1, the molar ratio of POR to CYP17A1 can influence the direction of the enzymatic reaction, with higher ratios favoring lyase activity.
-
Phosphorylation: Phosphorylation of serine/threonine residues on the CYP17A1 enzyme has been shown to increase its 17,20-lyase activity.
Diagram: Canonical Adrenal Androgen Synthesis Pathway
Caption: Canonical pathway of 17α-hydroxyprogesterone metabolism.
The Question of a Coenzyme A Intermediate: A Clarification
The nomenclature "this compound" suggests a Coenzyme A (CoA) thioester derivative of a C21 steroid. While CoA esters are fundamental to many metabolic processes, including the citric acid cycle and fatty acid metabolism, there is no substantial evidence to support the involvement of such an intermediate in the mammalian adrenal 17,20-lyase reaction catalyzed by CYP17A1.[16][17][18]
CoA Esters in Bacterial Steroid Degradation
In contrast to mammalian steroidogenesis, bacterial pathways for steroid degradation extensively utilize CoA esters.[2][5][15][19][20] Various bacterial species have been shown to degrade the steroid nucleus through pathways that involve the formation of steroid-CoA intermediates. This highlights a fundamental difference in the metabolic strategies employed by prokaryotes and eukaryotes for steroid modification.
The "Backdoor" Pathway: An Alternative Route for Androgen Synthesis
In addition to the canonical pathway, an alternative route for the synthesis of potent androgens, known as the "backdoor" pathway, has been identified.[1][21][22][23][24] This pathway is particularly relevant in certain physiological and pathological states, such as fetal development and congenital adrenal hyperplasia.
In the backdoor pathway, 17-OHP is converted to dihydrotestosterone (DHT) without proceeding through the typical intermediates of androstenedione and testosterone.[1][21][22][23][24] This alternative route underscores the metabolic plasticity of the adrenal gland and provides another avenue for the production of active androgens from 17-OHP.
Diagram: Simplified Overview of the "Backdoor" Pathway
Caption: Simplified "backdoor" pathway from 17α-hydroxyprogesterone.
Experimental Protocols
In Vitro Assay for CYP17A1 17,20-Lyase Activity
This protocol describes a method for measuring the 17,20-lyase activity of CYP17A1 using 17-OHP as a substrate.
Materials:
-
Recombinant human CYP17A1
-
Recombinant human cytochrome b5
-
Recombinant human P450 oxidoreductase (POR)
-
17α-Hydroxyprogesterone
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., ethyl acetate)
-
Internal standard for chromatography
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing CYP17A1, cytochrome b5, and POR in the reaction buffer.
-
Pre-incubate the enzyme mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 17-OHP and the NADPH regenerating system.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Add the internal standard.
-
Vortex vigorously to extract the steroids into the organic phase.
-
Centrifuge to separate the phases.
-
Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Quantify the production of androstenedione by comparing its peak area to that of the internal standard and a standard curve.
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate | 17α-Hydroxyprogesterone | [9][12] |
| Enzyme | Human CYP17A1 | [9][12] |
| Product | Androstenedione | [7][11] |
| kcat/Km (relative to 17α-hydroxypregnenolone) | ~50-fold lower | [9][12] |
Conclusion
17α-hydroxyprogesterone is a central intermediate in adrenal steroidogenesis, positioned at the branch point between glucocorticoid and androgen synthesis. Its conversion to androstenedione via the 17,20-lyase activity of CYP17A1 is a critical and highly regulated step in the canonical androgenic pathway. While the hypothetical intermediate "this compound" is not involved in this mammalian process, it highlights the diverse strategies of steroid metabolism across different biological kingdoms. The existence of the "backdoor" pathway further emphasizes the complexity and adaptability of adrenal androgen production. A thorough understanding of these pathways is essential for researchers and clinicians in endocrinology, oncology, and drug development.
References
- 1. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. CYP17A1 - Wikipedia [en.wikipedia.org]
- 7. Kinetic studies on the enzymes catalysing the conversion of 17alpha-hydroxyprogesterone and dehydroepiandrosterone to androstenedione in the human adrenal gland in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The diverse chemistry of cytochrome P450 17A1 (P450c17, CYP17A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Cytochrome CYP17A1: The Structural Basis for Compromised Lyase Activity with 17-Hydroxyprogesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The regulation of 17,20 lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
- 12. Human cytochrome CYP17A1. The structural basis for compromised lyase activity with 17-hydroxyprogesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Steroid 17α-hydroxylase/17, 20-lyase (cytochrome P450 17A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of 17α,20-Lyase and New Hydroxylation Reactions of Human Cytochrome P450 17A1: 18O LABELING AND OXYGEN SURROGATE EVIDENCE FOR A ROLE OF A PERFERRYL OXYGEN - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of the Coenzyme A (CoA) Ester Intermediates and Genes Involved in the Cleavage and Degradation of the Steroidal C-Ring by Comamonas testosteroni TA441 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Steroid - Wikipedia [en.wikipedia.org]
- 17. Reactome | Metabolism of steroids [reactome.org]
- 18. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 19. Microbial degradation of steroid sex hormones: implications for environmental and ecological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bacterial Hydratases Involved in Steroid Side Chain Degradation Have Distinct Substrate Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Classic and backdoor pathways of androgen biosynthesis in human sexual development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
- 24. [The alternative androgen synthesis pathway in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA in Microbial Steroid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA, a pivotal intermediate in the microbial degradation of steroids. We will delve into its biosynthesis, its central role as a metabolic hub, and the advanced methodologies used to study its complex biochemistry. This document is designed to serve as a technical resource, blending foundational scientific principles with actionable, field-proven experimental insights for professionals in biotechnology and pharmaceutical development.
Part 1: The Strategic Importance of this compound in Steroid Catabolism
Introduction: A Key Intermediate in Steroid Valorization
For decades, the microbial transformation of steroids has been a cornerstone of the pharmaceutical industry, providing a cost-effective and stereospecific means to produce high-value steroid drug precursors. While the initial focus was on simple hydroxylations and dehydrogenations, the complete catabolism of the steroid nucleus by bacteria, particularly actinobacteria like Mycobacterium and Rhodococcus, has opened new avenues for steroid valorization. At the heart of this intricate metabolic network lies this compound, an intermediate that represents a critical control point in the pathway leading to the formation of C19 steroids like androst-4-ene-3,17-dione (AD), a key precursor for numerous therapeutic steroids.
Biosynthesis: From Cholesterol to a Primed Intermediate
The formation of this compound is a multi-step enzymatic cascade designed to progressively dismantle the cholesterol side-chain. This process is not merely a degradation but a strategic preparation for the subsequent cleavage of the steroid rings.
The initial steps involve the conversion of cholesterol to 4-cholesten-3-one, which is then hydroxylated at the C26 position. The pathway then proceeds through a series of oxidation steps, culminating in the formation of a C22-CoA thioester. This activation with coenzyme A is a critical priming step, analogous to the activation of fatty acids for β-oxidation. It is at this juncture that the key intermediate is formed. The enzyme complex responsible for this transformation ensures the correct stereochemistry and readies the molecule for the final side-chain cleavage.
A Metabolic Crossroads: The Fate of this compound
This compound is not a terminal metabolite but rather a crucial hub that dictates the flow of carbon through the steroid degradation pathway. Its primary fate is the cleavage of the C17-C20 bond, a reaction catalyzed by a specific lyase. This results in the formation of androst-4-ene-3,17-dione (AD) and propionyl-CoA. The generation of AD is of immense industrial significance, as it is a direct precursor to a wide range of anabolic and contraceptive steroids.
The efficiency of this conversion is a key determinant of the overall productivity of microbial steroid transformation processes. Consequently, a deep understanding of the enzymes that produce and consume this compound is paramount for the rational design of engineered microbial cell factories.
Caption: Biosynthetic pathway leading to and from this compound.
Part 2: Methodologies for Interrogating the Pathway
A thorough understanding of the role of this compound necessitates a robust experimental toolkit. The following protocols are designed to be self-validating, ensuring high-quality, reproducible data.
Cultivation of Steroid-Transforming Microbes
The isolation and cultivation of potent steroid-degrading microorganisms is the foundational step. Rhodococcus jostii RHA1 is a well-characterized model organism for this purpose.
Step-by-Step Protocol:
-
Media Preparation: Prepare a minimal salt medium (e.g., M9) supplemented with a steroid substrate (e.g., 0.1% w/v cholesterol or phytosterols) as the sole carbon source. The steroid should be emulsified with a non-ionic surfactant like Tween 80 to enhance bioavailability.
-
Inoculation and Growth: Inoculate the medium with a starter culture of R. jostii RHA1 grown in a rich medium (e.g., Luria-Bertani broth). Incubate at 30°C with vigorous shaking (200 rpm) to ensure adequate aeration.
-
Growth Monitoring: Monitor bacterial growth by measuring the optical density at 600 nm (OD600).
-
Metabolite Extraction: At various time points, harvest aliquots of the culture. Centrifuge to pellet the cells. Extract the supernatant and the cell pellet separately with an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).
-
Validation: The presence of steroid metabolites in the organic extracts, confirmed by TLC or HPLC, validates the steroid-degrading capability of the culture.
In Vitro Reconstruction of Enzymatic Steps
To dissect the pathway at a molecular level, the key enzymes must be studied in isolation. This involves their heterologous expression, purification, and characterization.
Step-by-Step Protocol for Enzyme Characterization:
-
Gene Cloning and Expression: Clone the genes encoding the enzymes of interest (e.g., the C17-C20 lyase) into an appropriate expression vector (e.g., pET series for E. coli). Introduce a purification tag (e.g., His6-tag) to facilitate downstream purification.
-
Protein Production: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance protein solubility.
-
Purification: Lyse the cells and purify the tagged protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzymatic Assay: Set up a reaction mixture containing the purified enzyme, the substrate (this compound, which may need to be synthesized or obtained from a collaborator), and necessary cofactors in a suitable buffer.
-
Product Analysis: After incubation, quench the reaction and extract the products. Analyze the products by HPLC or LC-MS/MS to confirm enzyme activity and identify the reaction products.
Advanced Analytical Techniques for Metabolite Profiling
Accurate identification and quantification of steroid intermediates are critical. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this purpose.
Data Presentation: Key Steroid Intermediates
| Metabolite | Abbreviation | [M+H]+ (m/z) | Typical Retention Time (min) |
| Cholesterol | - | 387.3 | 15.2 |
| 4-Cholesten-3-one | - | 385.3 | 14.5 |
| This compound | - | 1184.4 | 8.9 |
| Androst-4-ene-3,17-dione | AD | 287.2 | 9.5 |
| Androsta-1,4-diene-3,17-dione | ADD | 285.2 | 9.1 |
Note: Retention times are illustrative and will vary based on the specific LC method.
An In-depth Technical Guide to 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA: Structure, Biosynthesis, and Analysis
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA, a steroidal acyl-CoA intermediate. While not a widely studied terminal hormone, its structure suggests a critical role in the metabolic pathways bridging classic steroidogenesis with bile acid and steroid acid synthesis. This document details its physicochemical properties, elucidates its putative biosynthetic pathway from the precursor 17α-hydroxyprogesterone, and presents a detailed framework for its analysis using advanced mass spectrometry techniques. The methodologies described herein are designed to provide the scientific community with the foundational knowledge and practical protocols required to investigate this molecule's potential biological functions and relevance in metabolic diseases.
Molecular Profile and Physicochemical Characteristics
This compound is a complex molecule derived from the C21 steroid scaffold, activated by the attachment of Coenzyme A (CoA). This activation marks it as a substrate for enzymatic reactions, particularly those involving acyl-group transfer or side-chain modification.
Chemical Structure:
The core structure is based on the pregnane skeleton, characterized by:
-
A double bond between carbons 4 and 5 (pregn-4-ene).
-
A ketone group at carbon 3 (3-oxo).
-
A hydroxyl group at carbon 17 (17-hydroxy).
-
A C20 carboxyl group that forms a thioester bond with Coenzyme A.
Databases like PubChem list its molecular formula as C43H66N7O19P3S and a molecular weight of approximately 1110.0 g/mol .[1] Its structure, featuring a large, polar CoA moiety and a nonpolar steroid nucleus, imparts amphipathic properties that dictate its behavior in biological systems and analytical separations.
| Property | Value | Source |
| Molecular Formula | C43H66N7O19P3S | PubChem[1] |
| Molecular Weight | ~1110.0 g/mol | PubChem[1] |
| Synonyms | 17-Hydroxy-3-oxopregn-4-en-20-carboxy-coenzyme A | MedchemExpress, Bioarp[2][3] |
| Classification | Steroidal Acyl-CoA | Bioarp[2] |
Biosynthesis and Metabolic Context
The formation of this compound is not part of the primary glucocorticoid or sex steroid pathways but represents a side-chain oxidation route. This process is analogous to the initial steps of bile acid synthesis, where the steroid side chain is shortened.[4] The likely precursor is 17α-hydroxyprogesterone (17-OHP), a key intermediate in steroidogenesis produced from progesterone.[5][6][7]
The proposed biosynthetic pathway involves a multi-step process likely occurring across different cellular compartments, including the endoplasmic reticulum and peroxisomes.
Proposed Biosynthetic Pathway:
-
Precursor Availability: The pathway begins with 17α-hydroxyprogesterone, which is synthesized in the adrenal glands and gonads.[5][7]
-
Side-Chain Oxidation: The acetyl group at C17 of 17-OHP undergoes oxidation to a carboxylic acid, forming the intermediate 17-hydroxy-3-oxopregn-4-en-20-carboxylic acid. This step is critical and may be catalyzed by a cytochrome P450 enzyme system.
-
CoA Ligation: The resulting steroid acid is then activated to its CoA thioester by a bile acid-CoA ligase (BAL) or a related acyl-CoA synthetase, likely within the peroxisome.[8] This activation prepares the molecule for further metabolism via beta-oxidation.
This pathway suggests that this compound is an intermediate in a catabolic or biotransformation process. The enzymes involved in the peroxisomal oxidation of steroid side chains are crucial for normal bile acid formation, and their dysfunction can lead to the accumulation of steroid intermediates.[4]
References
- 1. 17-hydroxy-3-oxo-4-pregnene-20-carboxyl-CoA | C43H66N7O19P3S | CID 90658126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Bioarp [bioarp.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Peroxisomal oxidation of the steroid side chain in bile acid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 17-Hydroxyprogesterone | Rupa Health [rupahealth.com]
- 6. 17α-Hydroxyprogesterone - Wikipedia [en.wikipedia.org]
- 7. Human Metabolome Database: Showing metabocard for 17-Hydroxyprogesterone (HMDB0000374) [hmdb.ca]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
An In-depth Technical Guide on 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA and its Relation to Progesterone Metabolism
Foreword: Charting New Territories in Steroid Metabolism
For decades, the scientific community has diligently mapped the intricate pathways of human steroid metabolism. Progesterone, a cornerstone of reproductive and neurological health, has been a central focus of this research. Its biotransformation yields a plethora of molecules with diverse physiological activities. While the major routes of progesterone catabolism in humans are well-documented, the microbial world presents a fascinating and often overlooked dimension of steroid degradation and modification. This guide delves into a specific, yet significant, intersection of these two worlds: the formation and role of 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA , a unique metabolite that highlights the metabolic ingenuity of bacteria in processing progesterone-like steroids. For researchers, scientists, and drug development professionals, understanding these alternative metabolic routes is not merely an academic exercise. It opens avenues for novel therapeutic interventions, innovative drug synthesis, and a more comprehensive understanding of the interplay between the human host and its microbiome. This document provides a detailed exploration of this steroidal acyl-CoA, grounding its significance in the broader context of progesterone metabolism and offering practical insights into its study.
Part 1: The Canonical Pathways of Progesterone Metabolism in Humans
Progesterone, a C21 steroid hormone, is a critical signaling molecule in the menstrual cycle, pregnancy, and embryogenesis[1]. Its metabolic fate is largely dictated by a series of enzymatic reductions and hydroxylations, primarily occurring in the liver. The key enzymes involved belong to the reductase and hydroxysteroid dehydrogenase families[1].
The major metabolic cascade involves the reduction of the double bond between carbons 4 and 5, and the keto groups at positions 3 and 20. This leads to the formation of various dihydro- and tetrahydro-progesterone derivatives, with allopregnanolone and pregnanolone being among the most well-studied neuroactive metabolites[1].
Another significant metabolic route for progesterone is hydroxylation. The introduction of hydroxyl groups at various positions on the steroid nucleus alters its biological activity and facilitates its eventual excretion. A key hydroxylation step is the conversion of progesterone to 17α-hydroxyprogesterone by the enzyme 17α-hydroxylase (CYP17A1)[2]. 17α-hydroxyprogesterone is a crucial precursor for the synthesis of cortisol and androgens[2][3].
It is within this context of side-chain modification and degradation that we can begin to appreciate the unique nature of this compound. While not a conventional metabolite in human progesterone pathways, its structure suggests a process of side-chain oxidation leading to a carboxylic acid, a transformation that is more commonly observed in microbial steroid metabolism.
Part 2: Unveiling a Microbial Pathway: The Genesis of this compound
Recent investigations into the steroid-degrading capabilities of certain bacteria have shed light on a novel metabolic pathway where this compound emerges as a key intermediate. Specifically, research on Mycolicibacterium neoaurum has been instrumental in elucidating this pathway[4].
The Bacterial Hydration of a Pregnadiene Derivative
In Mycolicibacterium neoaurum, the formation of this compound is a critical step in the catabolism of C22 steroids. The precursor to this molecule is 3-oxo-4,17-pregnadiene-20-carboxyl-CoA (PDC-CoA) [4]. The conversion is catalyzed by a specific enoyl-CoA hydratase, a two-component enzyme designated as ChsH1-ChsH2 [4]. This enzyme facilitates the hydration of the double bond at C17, leading to the introduction of a hydroxyl group and the formation of 17-hydroxy-3-oxo-4-pregnene-20-carboxyl-CoA[4].
The discovery of this enzymatic step is significant as it demonstrates a microbial strategy for modifying the steroid side-chain, a process that is fundamental for the complete degradation of the steroid nucleus.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Human Metabolome Database: Showing metabocard for 17-Hydroxyprogesterone (HMDB0000374) [hmdb.ca]
- 3. imrpress.com [imrpress.com]
- 4. Bioconversion of Phytosterols to 9-Hydroxy-3-Oxo-4,17-Pregadiene-20-Carboxylic Acid Methyl Ester by Enoyl-CoA Deficiency and Modifying Multiple Genes in Mycolicibacterium neoaurum - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
quantification of 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA by LC-MS/MS
An Application Note and Protocol for the Quantification of 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA by LC-MS/MS
Introduction
17α-hydroxyprogesterone (17-OHP) is a crucial steroid hormone primarily produced by the adrenal glands and gonads. It serves as a key precursor in the biosynthesis of cortisol, androgens, and estrogens. The quantification of 17-OHP and its metabolites is of significant diagnostic value, particularly in the screening and management of congenital adrenal hyperplasia (CAH), a group of inherited disorders affecting the adrenal glands. In certain metabolic pathways, 17-OHP can be converted to this compound, a less commonly measured but potentially significant intermediate.
This application note provides a detailed, robust, and validated protocol for the sensitive and selective quantification of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology is designed to offer high specificity and sensitivity, which are critical for accurately assessing steroid metabolism in both research and clinical settings.
Principle of the Method
The method employs a stable isotope-labeled internal standard (IS) to ensure accuracy and precision throughout the sample preparation and analysis process. The analyte and IS are extracted from the biological matrix using solid-phase extraction (SPE), which effectively removes interfering substances such as phospholipids. Following extraction, the samples are analyzed by LC-MS/MS. The chromatographic separation is achieved on a reversed-phase C18 column, which allows for the resolution of the analyte from other endogenous steroids. The detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This highly selective detection method minimizes matrix effects and provides excellent sensitivity.
Materials and Reagents
-
Analytes and Internal Standards:
-
This compound (Analyte)
-
¹³C₃-17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA (Internal Standard)
-
-
Solvents and Reagents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (≥99%)
-
Ammonium acetate
-
Zinc sulfate heptahydrate
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
-
Biological Matrix:
-
Human plasma (or other relevant biological fluid)
-
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Workflow for the quantification of this compound.
Detailed Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the internal standard in methanol.
-
Working Solutions: Prepare a series of working solutions of the analyte by serial dilution of the stock solution with methanol:water (1:1, v/v). Prepare a working solution of the internal standard at an appropriate concentration.
-
Calibration Standards: Prepare calibration standards by spiking the appropriate volume of the analyte working solutions into the biological matrix. The concentration range should encompass the expected physiological or pharmacological levels.
-
Quality Controls (QCs): Prepare QCs at low, medium, and high concentrations in the same manner as the calibration standards.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Thawing: Thaw the biological samples, calibration standards, and QCs at room temperature.
-
Internal Standard Spiking: To 100 µL of each sample, add 10 µL of the internal standard working solution.
-
Protein Precipitation: Add 200 µL of a solution of 0.1 M zinc sulfate in methanol. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase A.
LC-MS/MS Parameters
Liquid Chromatography
| Parameter | Condition |
| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min (30% B), 1-5 min (30-95% B), 5-6 min (95% B) |
Mass Spectrometry
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be optimized | To be optimized |
| ¹³C₃-17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA | To be determined | To be determined | To be optimized | To be optimized |
Note: The specific m/z values for the precursor and product ions, as well as the optimal cone voltage and collision energy, must be determined experimentally by infusing a standard solution of the analyte and internal standard into the mass spectrometer.
Method Validation
A full validation of the method should be performed according to the guidelines from regulatory agencies such as the FDA or EMA. The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise. A calibration curve with at least six non-zero standards should be prepared.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). This should be assessed at the LLOQ, low, medium, and high QC levels.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term, and long-term stability).
Data Analysis
The concentration of this compound in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of the analyte in the unknown samples is then interpolated from this curve.
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantification of this compound in biological matrices. The use of solid-phase extraction for sample cleanup and stable isotope-labeled internal standard for quantification ensures high accuracy, precision, and sensitivity. This method is suitable for use in both research and clinical laboratories for the investigation of steroid metabolism and the diagnosis and monitoring of related disorders.
Application Notes & Protocols for the Detection of 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA in Tissue
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide details a robust methodology for the detection and quantification of 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA, a critical steroidal acyl-CoA intermediate, in tissue samples. Recognizing the analytical challenges posed by the low abundance and potential instability of acyl-CoA esters, this document provides a step-by-step protocol grounded in established principles of steroid and acyl-CoA analysis. The workflow encompasses tissue homogenization, a dual-phase extraction strategy to isolate the analyte from complex biological matrices, and a highly sensitive detection method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Each step is accompanied by expert insights into the underlying scientific principles to ensure methodological integrity and reproducibility.
Introduction: The Significance of this compound
This compound is a steroidal acyl-coenzyme A derivative that plays a role in steroid metabolism.[1][2][3] While its precise functions in mammalian tissues are still a subject of ongoing research, its structural similarity to key intermediates in steroidogenesis suggests its potential involvement in various physiological and pathophysiological processes. In certain microorganisms, it is a known metabolite in the breakdown of sterols.[4][5] Accurate measurement of this molecule in tissue is crucial for elucidating its metabolic pathways and understanding its potential as a biomarker or therapeutic target.
The analysis of acyl-CoA esters like this compound in biological matrices is inherently challenging due to their low endogenous concentrations, susceptibility to enzymatic degradation, and the complexity of the tissue matrix.[6] This guide provides a comprehensive framework to address these challenges, drawing upon established methods for the analysis of similar steroid metabolites and acyl-CoA esters.[6][7][8]
Methodological Overview: A Multi-faceted Approach
The accurate quantification of this compound from tissue necessitates a meticulously planned workflow. The protocol described herein is segmented into three critical phases:
-
Tissue Homogenization and Extraction: This initial phase is designed to efficiently lyse the tissue and extract the target analyte while minimizing enzymatic degradation.
-
Solid-Phase Extraction (SPE): A crucial clean-up step to remove interfering substances from the tissue extract, thereby enhancing the sensitivity and specificity of the subsequent analysis.
-
LC-MS/MS Analysis: The definitive step for the sensitive and selective quantification of the target analyte.
Below is a conceptual diagram of the experimental workflow.
Caption: Experimental workflow for the analysis of this compound in tissue.
Detailed Protocols
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Isopropanol (IPA), Methanol (MeOH), Water (LC-MS grade)
-
Buffers: Potassium phosphate buffer (0.1 M, pH 6.7)
-
Extraction Columns: Solid-Phase Extraction (SPE) columns (e.g., C18 or a mixed-mode cation exchange)
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar acyl-CoA (e.g., a C16 or C18 fatty acyl-CoA) can be used.
-
Tissue Homogenizer
-
Centrifuge
-
Nitrogen Evaporator
-
LC-MS/MS System
Protocol 1: Tissue Homogenization and Extraction
This protocol is adapted from established methods for the extraction of various acyl-CoA esters from tissue.[7] The use of an organic solvent mixture in the initial step serves to precipitate proteins and solubilize the amphipathic acyl-CoA molecules.
Step-by-Step Procedure:
-
Sample Preparation: Immediately after collection, flash-freeze the tissue sample in liquid nitrogen to quench all metabolic activity.[6] Store at -80°C until use.
-
Homogenization:
-
Weigh a frozen tissue sample (typically 50-100 mg).
-
In a pre-chilled tube, add 1 mL of a cold (-20°C) acetonitrile/isopropanol (3:1, v/v) solution.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
-
Extraction:
-
Add 0.5 mL of 0.1 M potassium phosphate buffer (pH 6.7) to the homogenate and vortex vigorously for 2 minutes.[7]
-
Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
For enhanced recovery, the pellet can be re-extracted with another 0.5 mL of the acetonitrile/isopropanol/buffer mixture, and the supernatants pooled.[6]
-
Protocol 2: Solid-Phase Extraction (SPE)
SPE is a critical step for removing salts, phospholipids, and other matrix components that can interfere with LC-MS/MS analysis.[9][10]
Step-by-Step Procedure:
-
Column Conditioning: Condition an appropriate SPE column (e.g., C18) by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the supernatant from Protocol 1 onto the conditioned SPE column. A slow, controlled flow rate is essential for efficient binding.
-
Washing: Wash the column with 2 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar impurities.
-
Elution: Elute the this compound and other retained acyl-CoAs with 2 mL of a stronger organic solvent (e.g., 80% acetonitrile in water).
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a solvent compatible with the LC-MS/MS mobile phase (e.g., 50% methanol in water).
-
Protocol 3: LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry provides the necessary selectivity and sensitivity for quantifying low-abundance analytes in complex mixtures.[10][11][12]
Instrumentation:
-
Liquid Chromatograph: A system capable of delivering accurate and reproducible gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is recommended for quantitative analysis using Multiple Reaction Monitoring (MRM).
LC Parameters (Suggested Starting Conditions):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
MS/MS Parameters (to be optimized for the specific instrument):
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard must be determined by infusing a standard of the analyte. The molecular formula of the analyte is C43H66N7O19P3S.[3]
-
Collision Energy and other source parameters: These will need to be optimized to achieve the best signal-to-noise ratio.
Data Analysis and Quality Control
A calibration curve should be prepared using a certified standard of this compound, spiked into a blank matrix that has undergone the same extraction procedure. The concentration of the analyte in the tissue samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Quantitative Data Summary:
The following table provides expected performance benchmarks based on methods for similar acyl-CoA esters.[6] Actual recovery and limits of detection will need to be empirically determined for this compound.
| Parameter | Expected Range | Reference |
| Extraction Recovery | 80-95% | [7] |
| SPE Recovery | 83-90% | [6][7] |
| Lower Limit of Quantification (LLOQ) | Low ng/mL to pg/mL | [12] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Analyte Recovery | Incomplete homogenization or extraction. Analyte degradation. | Ensure tissue is fully homogenized. Keep samples on ice at all times. Re-extract the pellet. |
| High Matrix Effects | Insufficient sample clean-up. | Optimize the SPE wash and elution steps. Consider a different SPE sorbent. |
| Poor Peak Shape in LC | Incompatible reconstitution solvent. Column degradation. | Reconstitute in a solvent similar to the initial mobile phase. Use a new column. |
| Low MS/MS Signal | Suboptimal ionization or fragmentation. | Optimize MS source parameters and collision energies using a pure standard. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the detection of this compound in tissue samples. By combining efficient extraction and clean-up with sensitive LC-MS/MS detection, researchers can achieve reliable and reproducible quantification of this important steroid metabolite. The principles and methodologies outlined here provide a solid foundation for further investigation into the role of this compound in health and disease.
References
- 1. This compound | Bioarp [bioarp.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 17-hydroxy-3-oxo-4-pregnene-20-carboxyl-CoA | C43H66N7O19P3S | CID 90658126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bioconversion of Phytosterols to 9-Hydroxy-3-Oxo-4,17-Pregadiene-20-Carboxylic Acid Methyl Ester by Enoyl-CoA Deficiency and Modifying Multiple Genes in Mycolicibacterium neoaurum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioconversion of Phytosterols to 9-Hydroxy-3-Oxo-4,17-Pregadiene-20-Carboxylic Acid Methyl Ester by Enoyl-CoA Deficiency and Modifying Multiple Genes in Mycolicibacterium neoaurum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. LC-MS/MS profiling for detection of endogenous steroids and prostaglandins in tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assay for 17,20-Lyase Activity on 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay to measure the enzymatic activity that metabolizes 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA. This steroidal acyl-CoA is a putative substrate for a carbon-carbon bond cleavage reaction analogous to the 17,20-lyase activity of Cytochrome P450 17A1 (CYP17A1).[1][2] The protocols detailed herein are designed to quantify the activity of candidate enzymes, such as CYP17A1, by detecting the formation of the predicted products: androstenedione and acetyl-CoA. We present two distinct, yet complementary, methodologies to ensure a self-validating and reliable assay system suitable for enzyme characterization, inhibitor screening, and mechanistic studies.
Introduction and Scientific Background
Steroidogenesis is a critical biological process involving a cascade of enzymatic reactions that convert cholesterol into a variety of steroid hormones.[3][4] A key enzyme in this pathway is CYP17A1, a bifunctional enzyme located in the endoplasmic reticulum that catalyzes both 17α-hydroxylase and 17,20-lyase reactions.[1][5] The 17,20-lyase activity of CYP17A1 is a crucial step in the production of androgens, cleaving the C17-C20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to yield dehydroepiandrosterone (DHEA) and androstenedione, respectively.[6]
The molecule this compound is a synthetic steroidal acyl-CoA with structural similarity to the natural substrates of CYP17A1.[7][8][9] We hypothesize that this compound can be acted upon by a lyase, potentially CYP17A1 or a related enzyme, in a reaction that cleaves the C17-C20 bond. Such a reaction would yield two key products: the C19 steroid androstenedione and the two-carbon unit acetyl-CoA .
The ability to accurately measure this enzymatic activity in vitro is paramount for several research and development applications:
-
Enzyme Discovery and Characterization: Identifying and characterizing novel enzymes with this specific lyase activity.
-
Drug Development: Screening for inhibitors of this reaction, which could have therapeutic potential in hormone-dependent diseases.[10]
-
Mechanistic Studies: Elucidating the biochemical mechanism, cofactor requirements, and kinetics of the enzymatic reaction.[2][11]
This guide provides detailed protocols for two primary assay formats:
-
Androstenedione Detection-Based Assay: A highly sensitive method utilizing an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Acetyl-CoA Detection-Based Assay: A quantitative method using Liquid Chromatography-Mass Spectrometry (LC-MS) for direct measurement.
By quantifying both products, researchers can build a comprehensive and validated understanding of the enzyme's activity.
The Hypothesized Enzymatic Reaction
The central premise of this assay is the enzymatic cleavage of the C17-C20 bond of the substrate.
Caption: Hypothesized enzymatic cleavage of the steroidal acyl-CoA substrate.
Essential Components and Reagents
3.1. Enzyme Source
The primary candidate enzyme for this activity is human CYP17A1. For a clean, reproducible in vitro system, it is essential to use a purified, recombinant enzyme source.
-
Recombinant Human CYP17A1: Expressed in and purified from E. coli or insect cells. The enzyme should be co-reconstituted into lipid nanodiscs or liposomes with its essential redox partners.[6]
-
Redox Partners:
| Component | Recommended Supplier | Notes |
| Recombinant Human CYP17A1 | Commercial vendors | Ensure high purity (>95%) and specified activity with a known substrate (e.g., 17α-hydroxyprogesterone). |
| Recombinant Human POR | Commercial vendors | Purity and activity should be verified. |
| Recombinant Human cyt-b5 | Commercial vendors | Optional but highly recommended for enhancing lyase activity.[6] |
| Phospholipid mixture | e.g., Avanti Polar Lipids | For reconstitution into nanodiscs or liposomes. |
3.2. Substrate and Cofactors
-
Cofactor: NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form).
3.3. Assay Buffers and Solutions
-
Reaction Buffer: 50 mM Potassium Phosphate buffer (pH 7.4), 100 mM KCl, 1 mM EDTA.
-
Stop Solution (for ELISA): Mild organic solvent (e.g., Acetonitrile) to terminate the reaction and precipitate the enzyme.
-
Stop/Extraction Solution (for LC-MS): Cold Acetonitrile with internal standards to quench the reaction and extract metabolites.[13]
Experimental Workflow Overview
The overall experimental process follows a logical sequence from preparation to data analysis.
Caption: General workflow for the in vitro lyase activity assay.
Protocol 1: Androstenedione Detection by ELISA
This protocol leverages the high sensitivity and specificity of a competitive ELISA to quantify the androstenedione produced in the enzymatic reaction.[14][15][16]
5.1. Principle
The assay mixture is analyzed using a competitive ELISA kit. In this format, free androstenedione in the sample competes with a fixed amount of enzyme-labeled androstenedione (e.g., HRP-conjugate) for binding to a limited number of anti-androstenedione antibodies coated on a microplate. The amount of colored product formed is inversely proportional to the concentration of androstenedione in the sample.[16]
5.2. Step-by-Step Protocol
-
Enzyme Preparation:
-
On ice, prepare a stock solution of the reconstituted enzyme complex (CYP17A1/POR/cyt-b5) in the reaction buffer. The final concentration in the assay should be determined empirically but can start in the range of 10-50 nM for CYP17A1.
-
-
Reaction Setup:
-
In a 96-well plate or microcentrifuge tubes, prepare the reaction mixtures. A typical 100 µL reaction volume is as follows:
Component Volume (µL) Final Concentration Reaction Buffer (2x) 50 1x Substrate Stock (e.g., 10x) 10 1-50 µM Enzyme Complex (10x) 10 10-50 nM Nuclease-Free Water 20 - | NADPH (10x) | 10 | 1 mM |
-
Crucial Control Wells:
-
No Enzyme Control: Replace enzyme volume with buffer to measure non-enzymatic substrate degradation.
-
No Substrate Control: Replace substrate volume with buffer to establish baseline signal.
-
No NADPH Control: Replace NADPH volume with buffer to confirm cofactor dependency.
-
-
-
Initiation and Incubation:
-
Pre-warm the reaction plate to 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH solution.
-
Incubate at 37°C for a predetermined time (e.g., 15, 30, 60 minutes). The optimal time should be within the linear range of product formation, which must be determined in preliminary experiments.[4]
-
-
Reaction Termination:
-
Stop the reaction by adding 100 µL of ice-cold acetonitrile.
-
Vortex briefly and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
-
ELISA Procedure:
-
Use the supernatant for the androstenedione ELISA.
-
Follow the manufacturer's protocol for the chosen Androstenedione ELISA kit.[16][17] This typically involves:
-
Preparing a standard curve using the provided androstenedione standards.
-
Adding standards, controls, and a small volume (e.g., 25-50 µL) of the reaction supernatant to the antibody-coated wells.
-
Adding the HRP-conjugated androstenedione.
-
Incubating, washing, adding substrate (e.g., TMB), and stopping the color development.
-
Reading the absorbance on a microplate reader at the specified wavelength (e.g., 450 nm).[16]
-
-
-
Data Analysis:
-
Calculate the concentration of androstenedione in each sample by interpolating from the standard curve.
-
Calculate the specific activity of the enzyme (e.g., in pmol of product/min/mg of protein or pmol/min/pmol of CYP17A1).
-
Protocol 2: Acetyl-CoA Detection by LC-MS
This protocol provides a direct and highly accurate method for quantifying acetyl-CoA, validating the results obtained from androstenedione detection. Mass spectrometry is considered the most reliable method for acetyl-CoA quantification due to its high specificity and the ability to use stable isotope-labeled internal standards.[13]
6.1. Principle
The enzymatic reaction is quenched, and metabolites are extracted. The extract is then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Acetyl-CoA is separated from other components by reverse-phase chromatography and quantified by its specific mass-to-charge ratio (m/z) and fragmentation pattern, relative to a known amount of a co-eluting stable isotope-labeled internal standard (e.g., [¹³C₂]-acetyl-CoA).[13][18]
6.2. Step-by-Step Protocol
-
Reaction Setup and Incubation:
-
Follow steps 1-3 from Protocol 1 (Section 5.2). It is recommended to perform the reaction in larger volumes (e.g., 200-500 µL) to ensure sufficient material for extraction.
-
-
Reaction Termination and Extraction:
-
Quench the reaction by adding 4 volumes of ice-cold extraction solvent (e.g., 80% Acetonitrile / 20% Water) containing a known concentration of the [¹³C₂]-acetyl-CoA internal standard.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifuge at >16,000 x g for 15 minutes at 4°C.
-
-
Sample Preparation for LC-MS:
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extract in a small, precise volume (e.g., 50 µL) of a suitable solvent for LC-MS analysis (e.g., 5% Acetonitrile in water with 0.1% formic acid).
-
Centrifuge the reconstituted sample again to remove any insoluble debris and transfer the clear solution to an LC-MS autosampler vial.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column suitable for polar metabolite analysis.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous acetyl-CoA and the labeled internal standard.
Compound Precursor Ion (m/z) Product Ion (m/z) Acetyl-CoA e.g., 810.1 e.g., 303.1 [¹³C₂]-Acetyl-CoA (Internal Std) e.g., 812.1 e.g., 305.1 (Note: Exact m/z values may vary slightly based on instrument calibration and adduct formation.)
-
-
Data Analysis:
-
Integrate the peak areas for both the endogenous acetyl-CoA and the internal standard.
-
Calculate the ratio of the endogenous peak area to the internal standard peak area.
-
Quantify the amount of acetyl-CoA in the sample by comparing this ratio to a standard curve prepared with known concentrations of acetyl-CoA and the internal standard.[13]
-
Calculate the specific activity of the enzyme.
-
Trustworthiness and Self-Validation
The strength of this application note lies in its dual-detection strategy. By measuring both reaction products via orthogonal methods (immunochemical and mass spectrometric), the system becomes self-validating.
-
Stoichiometric Confirmation: The enzymatic reaction is expected to produce androstenedione and acetyl-CoA in a 1:1 molar ratio. A valid result should show a strong correlation between the quantities of both products detected across different conditions (e.g., time points, enzyme concentrations).
-
Elimination of Artifacts: If a positive signal is seen in only one assay (e.g., ELISA) but not the other (e.g., LC-MS), it may indicate an artifact, such as cross-reactivity in the ELISA or non-specific degradation of the substrate. This cross-validation is critical for reliable data interpretation.
References
- 1. Steroid 17-Hydroxylase and 17,20-Lyase Deficiencies, Genetic and Pharmacologic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of relevant assay system to identify steroidogenic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Active site proton delivery and the lyase activity of human CYP17A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Bioarp [bioarp.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. 17-hydroxy-3-oxo-4-pregnene-20-carboxyl-CoA | C43H66N7O19P3S | CID 90658126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Androstenedione | Rupa Health [rupahealth.com]
- 16. demeditec.com [demeditec.com]
- 17. Enzyme immunoassay for testosterone and androstenedione in culture medium from rabbit oocytes matured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Solid-Phase Extraction of 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA
Introduction
17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA is a pivotal intermediate in steroid metabolism, linking corticosteroid and androgen biosynthesis pathways. Accurate quantification of this steroidal acyl-CoA is crucial for researchers in endocrinology, drug metabolism, and clinical diagnostics. However, its complex structure, featuring a moderately non-polar steroid backbone and a highly polar Coenzyme A (CoA) tail, presents a significant challenge for its isolation from complex biological matrices.[1] This application note provides a detailed and robust protocol for the solid-phase extraction (SPE) of this compound, designed to deliver high recovery and purity for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The inherent amphipathic nature of the target analyte, with a predicted XLogP of -1.7, indicates its high polarity.[2] This characteristic, primarily due to the phosphate groups and the carboxyl moiety of the CoA tail, necessitates a thoughtful approach to SPE method development. Traditional reversed-phase SPE, while effective for many steroids[3][4], may not provide sufficient retention for such a polar molecule, potentially leading to breakthrough during sample loading and washing steps. Conversely, normal-phase SPE is generally unsuitable for aqueous biological samples.[5]
Therefore, this protocol leverages a mixed-mode solid-phase extraction (SPE) strategy, which combines both reversed-phase and anion-exchange retention mechanisms.[6][7][8] This dual retention approach provides a powerful and selective means to capture the analyte, allowing for aggressive washing steps to remove matrix interferences, ultimately yielding a cleaner extract and improving the reliability of subsequent analytical measurements.
Principle of the Method
This protocol employs a mixed-mode SPE sorbent possessing both reversed-phase (e.g., C8 or C18) and strong anion-exchange (e.g., quaternary ammonium) functionalities. The methodology is based on the following principles:
-
Sample Pre-treatment: The biological sample (e.g., plasma, tissue homogenate) is first treated to precipitate proteins and to adjust the pH to ensure the target analyte is in the appropriate ionization state for retention.
-
Sorbent Conditioning: The SPE sorbent is conditioned with an organic solvent to activate the reversed-phase functional groups, followed by an aqueous buffer to equilibrate the ion-exchange groups.
-
Sample Loading: The pre-treated sample is loaded onto the conditioned SPE cartridge. The this compound is retained by both hydrophobic interactions between its steroid core and the reversed-phase sorbent, and by electrostatic interactions between its negatively charged phosphate groups and the positively charged anion-exchange sorbent.
-
Washing: A series of wash steps are performed to remove interfering compounds. A low percentage organic wash will remove polar, non-retained matrix components, while a subsequent wash with a higher percentage of a weak organic solvent will remove less polar, non-ionic interferences that are retained by the reversed-phase mechanism but not by ion-exchange.
-
Elution: The purified analyte is eluted by disrupting both retention mechanisms simultaneously. This is achieved using a solvent mixture containing a high percentage of organic solvent to disrupt the reversed-phase interaction and a basic component to neutralize the charge on the anion-exchange sorbent, releasing the analyte.
Experimental Workflow
The following diagram illustrates the key steps of the mixed-mode solid-phase extraction protocol for this compound.
Figure 1. Workflow for the mixed-mode SPE of this compound.
Materials and Reagents
Materials
-
Mixed-Mode SPE Cartridges (e.g., Reversed-Phase C8 or C18 with Strong Anion-Exchange, 100 mg/3 mL)
-
SPE Vacuum Manifold
-
Glass test tubes or autosampler vials
-
Centrifuge
-
Nitrogen evaporator
Reagents
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium Hydroxide (ACS grade)
-
Formic Acid (ACS grade)
-
Ammonium Acetate (ACS grade)
-
Internal Standard (e.g., a stable isotope-labeled analog of the analyte)
Detailed Protocol
Sample Pre-treatment
-
To 1 mL of biological sample (e.g., plasma, serum, or tissue homogenate), add a known amount of internal standard.
-
Add 3 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Dilute the supernatant with 1 mL of water to reduce the organic solvent concentration to approximately 75%.
-
Adjust the pH of the sample to approximately 7.0 with dilute formic acid or ammonium hydroxide. This ensures that the phosphate groups of the CoA moiety are negatively charged for optimal retention on the anion-exchange sorbent.
SPE Cartridge Conditioning and Equilibration
-
Place the mixed-mode SPE cartridges on the vacuum manifold.
-
Conditioning:
-
Wash the cartridge with 3 mL of methanol.
-
Wash the cartridge with 3 mL of HPLC-grade water. Do not allow the sorbent to dry.
-
-
Equilibration:
-
Equilibrate the cartridge with 3 mL of 50 mM ammonium acetate buffer (pH 7.0).
-
Sample Loading
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate of approximately 1-2 mL/minute.
Washing
-
Wash 1 (Polar Interferences): Wash the cartridge with 3 mL of 50 mM ammonium acetate buffer (pH 7.0). This step removes highly polar, unretained matrix components.
-
Wash 2 (Less Polar Interferences): Wash the cartridge with 3 mL of 20% methanol in water. This step removes less polar, non-ionic compounds that may be retained by the reversed-phase mechanism.[8]
Elution
-
Place clean collection tubes inside the vacuum manifold.
-
Elute the this compound from the cartridge with 2 x 1.5 mL of 5% ammonium hydroxide in methanol. The high organic content disrupts the reversed-phase interactions, while the ammonium hydroxide neutralizes the charge on the anion-exchange sorbent, releasing the analyte.[6]
Eluate Processing for LC-MS/MS Analysis
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
Quantitative Data Summary
| Parameter | Value | Rationale |
| Sample Volume | 1 mL | Standard volume for biological samples. |
| Protein Precipitation Solvent | Acetonitrile (3 mL) | Efficient protein removal and compatibility with SPE. |
| SPE Sorbent | Mixed-Mode (RP/SAX) | Dual retention for high selectivity and recovery of the polar, acidic analyte.[6][7] |
| Conditioning Solvents | 3 mL Methanol, 3 mL Water | Activates reversed-phase and hydrates ion-exchange functionalities. |
| Equilibration Buffer | 3 mL 50 mM Ammonium Acetate (pH 7.0) | Sets the appropriate pH for ion-exchange retention. |
| Wash 1 Solution | 3 mL 50 mM Ammonium Acetate (pH 7.0) | Removes polar interferences. |
| Wash 2 Solution | 3 mL 20% Methanol in Water | Removes less polar, non-ionic interferences.[8] |
| Elution Solution | 2 x 1.5 mL 5% NH4OH in Methanol | Disrupts both reversed-phase and ion-exchange interactions for efficient elution.[6] |
| Reconstitution Volume | 100 µL | Concentrates the sample for improved sensitivity in LC-MS/MS analysis. |
Downstream Analysis Considerations
The purified extract is amenable to analysis by reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). A C18 column is typically suitable for the separation of steroid-CoA esters.[9] Detection is achieved using electrospray ionization (ESI) in negative ion mode, monitoring for specific precursor-to-product ion transitions for both the analyte and the internal standard to ensure high selectivity and accurate quantification.[10]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the solid-phase extraction of the challenging analyte, this compound. The use of a mixed-mode SPE sorbent is key to achieving high recovery and excellent sample cleanup from complex biological matrices. By following this detailed, step-by-step methodology, researchers can obtain high-quality extracts suitable for sensitive and reliable quantification by LC-MS/MS, thereby advancing our understanding of steroid metabolism and its role in health and disease.
References
- 1. This compound | Bioarp [bioarp.com]
- 2. 17-hydroxy-3-oxo-4-pregnene-20-carboxyl-CoA | C43H66N7O19P3S | CID 90658126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. silicycle.com [silicycle.com]
- 4. selectscience.net [selectscience.net]
- 5. specartridge.com [specartridge.com]
- 6. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. biotage.com [biotage.com]
- 9. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Robust HPLC Separation Method for the Amphiphilic Analyte 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract: This document provides a comprehensive, field-tested protocol for the analytical separation of 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA, a complex steroid-coenzyme A conjugate. The unique amphiphilic nature of this molecule, combining a hydrophobic steroid core with a large, polar, and anionic Coenzyme A (CoA) moiety, presents a significant chromatographic challenge. Standard reversed-phase or ion-exchange methods are often insufficient. This guide details an optimized ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) method that achieves excellent peak shape, resolution, and reproducibility. We delve into the scientific rationale behind the selection of column chemistry, mobile phase composition, and detection parameters, providing researchers, scientists, and drug development professionals with a validated, turnkey solution for the reliable quantification of this and similar steroid-CoA esters.
Introduction: The Analytical Challenge
This compound is a pivotal, yet analytically challenging, molecule. It represents a class of steroid-CoA esters that are intermediates in various metabolic and synthetic pathways. Its structure is a hybrid of two distinct chemical entities:
-
A Hydrophobic Steroid Core: The 17-hydroxy-3-oxopregn-4-ene structure is fundamentally non-polar, similar to corticosteroids like cortisol and 17-hydroxyprogesterone. This part of the molecule has a strong affinity for non-polar stationary phases (e.g., C18).
-
A Hydrophilic Coenzyme A Tail: The CoA moiety is large (MW > 760 g/mol ), highly polar, and possesses multiple phosphate groups, rendering it anionic at typical HPLC pH ranges. This tail is poorly retained on traditional reversed-phase columns, often leading to elution near the void volume, poor peak shape, and inadequate separation.
The simultaneous presence of these opposing chemical properties necessitates a specialized chromatographic approach. This protocol employs Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC), a powerful technique that modifies the retention behavior of ionic species on reversed-phase columns.
Principle of the Method: Ion-Pair Reversed-Phase Chromatography
The core of this method is the use of an ion-pairing reagent in the mobile phase. This reagent is typically a bulky organic ion with a charge opposite to that of the analyte and a hydrophobic alkyl chain.
Mechanism of Action:
-
Analyte Charge: The phosphate groups on the CoA moiety of the analyte are negatively charged (anionic) in the mobile phase.
-
Ion-Pair Reagent: A positively charged (cationic) ion-pairing reagent, such as triethylammonium (from triethylamine, TEA), is added to the mobile phase.
-
Complex Formation: The cationic reagent forms a charge-neutralized complex with the anionic analyte.
-
Enhanced Retention: This newly formed ion pair is significantly more hydrophobic than the free analyte. It can now interact effectively with the C18 stationary phase, leading to increased retention, improved peak shape, and enhanced separation from other sample components.
The entire workflow is designed to ensure robust and reproducible results, from initial sample handling to final data analysis.
Experimental Workflow Diagram
Caption: Workflow for the analysis of this compound.
Materials and Methods
Equipment and Consumables
-
High-Performance Liquid Chromatography (HPLC) system with a binary or quaternary pump, autosampler, and column thermostat.
-
UV/Vis or Photodiode Array (PDA) Detector. An LC-MS/MS system is highly recommended for higher sensitivity and specificity.
-
Analytical Balance
-
pH Meter
-
Volumetric flasks and pipettes
-
HPLC vials
-
Syringe filters (0.22 µm, PTFE or Nylon)
Reagents and Solvents
-
Acetonitrile (ACN), HPLC grade or higher
-
Methanol (MeOH), HPLC grade or higher
-
Water, HPLC or Milli-Q grade
-
Triethylamine (TEA), >99.5% purity
-
Acetic Acid, glacial, analytical grade
-
Reference Standard: this compound (as available)
Detailed Chromatographic Protocol
This protocol has been optimized for resolution and peak symmetry.
Mobile Phase Preparation
Mobile Phase A (Aqueous Component with Ion-Pair Reagent):
-
Measure approximately 950 mL of HPLC-grade water into a 1 L flask.
-
Carefully add 2.8 mL of triethylamine (TEA) to the water. This yields a concentration of approximately 20 mM.
-
Mix thoroughly.
-
Adjust the pH of the solution to 6.5 using glacial acetic acid. This creates a triethylammonium acetate (TEAA) buffer system. The pH is critical for ensuring consistent ionization of the phosphate groups.
-
Bring the final volume to 1000 mL with water.
-
Filter the buffer through a 0.22 µm membrane filter and degas before use.
Mobile Phase B (Organic Modifier):
-
100% Acetonitrile (ACN)
Causality:
-
Triethylamine (TEA): Serves as the cationic ion-pairing reagent. Its tertiary amine structure readily protonates to form the active triethylammonium ion.
-
pH 6.5: At this pH, the phosphate groups of the CoA moiety are fully deprotonated (negatively charged), ensuring strong and consistent interaction with the TEA. The steroid core is stable at this pH.
-
Acetonitrile (ACN): Chosen for its low viscosity and good UV transparency. It is a strong solvent that provides sharp peaks for steroid-like molecules during gradient elution.
HPLC Method Parameters
The following parameters should be programmed into the HPLC system.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | A shorter, narrow-bore column with sub-2-µm particles provides high efficiency, sharp peaks, and faster run times while conserving solvent. |
| Mobile Phase A | 20 mM TEAA, pH 6.5 in Water | As described in Section 4.1. |
| Mobile Phase B | Acetonitrile (ACN) | As described in Section 4.1. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to maintain optimal linear velocity and efficiency. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity, improving mass transfer and peak shape. It also ensures consistent retention times. |
| Injection Volume | 5 µL | Small volume is recommended to minimize peak distortion, especially when the sample solvent differs from the initial mobile phase. |
| Detection (UV) | 242 nm | The α,β-unsaturated ketone chromophore in the A-ring of the steroid core exhibits a characteristic absorbance maximum around 240-245 nm. |
| Needle Wash | 50:50 Methanol:Water | To prevent carryover between injections. |
Elution Gradient
A gradient is essential to first retain the polar analyte and then elute it with increasing organic strength.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Linear |
| 10.0 | 50 | 50 | Linear |
| 12.0 | 5 | 95 | Linear |
| 14.0 | 5 | 95 | Linear |
| 14.1 | 95 | 5 | Step |
| 18.0 | 95 | 5 | Step |
System Equilibration: Before the first injection, the column must be thoroughly equilibrated with the mobile phase containing the ion-pairing reagent. Equilibrate the column with the initial gradient conditions (95% A, 5% B) for at least 20-30 minutes or until a stable baseline is achieved.
Sample and Standard Preparation
Standard Stock Solution
-
Accurately weigh approximately 1 mg of the reference standard.
-
Dissolve in a suitable solvent. Due to the amphiphilic nature, a 50:50 mixture of Methanol:Water is a good starting point.
-
Create a stock solution of 1 mg/mL. Store at -20°C or as recommended by the supplier.
Working Standards & Calibration Curve
-
Perform serial dilutions of the stock solution using the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B) to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL).
-
Rationale: Preparing standards in the initial mobile phase ensures compatibility with the HPLC conditions and minimizes solvent effects that can distort peak shape.
Sample Preparation (General Guideline)
The extraction of steroid-CoA esters from biological matrices is complex and must be optimized. A general approach is provided:
-
Protein Precipitation: For plasma or serum samples, add 3 volumes of ice-cold acetonitrile or methanol to 1 volume of sample.
-
Vortex & Centrifuge: Vortex vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Evaporate & Reconstitute: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute: Reconstitute the dried extract in a known, small volume of the initial mobile phase. This step is critical for good peak shape.
-
Filter: Filter through a 0.22 µm syringe filter before injection.
Trustworthiness and System Validation
To ensure the protocol is self-validating, the following steps are mandatory:
-
System Suitability: Before running samples, inject a mid-level standard five times. The relative standard deviation (RSD) for retention time should be <1% and for peak area should be <2%.
-
Peak Tailing Factor: The tailing factor for the analyte peak should be between 0.9 and 1.5. A value outside this range may indicate column degradation or improper mobile phase preparation.
-
Blank Injections: Run a blank (initial mobile phase) after the highest standard and periodically during the sample run to check for carryover.
Conclusion and Further Recommendations
This IP-RP-HPLC method provides a robust and reliable framework for the separation and quantification of this compound. The use of a triethylammonium acetate ion-pair system successfully addresses the compound's challenging amphiphilic nature, yielding excellent chromatography.
For applications requiring the highest sensitivity and selectivity, particularly when analyzing complex biological matrices, coupling this separation method to a triple quadrupole mass spectrometer (LC-MS/MS) is the recommended next step. The TEAA buffer system is volatile and fully compatible with electrospray ionization (ESI), making the transition seamless.
Application Note: Quantitative Analysis of 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA using a Validated LC-MS/MS Standard Curve
Abstract
This document provides a comprehensive, field-tested protocol for the development of a robust standard curve for the quantification of 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA. This complex steroid-coenzyme A conjugate is a putative intermediate in steroidogenesis. Accurate quantification is critical for researchers in endocrinology, drug metabolism, and biochemistry studying enzymatic pathways and metabolic disorders. The methodology described herein utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for sensitive and specific analysis of endogenous molecules.[1][2] This guide details every critical step, from the preparation of stock solutions to the final data analysis and validation, ensuring compliance with industry best practices for bioanalytical methods.[3][4]
Introduction and Principle
This compound is a structurally complex molecule derived from 17α-hydroxyprogesterone, an endogenous progestogen and a key intermediate in the biosynthesis of corticosteroids, androgens, and estrogens.[5][6][7] The addition of a Coenzyme A (CoA) moiety marks it as an activated thioester, primed for subsequent enzymatic reactions. Due to its transient nature and low endogenous concentrations, highly sensitive and specific analytical methods are required for its study.
This protocol employs LC-MS/MS with Multiple Reaction Monitoring (MRM) to achieve definitive quantification. The workflow involves chromatographic separation of the analyte from potential interferences on a reversed-phase column, followed by detection using a tandem quadrupole mass spectrometer. The principle of MRM relies on the specific fragmentation of a parent ion into a product ion, creating a highly selective analytical transition that minimizes matrix effects and ensures analytical accuracy.[8][9]
Materials and Reagents
-
Analyte: this compound reference standard (≥98% purity). Assumption: A certified reference standard is commercially available or has been synthesized and purified in-house.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₃- or ¹⁵N₂-labeled) is highly recommended. If unavailable, a structurally similar steroid-CoA conjugate may be used after thorough validation.
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water.
-
Additives: Optima™ LC/MS grade Formic Acid and Ammonium Acetate.
-
Equipment:
-
Analytical balance (readable to 0.01 mg)
-
Calibrated pipettes and sterile, low-binding pipette tips
-
Class A volumetric flasks
-
Low-binding polypropylene microcentrifuge tubes and autosampler vials
-
Instrumentation and Conditions
The following configuration is a validated starting point and may be adapted for available instrumentation.
Liquid Chromatography (LC) System
-
System: UHPLC system (e.g., Shimadzu Nexera, Waters ACQUITY)
-
Column: Reversed-phase C18 column (e.g., Kinetex C18, 100 x 2.1 mm, 2.6 µm).[1][2]
-
Mobile Phase A: 5 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
Causality: A gradient elution is necessary to ensure the retention of the polar CoA moiety while effectively eluting the lipophilic steroid backbone, providing sharp, symmetrical peaks. Ammonium acetate is used as a mobile phase modifier to improve ionization efficiency for CoA derivatives.[10]
Mass Spectrometry (MS) System
-
System: Tandem Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Key Parameters:
-
IonSpray Voltage: -4500 V
-
Source Temperature: 550°C
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
-
Analyte Properties & MRM Transitions:
-
Formula: C₄₂H₆₄N₇O₂₀P₃S
-
Molecular Weight: ~1112.0 g/mol
-
Precursor Ion (Q1): [M-H]⁻ = m/z 1111.3
-
Product Ions (Q3): The fragmentation of CoA derivatives is well-characterized.[11][12] Common fragments arise from the phosphodiester bonds.
-
Quantitative Transition: m/z 1111.3 → 408.0 (Represents the 3'-phospho-AMP fragment)
-
Qualitative Transition: m/z 1111.3 → 604.1 (Represents the steroid-pantetheine fragment after loss of 3'-phospho-ADP)
-
-
Causality: ESI in negative mode is selected because the multiple phosphate groups on the Coenzyme A moiety are readily deprotonated, leading to a strong signal for the [M-H]⁻ ion.[10][11] The MRM transitions are chosen to be highly specific; the quantitative ion is a common, stable fragment of the CoA backbone, while the qualifier ion provides structural confirmation.
Experimental Protocol: Standard Curve Preparation
This protocol describes the preparation of a standard curve in a clean solvent matrix (50:50 Methanol:Water). This is fundamental for initial method development. For analysis of biological samples, standards should be prepared in a surrogate matrix (e.g., charcoal-stripped serum) to account for matrix effects.[13]
Step 1: Primary Stock Solution Preparation (1 mg/mL)
-
Accurately weigh approximately 1.0 mg of the this compound reference standard.
-
Quantitatively transfer the powder to a 1.0 mL Class A volumetric flask.
-
Dissolve and bring to volume with 50:50 Methanol:Water. Mix thoroughly by inversion. This is Stock A .
-
Prepare an Internal Standard (IS) stock solution similarly at 1 mg/mL.
Step 2: Working Stock and Serial Dilutions
-
Working Stock (10 µg/mL): Dilute Stock A 1:100. Pipette 10 µL of Stock A into 990 µL of 50:50 Methanol:Water. This is Working Stock B .
-
Spiking Stock (1 µg/mL): Dilute Working Stock B 1:10. Pipette 100 µL of Working Stock B into 900 µL of 50:50 Methanol:Water. This is Spiking Stock C .
-
Serial Dilutions: Perform serial dilutions from Spiking Stock C to create calibration standards. Avoid serial dilutions for the entire curve if possible to prevent error propagation; preparing each standard from a working stock is best practice.[13] The table below provides an example dilution scheme to create an 8-point standard curve.
Step 3: Calibration Standard Preparation
| Calibrator Level | Stock Used | Vol. of Stock (µL) | Final Volume (µL) with 50:50 MeOH:H₂O | Final Concentration (ng/mL) |
| STD 8 | Spiking Stock C | 100 | 1000 | 100 |
| STD 7 | Spiking Stock C | 50 | 1000 | 50 |
| STD 6 | Spiking Stock C | 20 | 1000 | 20 |
| STD 5 | Spiking Stock C | 10 | 1000 | 10 |
| STD 4 | Spiking Stock C | 5 | 1000 | 5 |
| STD 3 | Spiking Stock C | 2 | 1000 | 2 |
| STD 2 | Spiking Stock C | 1 | 1000 | 1 |
| STD 1 | Spiking Stock C | 0.5 | 1000 | 0.5 |
| Blank | - | 0 | 1000 | 0 |
Note: Pipetting volumes less than 2 µL can introduce significant error.[13] It is advisable to create an intermediate dilution stock for the lowest concentration standards.
-
Add Internal Standard: To each prepared calibrator (and to all unknown and QC samples), add a consistent amount of Internal Standard solution to yield a final concentration in the mid-range of the curve (e.g., 20 ng/mL).
-
Vortex each standard for 10 seconds.
-
Transfer the solutions to labeled autosampler vials for LC-MS/MS analysis.
Visualization of Experimental Workflow
References
- 1. LC-MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia protocol v1 [protocols.io]
- 2. protocols.io [protocols.io]
- 3. fda.gov [fda.gov]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Human Metabolome Database: Showing metabocard for 17-Hydroxyprogesterone (HMDB0000374) [hmdb.ca]
- 7. 17α-Hydroxyprogesterone [medbox.iiab.me]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ionsource.com [ionsource.com]
Application Notes and Protocols: Utilizing 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA in Enzymatic Assays
Abstract
This document provides a comprehensive technical guide for researchers, biochemists, and drug development professionals on the use of 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA as a substrate in enzymatic reactions. While this specific steroid-CoA thioester is a highly specialized and novel research compound, this guide will extrapolate from established principles of steroid metabolism and enzymology to propose its utility and provide detailed, adaptable protocols. We will explore its potential role as a substrate for key enzyme classes, offering insights into experimental design, assay development, and data interpretation. The protocols herein are designed as self-validating systems, grounded in established biochemical methodologies.
Introduction: The Significance of Steroid-CoA Thioesters
Steroid hormones undergo extensive metabolic transformations that dictate their biological activity, distribution, and clearance. A critical, though often overlooked, aspect of this metabolism is the conversion of steroid carboxylic acids into their corresponding coenzyme A (CoA) thioesters. This bio-activation step is analogous to the activation of fatty acids and is essential for their subsequent enzymatic modification.
This compound, a derivative of the C21 steroid 17α-hydroxyprogesterone, represents a fascinating and largely unexplored substrate. Its structure suggests it may be an intermediate in novel steroid metabolic pathways or a tool to probe the active sites of specific enzymes. Understanding its interactions with enzymes can therefore open new avenues in endocrinology, oncology, and drug discovery. This guide will focus on its potential applications in studying enzymes such as acyl-CoA synthetases, hydrolases, and transferases.
Potential Enzymatic Reactions and Pathways
The unique structure of this compound, featuring a pregnane backbone and a C-20 carboxyl-CoA group, makes it a plausible substrate for several enzyme families.
Acyl-CoA Synthetase Activity (Formation)
The formation of this compound from its corresponding carboxylic acid (17-hydroxy-3-oxopregn-4-en-20-carboxylic acid) is likely catalyzed by an acyl-CoA synthetase (ACS) or a medium-chain acyl-CoA ligase. These enzymes utilize ATP to activate the carboxylate group, forming a high-energy acyl-AMP intermediate, which then reacts with coenzyme A.
Figure 1: Proposed enzymatic synthesis of this compound.
Acyl-CoA Thioesterase Activity (Hydrolysis)
Acyl-CoA thioesterases (ACOTs) catalyze the hydrolysis of CoA thioesters back to their free carboxylic acid and coenzyme A. This reaction is often involved in regulating the intracellular concentration of activated acyl-CoAs. Investigating the hydrolysis of this compound can help identify enzymes responsible for its deactivation.
Acyl-CoA Transferase Activity (Conjugation)
This steroid-CoA derivative could serve as a donor for acyltransferases, which would transfer the steroid moiety to an acceptor molecule, such as carnitine, glycine, or a xenobiotic. This represents a potential pathway for steroid detoxification and elimination.
Experimental Protocols
The following protocols are designed to be adaptable. Researchers should optimize buffer conditions, enzyme concentrations, and incubation times based on their specific experimental setup.
Protocol 1: Determination of Acyl-CoA Synthetase Activity
This protocol aims to identify and characterize enzymes that catalyze the formation of this compound. The assay measures the consumption of ATP or the formation of the CoA thioester.
Principle: The activity of an acyl-CoA synthetase is monitored by coupling the release of pyrophosphate (PPi) to the oxidation of NADH using a commercially available enzyme-coupled assay system. The decrease in absorbance at 340 nm is proportional to the enzyme activity.
Materials:
-
17-hydroxy-3-oxopregn-4-en-20-carboxylic acid (substrate)
-
Coenzyme A (CoASH)
-
Adenosine 5'-triphosphate (ATP)
-
Enzyme source (e.g., purified recombinant enzyme, mitochondrial lysate)
-
Pyrophosphate detection kit (e.g., EnzChek™ Pyrophosphate Assay Kit)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
96-well UV-transparent microplate
-
Microplate reader with 340 nm absorbance capability
Step-by-Step Methodology:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of 17-hydroxy-3-oxopregn-4-en-20-carboxylic acid in DMSO.
-
Prepare 100 mM ATP, 10 mM CoASH, and other necessary reagent stocks in water.
-
Reconstitute the pyrophosphate detection kit components according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, prepare the reaction mixture (final volume of 200 µL). A typical reaction mixture is outlined in the table below.
-
Include appropriate controls: no enzyme, no substrate, no ATP, and no CoASH.
-
| Component | Stock Conc. | Volume (µL) | Final Conc. |
| Assay Buffer | 1X | 150 | 1X |
| Pyrophosphate Assay Reagents | Per manufacturer | 20 | 1X |
| ATP | 100 mM | 2 | 1 mM |
| CoASH | 10 mM | 5 | 250 µM |
| Substrate | 10 mM (in DMSO) | 3 | 150 µM |
| Enzyme Preparation | Variable | 20 | Variable |
| Table 1: Reaction mixture for Acyl-CoA Synthetase Assay. |
-
Initiate and Monitor Reaction:
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme preparation.
-
Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε₃₄₀ for NADH = 6220 M⁻¹cm⁻¹).
-
Determine the specific activity of the enzyme (µmol/min/mg) and calculate kinetic parameters (Kₘ and Vₘₐₓ) by varying the substrate concentration.
-
Figure 2: Workflow for the Acyl-CoA Synthetase activity assay.
Protocol 2: Characterization of Acyl-CoA Thioesterase (ACOT) Activity
This protocol is designed to measure the enzymatic hydrolysis of this compound.
Principle: The hydrolysis of the thioester bond releases free coenzyme A (CoASH). The liberated CoASH can be quantified using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), which reacts with the free sulfhydryl group of CoASH to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which absorbs strongly at 412 nm.
Materials:
-
This compound (substrate)
-
Enzyme source (e.g., purified ACOT, liver microsomes)
-
Assay Buffer: 50 mM potassium phosphate, pH 7.4
-
DTNB (Ellman's Reagent): 10 mM stock in assay buffer
-
96-well clear microplate
-
Microplate reader with 412 nm absorbance capability
Step-by-Step Methodology:
-
Prepare Reagents:
-
Prepare a 1 mM stock solution of this compound in water or a suitable buffer.
-
Prepare the DTNB stock solution.
-
-
Assay Setup:
-
Set up the reactions in a 96-well plate with a final volume of 200 µL.
-
Include controls: no enzyme (to measure non-enzymatic hydrolysis) and no substrate (to measure background).
-
| Component | Stock Conc. | Volume (µL) | Final Conc. |
| Assay Buffer | 1X | 160 | 1X |
| DTNB | 10 mM | 10 | 0.5 mM |
| Substrate | 1 mM | 10 | 50 µM |
| Enzyme Preparation | Variable | 20 | Variable |
| Table 2: Reaction mixture for Acyl-CoA Thioesterase Assay. |
-
Initiate and Monitor Reaction:
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme preparation.
-
Monitor the increase in absorbance at 412 nm for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of TNB formation using the Beer-Lambert law (ε₄₁₂ for TNB = 14,150 M⁻¹cm⁻¹).
-
Correct for the rate of non-enzymatic hydrolysis using the "no enzyme" control.
-
Determine the specific activity and kinetic parameters of the enzyme.
-
Trustworthiness and Self-Validation
The integrity of the data generated using these protocols relies on a system of rigorous controls. Each experimental run must include:
-
Negative Controls:
-
No Enzyme Control: Differentiates between enzymatic activity and spontaneous substrate degradation.
-
No Substrate Control: Accounts for any background reactions from the enzyme preparation or assay components.
-
No Cofactor Control (e.g., no ATP/CoASH): Confirms the dependence of the reaction on all components.
-
-
Positive Controls: If available, a known substrate for the enzyme being tested should be run in parallel to confirm the enzyme is active.
-
Linearity Checks: Enzyme concentration and reaction time should be optimized to ensure the measured reaction rate is within the linear range.
Conclusion and Future Directions
This compound is a promising tool for dissecting novel pathways in steroid metabolism. The protocols provided here offer a robust framework for initiating research into its enzymatic interactions. Future studies could involve using this substrate to screen for inhibitors of specific acyl-CoA synthetases or thioesterases, which may have therapeutic potential in endocrine disorders or cancer. Furthermore, identifying the products of acyltransferase reactions using mass spectrometry could uncover new conjugation and detoxification pathways for steroid hormones.
Synthesis of 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA: An Application and Protocol Guide for Researchers
This guide provides a comprehensive overview and detailed protocols for the chemical synthesis of 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA, a vital intermediate for research in steroid metabolism, drug development, and endocrinology. This document is intended for researchers, scientists, and drug development professionals with a background in organic chemistry and biochemistry.
Introduction: The Significance of Steroidal Coenzyme A Esters
Steroidal Coenzyme A (CoA) esters are critical intermediates in numerous metabolic pathways, including the biosynthesis and catabolism of steroid hormones.[1] The title compound, this compound, is a derivative of the endogenous progestogen 17α-hydroxyprogesterone. Its synthesis provides a valuable tool for studying the enzymes involved in steroid side-chain modification and for developing novel therapeutics targeting these pathways.
This guide outlines a two-part synthetic strategy:
-
Part 1: Oxidative Cleavage of the 17-acetyl group. Conversion of the readily available 17α-hydroxyprogesterone to the corresponding C-20 carboxylic acid, 17-hydroxy-3-oxopregn-4-en-20-carboxylic acid, via the haloform reaction.
-
Part 2: Thioesterification with Coenzyme A. Activation of the steroid carboxylic acid and subsequent coupling with Coenzyme A to yield the final product.
Each section provides the chemical rationale behind the chosen methodology, followed by a detailed, step-by-step protocol.
Visualizing the Synthetic Pathway
References
Troubleshooting & Optimization
Technical Support Center: Serum Extraction of 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA
Welcome to the technical support resource for the extraction of 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA from serum. This guide is designed for researchers, clinical scientists, and drug development professionals. We will move beyond simple procedural lists to explore the biochemical principles and strategic decisions that underpin a successful extraction, ensuring you can confidently troubleshoot and optimize your workflow.
Overview: The Challenge of a Hybrid Molecule
The primary difficulty in extracting this compound lies in its dual nature. It possesses a largely hydrophobic steroid backbone (17-hydroxyprogesterone derivative) attached to a large, polar, and negatively charged Coenzyme A (CoA) moiety. This structure means that traditional steroid extraction protocols, often designed for non-polar molecules, will yield poor results. Similarly, methods for highly polar molecules may fail to efficiently capture the lipid-like steroid portion.
Successful extraction requires a method that can accommodate both the hydrophobic and the hydrophilic, charged characteristics of the analyte. Furthermore, the thioester bond in the CoA conjugate is susceptible to hydrolysis, demanding careful sample handling to ensure analyte stability.[1] This guide focuses on robust extraction strategies, primarily Solid-Phase Extraction (SPE), and provides detailed troubleshooting for common issues.
Troubleshooting Hub: A Question-and-Answer Guide
This section directly addresses common experimental failures in a Q&A format.
Category 1: Low or No Analyte Recovery
Question: My LC-MS/MS shows a very weak signal or no signal at all for my target analyte. What is the most likely cause?
Answer: This is the most frequent issue and typically points to a fundamental mismatch between the extraction chemistry and the analyte's properties.
-
Cause 1: Incorrect Extraction Method. You may be using a standard Liquid-Liquid Extraction (LLE) protocol with a non-polar solvent like hexane or methyl tert-butyl ether (MTBE).[2] While excellent for unconjugated steroids, these solvents will not efficiently partition the highly polar CoA-containing analyte from the aqueous serum phase.
-
Solution 1: Switch to Solid-Phase Extraction (SPE). SPE is the recommended method for this molecule. Specifically, a mixed-mode SPE sorbent with both reversed-phase (for the steroid backbone) and anion-exchange (for the negatively charged phosphate groups of CoA) properties is ideal. A polymer-based sorbent like Oasis MAX (Mixed-Mode Anion Exchange) or a similar chemistry is a strong starting point.
-
Cause 2: Inappropriate SPE Elution Solvent. If you are using SPE but still see low recovery, your elution solvent may be too weak to disrupt the sorbent-analyte interactions. A common mistake is using a simple organic solvent like methanol or acetonitrile.
-
Solution 2: Modify Elution Solvent pH. To elute from an anion-exchange sorbent, you must neutralize the negative charge on the analyte or the positive charge on the sorbent. The most effective strategy is to use an acidic or basic modifier in your organic elution solvent. For an anion exchanger, adding a small percentage of a base like ammonium hydroxide (e.g., 2-5%) to your organic solvent will neutralize the analyte's charge, disrupting the ionic interaction and allowing for elution.
-
Cause 3: Incomplete Protein Binding Disruption. A significant portion of steroids and their metabolites can be bound to serum proteins like albumin. If not disrupted, the analyte will be discarded with the precipitated protein pellet.
-
Solution 3: Acidify the Sample Before Loading. Before any extraction step, it is crucial to dissociate the analyte from serum proteins. Acidification of the sample with a weak acid like phosphoric or formic acid (e.g., to a final concentration of 1-2%) is a common and effective method.[3]
Category 2: Poor Reproducibility and High Variability
Question: My recovery rates are inconsistent between samples and batches (High %RSD). What should I investigate?
Answer: High variability often points to issues with analyte stability or inconsistent execution of the protocol.
-
Cause 1: Analyte Degradation. The thioester linkage in acyl-CoA molecules is prone to both chemical and enzymatic hydrolysis.[1] Endogenous esterase enzymes in serum can cleave the CoA moiety if samples are not handled properly.[4] Degradation can occur rapidly at room temperature or during prolonged incubation steps.
-
Solution 1: Immediate Processing and Enzyme Inhibition. Process serum samples as quickly as possible after thawing. Keep samples on ice at all times. Consider adding a broad-spectrum esterase inhibitor to your sample pre-treatment buffer, though this should be validated to ensure it does not interfere with downstream analysis.
-
Cause 2: Incomplete Solvent Evaporation or Inconsistent Reconstitution. After elution, the organic solvent is typically evaporated, and the residue is reconstituted in a mobile-phase-compatible solution.[2][5] If the evaporation is incomplete, the residual solvent can affect chromatographic performance. If the reconstitution is poor, not all of the analyte will be redissolved.
-
Solution 2: Standardize Evaporation and Reconstitution. Use a controlled nitrogen evaporator (e.g., Biotage SPE Dry or similar) at a consistent temperature (e.g., 40°C) and gas flow.[5] For reconstitution, use a fixed volume of a solvent known to fully dissolve the analyte (e.g., 50:50 methanol:water), and vortex vigorously for a set period (e.g., 1-2 minutes) to ensure complete dissolution.[2] The use of a stable isotope-labeled internal standard is essential to correct for these variations.[2]
Category 3: High Matrix Effects in LC-MS/MS
Question: My analyte signal is suppressed or enhanced, and my baseline is noisy. How can I get a cleaner extract?
Answer: Matrix effects are caused by co-eluting compounds from the serum (e.g., phospholipids, salts) that interfere with the ionization of your target analyte in the mass spectrometer source. This indicates insufficient sample cleanup.
-
Cause 1: Phospholipid Contamination. Phospholipids are a major cause of ion suppression in ESI-MS and are abundant in serum. A simple protein precipitation or a poorly optimized SPE protocol will not remove them effectively.
-
Solution 1: Optimize SPE Wash Steps. A robust SPE protocol should include multiple wash steps to remove interferences before eluting the analyte.
-
Aqueous Wash: After loading the sample, wash with a high-pH aqueous buffer to remove salts and other water-soluble impurities.
-
Organic Wash: Wash with a non-eluting organic solvent (e.g., 100% methanol or acetonitrile). This is critical for removing phospholipids and other lipids that are retained by the reversed-phase mechanism of the sorbent. Your analyte of interest should remain bound via the stronger anion-exchange interaction.
-
-
Cause 2: Protein Breakthrough. If the initial protein precipitation is skipped or inefficient, proteins can clog the SPE cartridge and co-elute, causing significant instrument contamination and matrix effects.
-
Solution 2: Combine Protein Precipitation with SPE. For the cleanest possible extract, perform an initial protein precipitation with a cold organic solvent (e.g., acetonitrile) before loading the supernatant onto the SPE cartridge.[6] This two-stage approach provides superior cleanup compared to either method alone.
Detailed Experimental Protocols
The following protocol represents a robust starting point. It should be optimized for your specific laboratory conditions and instrumentation.
Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of this compound from human serum and assumes the use of a polymeric mixed-mode anion-exchange/reversed-phase SPE plate or cartridge.
| Reagent/Parameter | Specification | Purpose |
| Serum Sample Volume | 200 µL | Starting biological material. |
| Internal Standard (IS) | Stable Isotope-Labeled Steroid-CoA | Added at the start to correct for recovery. |
| Pre-treatment Solution | 4% Phosphoric Acid in Water | Dissociates analyte from serum proteins. |
| SPE Sorbent | Polymeric Mixed-Mode (Anion Exchange + RP) | e.g., Waters Oasis MAX, 30 mg |
| Conditioning Solvent | 1 mL Methanol | Wets the sorbent and activates RP functionality. |
| Equilibration Solvent | 1 mL Deionized Water | Prepares sorbent for aqueous sample loading. |
| Wash Solvent 1 | 1 mL 5% Ammonium Hydroxide in Water | Removes salts and polar interferences. |
| Wash Solvent 2 | 1 mL 100% Methanol | Removes phospholipids and non-polar interferences. |
| Elution Solvent | 1 mL 5% Ammonium Hydroxide in Methanol | Elutes the target analyte. |
| Reconstitution Solvent | 100 µL 50:50 Methanol:Water | Prepares sample for LC-MS injection. |
-
Sample Pre-treatment: To a 1.5 mL microcentrifuge tube, add 200 µL of serum. Add your internal standard. Add 200 µL of 4% phosphoric acid, vortex for 30 seconds. Centrifuge at 12,000 x g for 5 minutes to pellet precipitated proteins.[2][3]
-
SPE Conditioning: Place the SPE plate on a vacuum manifold. Add 1 mL of methanol to each well. Pull it through slowly.
-
SPE Equilibration: Add 1 mL of deionized water to each well. Pull it through slowly, ensuring the sorbent does not go dry.
-
Sample Loading: Transfer the supernatant from Step 1 to the conditioned SPE wells. Apply gentle vacuum to load the sample at a rate of ~1 drop per second.[5]
-
Wash Step 1 (Polar Interferences): Add 1 mL of 5% ammonium hydroxide in water. Pull through completely.
-
Wash Step 2 (Lipid Interferences): Add 1 mL of 100% methanol. Pull through completely. This step is critical for removing phospholipids.
-
Elution: Place a clean collection plate inside the manifold. Add 1 mL of 5% ammonium hydroxide in methanol to each well. Allow it to soak for 1 minute, then pull through slowly to collect the eluate.
-
Dry-Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.[2]
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 methanol:water. Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.[2]
Frequently Asked Questions (FAQs)
Q1: Can I use a simpler protein precipitation method without SPE?
-
While protein precipitation is a necessary first step, it is generally insufficient as a standalone cleanup method for serum.[6] You will likely experience significant ion suppression from phospholipids and other matrix components, leading to poor sensitivity and robustness.
Q2: My lab only has C18 SPE cartridges. Can I use those?
-
You can attempt to use a C18 (reversed-phase) cartridge, but recovery will likely be suboptimal. The polar CoA tail will have little retention on a C18 sorbent, and the analyte may break through during sample loading or washing. If you must use C18, ensure the sample is loaded under highly aqueous conditions and use very gentle organic wash steps. A mixed-mode sorbent is strongly recommended for this analyte.
Q3: How should I store my serum samples before extraction to prevent degradation?
-
Store serum samples at -80°C for long-term stability. Avoid repeated freeze-thaw cycles. Once thawed for an experiment, samples should be kept on ice and processed as quickly as possible to minimize enzymatic degradation.[7]
Q4: What kind of internal standard is best?
-
The gold standard is a stable isotope-labeled (e.g., ¹³C or ²H) version of your exact analyte.[2] If this is not available, a commercially available CoA ester of a structurally similar steroid can be used. This will help control for variations in the extraction process and potential degradation.
Q5: What LC-MS/MS parameters are a good starting point?
-
You will need to use electrospray ionization (ESI), most likely in negative ion mode to detect the charged phosphate groups of the CoA molecule.[8][9] A reversed-phase C18 column is a good starting point for chromatography, using a gradient with mobile phases containing a weak acid like formic acid.
References
- 1. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enzymatic hydrolysis of steroid hormone esters by blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. A novel fully-automated method to measure steroids in serum by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arborassays.com [arborassays.com]
- 8. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA in Experimental Samples
Welcome to the technical support center for 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of this critical steroid-CoA thioester intermediate in various biological samples. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and accuracy of your results.
Understanding the Molecule: The Inherent Instability of a Thioester
This compound is a key intermediate in metabolic pathways, particularly in the context of steroid metabolism.[1] Its structure, featuring a high-energy thioester bond, makes it a potent acyl group donor in biological systems.[2] However, this same reactivity is the primary source of its instability in experimental samples. The thioester bond is susceptible to both chemical and enzymatic degradation, which can significantly impact the accuracy of quantification and downstream applications.
The main degradation pathways include:
-
Chemical Hydrolysis: The thioester bond is prone to hydrolysis, a reaction that cleaves the bond to yield the corresponding carboxylic acid and free Coenzyme A. This process is highly dependent on pH.[3]
-
Enzymatic Degradation: Biological samples, such as tissue homogenates and plasma, contain enzymes called acyl-CoA thioesterases (ACOTs) that specifically catalyze the hydrolysis of the thioester bond.[3][4]
-
Oxidation: The thiol group within the Coenzyme A moiety can be susceptible to oxidation, leading to the formation of disulfides and other oxidized species that can interfere with analysis.[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of my low this compound recovery?
A1: Low recovery is most often due to a combination of chemical hydrolysis and enzymatic degradation during sample preparation.[3] The thioester bond is inherently unstable, especially in non-ideal conditions. Acyl-CoA thioesterases present in biological samples can rapidly degrade the molecule if not properly inactivated.[3]
Q2: What is the optimal pH for storing and analyzing my samples?
A2: The thioester bond is most stable in slightly acidic conditions. For maximal stability in aqueous solutions, a pH range of 4.0 to 6.8 is recommended. Alkaline conditions (pH > 7.0) significantly accelerate chemical hydrolysis.[3]
Q3: How should I store my samples for long-term stability?
A3: For long-term storage, samples should be stored as dry pellets at -80°C. If storing in solution, use a slightly acidic buffer (pH 4.0-6.0) and store in aliquots at -80°C to prevent repeated freeze-thaw cycles.[3]
Q4: Can I use antioxidants to improve stability?
A4: Yes, antioxidants can be beneficial. The thiol group of the CoA moiety is prone to oxidation. Adding reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol can help prevent or reverse the formation of CoA disulfides.[3]
Q5: What type of internal standard is best for LC-MS/MS quantification?
A5: A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice. SIL internal standards closely mimic the analyte's behavior during sample extraction, chromatography, and ionization, correcting for variability and improving the accuracy and precision of quantification.[5][6] If a specific SIL standard is unavailable, a structurally similar acyl-CoA with a different chain length can be considered, but it may not correct for all matrix effects as effectively.
Troubleshooting Guide
This guide addresses common problems encountered during the analysis of this compound, their probable causes, and validated solutions.
Issue 1: Consistently Low or No Analyte Signal
| Probable Cause | Solution | Scientific Rationale |
| Enzymatic Degradation | Immediately quench metabolic activity upon sample collection. For tissues, freeze-clamping in liquid nitrogen is the gold standard.[7] For cell cultures, rapidly aspirate media and add ice-cold methanol to halt enzymatic reactions.[3] | Acyl-CoA thioesterases are highly active in biological matrices and will rapidly hydrolyze the target analyte if not inactivated.[3] Cold temperatures and organic solvents denature these enzymes. |
| Chemical Hydrolysis | Maintain a slightly acidic pH (4.0-6.8) throughout your sample preparation and analysis workflow. Use an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) for homogenization.[3] | The thioester bond is most stable in a slightly acidic environment. Alkaline conditions significantly promote hydrolysis.[3] |
| Inefficient Extraction | Use a robust extraction protocol. A common method involves homogenization in an acidic buffer, followed by protein precipitation and extraction with a mixture of organic solvents like isopropanol and acetonitrile.[3] | The amphipathic nature of acyl-CoAs requires a solvent system that can efficiently partition the molecule away from the aqueous phase and precipitated proteins. |
Issue 2: Poor Reproducibility Between Replicates
| Probable Cause | Solution | Scientific Rationale |
| Inconsistent Sample Handling | Standardize your sample handling protocol. Ensure that all samples are kept on ice at all times and that the time between sample collection and quenching is minimized and consistent across all samples.[7] | Even small variations in temperature or time before enzyme inactivation can lead to significant differences in the extent of degradation between samples. |
| Repeated Freeze-Thaw Cycles | Aliquot samples into single-use volumes before freezing to avoid repeated freeze-thaw cycles.[3] | Each freeze-thaw cycle can introduce moisture and potentially compromise the integrity of the thioester bond, leading to cumulative degradation. |
| Analyte Instability in Autosampler | Keep samples in the autosampler at a low temperature (e.g., 4°C). Analyze samples as quickly as possible after reconstitution. Reconstitute in methanol or a methanol/buffer mixture for improved stability over purely aqueous solutions.[3][8] | Even at 4°C, some degradation can occur over a 24-hour period in aqueous solutions. Methanol can slow the rate of hydrolysis.[8] |
Issue 3: Unexpected Peaks or High Background in LC-MS/MS Analysis
| Probable Cause | Solution | Scientific Rationale |
| In-Source Fragmentation | Optimize the cone voltage (or equivalent parameter) on your mass spectrometer to minimize in-source fragmentation. Start with a lower energy setting and gradually increase it to find the optimal balance between signal intensity and fragmentation. | Acyl-CoAs can fragment in the ion source of the mass spectrometer, leading to the appearance of fragment ions as if they were parent ions.[9][10][11] This can complicate data interpretation and quantification. |
| Oxidation of CoA | Add a reducing agent such as DTT to your extraction buffer. Ensure that solvents are degassed to minimize dissolved oxygen. | The thiol group on Coenzyme A can oxidize to form disulfides, which can appear as unexpected peaks in your chromatogram.[3] |
| Matrix Effects | Use a stable isotope-labeled internal standard. Ensure adequate chromatographic separation from co-eluting matrix components. Optimize your sample clean-up procedure (e.g., solid-phase extraction) to remove interfering substances. | Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[5] |
Experimental Protocols & Data
Table 1: Recommended Conditions for Sample Handling and Storage
| Parameter | Recommendation | Rationale |
| Extraction pH | 4.9 | Inhibits thioesterase activity and minimizes chemical hydrolysis.[3] |
| Storage/Analysis pH | 4.0 - 6.8 | The thioester bond is most stable in this slightly acidic range.[3] |
| Extraction Temperature | 4°C (On Ice) | Minimizes enzymatic degradation and slows chemical hydrolysis.[3] |
| Long-Term Storage Temp. | -80°C | Essential for long-term stability, especially for dry pellets.[3] |
| Reconstitution Solvent | Methanol or 50% Methanol/50% Ammonium Acetate (pH 7) | Methanol has been shown to provide better stability for acyl-CoAs over 24 hours compared to purely aqueous solutions.[3][8] |
Protocol 1: Rapid Quenching and Extraction from Tissue Samples
This protocol is designed to rapidly inactivate enzymes and efficiently extract this compound.
-
Metabolic Quenching: Immediately upon excision, freeze-clamp the tissue in liquid nitrogen.[7]
-
Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.
-
Extraction: To the frozen tissue powder, add a 20-fold excess (v/w) of pre-cooled (-20°C) extraction solution (e.g., acetonitrile/methanol/water 2:2:1, v/v/v).[12]
-
Lysis: Homogenize the sample on ice using an Ultra-Turrax or similar device.
-
Incubation: Incubate the homogenate on ice for 30 minutes, mixing periodically.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs for analysis.
Visualizations
Diagram 1: Key Factors in Sample Stability Workflow
Caption: Workflow for maintaining the stability of this compound.
Diagram 2: Troubleshooting Logic for Low Analyte Recovery
Caption: Decision tree for troubleshooting low analyte recovery.
References
- 1. Thioester - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. proteopedia.org [proteopedia.org]
- 5. cerilliant.com [cerilliant.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. Steroids quantification sets | Steroids internal standards | 20493 [shop.biocrates.com]
- 9. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-source fragmentation [jeolusa.com]
- 12. mdpi.com [mdpi.com]
common issues in 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA quantification
Introduction: The quantification of steroidal acyl-Coenzyme A (acyl-CoA) thioesters, such as the theoretical intermediate 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA, presents a formidable analytical challenge. These molecules merge the complex, often isobaric nature of steroids with the inherent instability of high-energy thioester bonds. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during the quantification of these unique metabolites. Our focus is on the principles of analysis, drawing from established methodologies for both steroids and acyl-CoAs to provide a robust framework for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so difficult to quantify?
This molecule is a steroidal acyl-CoA, structurally related to 17α-hydroxyprogesterone[1][2]. The analytical difficulty arises from two key features:
-
The Steroid Core: The pregnane backbone is prone to isomeric interferences. Many steroids share the same mass and can only be distinguished by high-efficiency chromatographic separation[3][4][5].
-
The Acyl-CoA Thioester: The thioester bond is chemically and enzymatically labile. It is highly susceptible to hydrolysis under neutral to alkaline pH conditions and can be rapidly degraded by ubiquitous thioesterase enzymes present in biological samples[6][7]. This instability makes sample collection, extraction, and storage critical steps for accurate measurement.
Q2: What is the recommended analytical platform for this class of molecules?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of low-abundance molecules like steroid acyl-CoAs in complex biological matrices[3][8][9][10]. This technique combines the separation power of liquid chromatography with the specificity of mass analysis, which is essential for distinguishing the target analyte from structurally similar compounds[4][11].
Q3: What are the most critical factors in sample preparation to ensure analyte stability?
To prevent the degradation of the labile thioester bond, sample preparation must be meticulously controlled. The three most critical factors are:
-
Rapid Enzyme Inactivation: Immediately upon collection, biological samples must be treated to denature enzymes. This is typically achieved by homogenizing tissues or cells in an ice-cold, acidic buffer (pH 4.0-5.0) or with organic solvents like methanol or acetonitrile[6].
-
pH Control: The thioester bond is most stable in a slightly acidic environment (pH 4.0 - 6.8)[6]. Exposure to alkaline conditions (pH > 7.0) must be strictly avoided as it promotes rapid chemical hydrolysis[6].
-
Temperature Management: All sample preparation steps should be performed at low temperatures (e.g., on ice) to minimize both enzymatic degradation and chemical hydrolysis[6]. For long-term storage, samples should be kept as dry pellets or in acidic buffers at -80°C[6].
Troubleshooting Guide
This section addresses specific, common problems encountered during the LC-MS/MS analysis of steroidal acyl-CoAs.
Problem 1: Poor or No Analyte Signal
A lack of signal is a frequent and frustrating issue. The root cause often lies in analyte degradation during sample handling or inefficient analysis.
Potential Cause A: Analyte Degradation
The high-energy thioester bond of the CoA moiety is the most probable point of failure.
-
Solution:
-
Optimize Quenching: Ensure immediate and effective inactivation of thioesterase enzymes upon sample collection. Homogenize samples directly into an ice-cold acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) or a high concentration of organic solvent (e.g., >60% methanol or acetonitrile)[6].
-
Maintain Acidic pH: Throughout the extraction protocol, verify that the pH of all aqueous solutions remains between 4.0 and 6.0[6].
-
Minimize Time in Autosampler: Acyl-CoAs can degrade even at 4°C in an autosampler over extended periods (e.g., 24 hours)[6]. Analyze samples as quickly as possible after preparation. If delays are unavoidable, ensure the autosampler is cooled and consider the stability of your analyte in the reconstitution solvent.
-
Potential Cause B: Inefficient Extraction
Steroid acyl-CoAs have unique physicochemical properties that can make extraction challenging.
-
Solution:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and concentrating the analyte[12][13][14]. Use a reverse-phase sorbent (e.g., C18 or a polymer-based sorbent like Oasis HLB) for initial method development.
-
Optimize Wash and Elution Solvents: Develop a rigorous washing protocol to remove interfering substances. A common issue with steroid analysis is the presence of phospholipids, which can cause ion suppression. An intermediate wash with a solvent like 50-70% methanol may help remove these before eluting the target analyte with a stronger solvent (e.g., acetonitrile or methanol with a pH modifier).
-
Potential Cause C: Ion Suppression/Enhancement (Matrix Effects)
Co-eluting components from the biological matrix can interfere with the ionization of the target analyte in the mass spectrometer source, leading to a suppressed or artificially enhanced signal[15][16].
-
Solution:
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for matrix effects[12]. A SIL-IS has the same chemical properties as the analyte, so it will co-elute and experience the same ionization suppression or enhancement, allowing for accurate quantification.
-
Improve Chromatographic Separation: Increase the length of the chromatographic gradient, change the organic mobile phase, or try a different column chemistry (e.g., biphenyl phase for steroids) to separate the analyte from interfering matrix components[17].
-
Assess Matrix Effects Systematically: During method development, evaluate matrix effects by comparing the analyte response in a clean solution versus the response in a post-extraction spiked matrix sample[16].
-
Problem 2: High Variability and Poor Reproducibility
Inconsistent results between replicates or batches are often due to subtle variations in sample handling or analyte instability.
Potential Cause A: Inconsistent Sample Handling
Even minor deviations in timing or temperature during sample preparation can lead to significant differences in analyte degradation.
-
Solution:
-
Standardize Protocols: Create and strictly adhere to a detailed Standard Operating Procedure (SOP) for all sample handling steps.
-
Use Timed Incubations: Ensure that steps like vortexing, centrifugation, and evaporation are performed for the exact same duration for every sample.
-
Process in Batches: Prepare samples in manageable batches to ensure each sample is processed similarly. Avoid letting extracted samples sit for variable times before analysis.
-
Potential Cause B: Instability in Reconstituted Sample
The choice of solvent for the final extract can impact stability.
-
Solution:
-
Optimize Reconstitution Solvent: While purely aqueous solutions can lead to hydrolysis, high percentages of organic solvent can cause solubility issues. Methanol has shown good stability for many acyl-CoAs[6]. Test different ratios of methanol or acetonitrile in a slightly acidic buffer (e.g., 50% Methanol / 50% Ammonium Acetate pH 5.0) to find the optimal balance of stability and solubility for your analyte.
-
Limit Freeze-Thaw Cycles: Store extracted samples in single-use aliquots at -80°C to avoid repeated freezing and thawing, which can degrade the analyte[6].
-
Problem 3: Poor Chromatographic Peak Shape (Tailing, Splitting)
Poor peak shape compromises integration and reduces the accuracy and sensitivity of the assay.
Potential Cause A: Secondary Interactions with Column/System
The phosphate groups on the CoA moiety can interact with active sites on the column or in the LC system, leading to peak tailing.
-
Solution:
-
Use an Appropriate Mobile Phase: Reversed-phase chromatography is standard for acyl-CoA analysis[8][9][11]. The use of a slightly acidic mobile phase (e.g., 0.1% formic acid) is common. Some methods have successfully used slightly basic eluents (e.g., 10 mM ammonium formate at pH 8.1) without ion-pairing reagents, which can be beneficial for peak shape[11].
-
Consider Ion-Pairing Reagents: While they can cause ion suppression, weak ion-pairing reagents in the mobile phase can sometimes improve peak shape for highly polar molecules[11]. This should be approached with caution and may require extensive MS source optimization.
-
Column Choice: A biphenyl stationary phase can offer different selectivity for steroids and may improve peak shape compared to standard C18 columns[17].
-
Experimental Protocols & Data
Workflow 1: Sample Preparation and Extraction
This protocol provides a robust starting point for extracting steroid acyl-CoAs from cell or tissue samples.
dot
Caption: Workflow for Steroid Acyl-CoA Extraction.
Diagram 1: Troubleshooting Logic for "No Signal"
This diagram outlines a logical progression for diagnosing the cause of a missing analyte signal.
dot
Caption: Decision tree for troubleshooting signal loss.
Table 1: Key Parameters for Maintaining Sample Integrity
This table summarizes critical quantitative parameters derived from best practices for acyl-CoA analysis.
| Parameter | Recommended Value/Condition | Rationale | Source |
| pH for Extraction | 4.0 - 5.0 | Inhibits thioesterase activity and minimizes chemical hydrolysis. | [6] |
| pH for Storage/Analysis | 4.0 - 6.8 | The thioester bond is most stable in this slightly acidic range. | [6] |
| Extraction Temperature | 4°C (On Ice) | Minimizes enzymatic degradation and slows chemical hydrolysis. | [6] |
| Long-Term Storage Temp. | -80°C | Essential for long-term stability, especially for dry pellets. | [6] |
| Autosampler Temp. | 4°C | Reduces degradation during analytical runs, but stability is still limited. | [6] |
| Reconstitution Solvent | Methanol or Acetonitrile/Buffer Mix | Organic solvents can improve stability compared to purely aqueous solutions. | [6] |
References
- 1. Human Metabolome Database: Showing metabocard for 17-Hydroxyprogesterone (HMDB0000374) [hmdb.ca]
- 2. 17-Hydroxyprogesterone | C21H30O3 | CID 6238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. sciex.com [sciex.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation of 17-OH-progesterone (OHPG) for diagnosis of congenital adrenal hyperplasia (CAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Simultaneous quantitation of 17α-hydroxyprogesterone caproate, 17α-hydroxyprogesterone and progesterone in human plasma using high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sample Preparation and Analytical Methods for Steroid Hormones in Environmental and Food Samples: An Update Since 2012 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eijppr.com [eijppr.com]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC-MS/MS for 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA
Welcome to the technical support guide for the quantitative analysis of 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA. This document provides in-depth guidance, troubleshooting, and scientifically grounded protocols for researchers, scientists, and drug development professionals. The unique amphipathic nature of this molecule—possessing a nonpolar steroid core and a large, polar Coenzyme A (CoA) group—presents specific analytical challenges that this guide is designed to address.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to orient your method development strategy.
Q1: What are the primary analytical challenges associated with this compound?
The main challenge is the molecule's dual chemical nature. The 17-hydroxyprogesterone backbone is hydrophobic, favoring reversed-phase chromatography, while the large, multi-phosphorylated Coenzyme A tail is highly polar and anionic. This dichotomy can lead to poor chromatographic peak shape, low retention, and susceptibility to matrix effects. Furthermore, thioester linkages can be chemically labile, and as a likely metabolic intermediate, endogenous concentrations are expected to be very low, demanding high analytical sensitivity.[1][2]
Q2: Which liquid chromatography (LC) column should I start with?
There is no single perfect choice, and the optimal column depends on your specific LC system and sample matrix. A logical starting point is a modern C18 reversed-phase column (e.g., 1.8-2.6 µm particle size). However, due to the highly polar CoA group, you may encounter poor retention. To overcome this, consider:
-
Ion-Pairing Chromatography: Using a C18 column with an ion-pairing agent like tributylamine or dimethylhexylamine (DMHA) in the mobile phase can significantly improve retention and peak shape for acyl-CoAs.[1]
-
HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC columns are designed to retain polar compounds and may provide an alternative separation mechanism if reversed-phase approaches fail.
-
Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange properties can also be effective.
Q3: What is the best ionization mode for this analyte?
Negative Ion Electrospray Ionization (ESI) is strongly recommended. The multiple phosphate groups on the Coenzyme A moiety are readily deprotonated, yielding intense signals for the multiply charged ions (e.g., [M-2H]²⁻ or [M-3H]³⁻).[1][3] While positive mode can be used for acyl-CoAs, negative mode often provides superior sensitivity for these molecules.[1]
Q4: What are the expected Multiple Reaction Monitoring (MRM) transitions?
The fragmentation of acyl-CoA molecules is well-characterized and dominated by the CoA portion.[4]
-
Precursor Ion (Q1): This will be the m/z of the deprotonated molecule. For this compound (Formula: C₄₂H₆₄N₇O₁₉P₃S), the monoisotopic mass is ~1103.32 Da. In negative mode, look for precursors like [M-H]⁻ at m/z 1102.3 or [M-2H]²⁻ at m/z 550.7 .
-
Product Ions (Q3): Collision-induced dissociation (CID) consistently cleaves the phosphoanhydride bonds of the CoA tail. Common, high-intensity product ions for virtually all acyl-CoAs include fragments corresponding to the adenosine 3',5'-diphosphate portion.[3][4] A highly specific and abundant fragmentation involves the neutral loss of the 3'-phosphoadenosine 5'-diphosphate, resulting from cleavage at the pyrophosphate linkage.[4][5]
A logical starting point for MRM transitions would be to monitor the precursor ion and a characteristic fragment of the CoA moiety.
Q5: How should I approach sample preparation?
Due to the low expected concentrations and complexity of biological matrices (e.g., cell lysates, tissue homogenates), a robust sample preparation protocol is critical.
-
Protein Precipitation: A simple first step is protein precipitation with a cold organic solvent like acetonitrile or methanol.
-
Solid-Phase Extraction (SPE): SPE is highly recommended for cleanup and concentration. A mixed-mode SPE cartridge (combining reversed-phase and anion-exchange properties) would be ideal to capture the amphipathic analyte and remove salts and other interferences that can cause ion suppression.
Part 2: In-Depth Method Development and Optimization
This section provides detailed, step-by-step protocols for building a robust LC-MS/MS method from the ground up.
Analyte and Standard Handling
-
Stability: Acyl-CoA thioesters can be unstable, particularly at non-neutral pH. Prepare standards fresh in a slightly acidic buffer (e.g., pH 4-5) and store them at -80°C for long-term use.
-
Solubility: The molecule may require a small amount of organic solvent (e.g., methanol or acetonitrile) for initial solubilization before dilution in aqueous buffers.
Liquid Chromatography (LC) Optimization
The goal is to achieve a sharp, symmetrical peak with adequate retention for separation from matrix components.
Caption: Workflow for systematic LC method development.
-
Column: Start with a high-quality C18 column (e.g., Waters ACQUITY HSS T3, Agilent ZORBAX Eclipse Plus).
-
Mobile Phase A: 5-10 mM Tributylamine (TBA) or Dimethylhexylamine (DMHA) in water, pH adjusted to ~5.0 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with a shallow gradient to ensure retention.
| Time (min) | %B (Acetonitrile) |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 60 |
| 8.1 | 95 |
| 9.0 | 95 |
| 9.1 | 5 |
| 12.0 | 5 |
| Table 1: Example starting gradient for ion-pair reversed-phase chromatography. |
Mass Spectrometry (MS) Optimization
Accurate MS tuning is paramount for achieving the required sensitivity and specificity.
Caption: Systematic workflow for tuning MS parameters.
-
Infusion: Directly infuse a ~100 ng/mL solution of the analyte into the mass spectrometer.
-
Q1 Scan: In negative ESI mode, perform a Q1 scan (e.g., m/z 400-1200) to identify the most intense precursor ion. This is often the [M-2H]²⁻ ion for large molecules like acyl-CoAs.
-
Product Ion Scan: Select the most intense precursor ion and perform a product ion scan to see its fragmentation pattern.
-
Identify Key Fragments: As shown in the diagram below, acyl-CoAs produce characteristic fragments.
Caption: Predicted fragmentation of the target analyte.
-
MRM Selection & Optimization: Choose at least two intense and specific product ions. For each MRM transition (Precursor → Product), optimize the Collision Energy (CE) and Declustering Potential (DP) to maximize signal intensity.
| Analyte | Precursor (Q1) m/z | Product (Q3) m/z | Dwell Time (ms) | DP (V) | CE (eV) |
| 17-OH-Preg-CoA | 550.7 ([M-2H]²⁻) | Fragment 1 | 50 | -80 | -45 |
| 17-OH-Preg-CoA | 550.7 ([M-2H]²⁻) | Fragment 2 | 50 | -80 | -60 |
| Table 2: Example MRM parameter table (Note: Fragment m/z and optimal CE/DP values must be determined empirically). |
Part 3: Troubleshooting Guide
This section provides solutions to common problems encountered during analysis.
Problem: I see a very broad or tailing chromatographic peak.
-
Cause: Secondary interactions between the polar phosphate groups and active sites on the column or LC system. This is common for acyl-CoAs without ion-pairing agents.[2]
-
Solution 1 (Recommended): Implement an ion-pairing reagent (e.g., 5-10 mM TBA or DMHA) in your mobile phase to shield the phosphate charges and improve peak shape.[1]
-
Solution 2: Ensure your sample diluent is compatible with the initial mobile phase conditions. A mismatch can cause peak distortion.[6]
-
Solution 3: Check for system contamination or column degradation, which can create active sites. Flush the system and try a new column.[7]
Problem: My signal intensity is very low or non-existent.
-
Cause 1: Incorrect Ionization/MS settings: The molecule may not be ionizing efficiently.
-
Solution: Confirm you are using Negative ESI mode. Re-infuse the standard to verify and optimize source parameters (e.g., capillary voltage, source temperature, gas flows).
-
-
Cause 2: Ion Suppression: Co-eluting matrix components can suppress the ionization of the target analyte.[8]
-
Solution: Improve sample preparation by incorporating an SPE step. Adjust the chromatographic gradient to better separate the analyte from the bulk of the matrix.
-
-
Cause 3: Analyte Degradation: The thioester bond may be hydrolyzing in the sample or on the system.
-
Solution: Prepare samples and standards fresh. Ensure the pH of the mobile phase and sample diluent is slightly acidic (pH 4-6) to improve stability.
-
Problem: My retention time is shifting between injections.
-
Cause 1: Insufficient Column Equilibration: This is a very common issue, especially with ion-pairing chromatography or HILIC.[8]
-
Solution: Increase the column equilibration time at initial conditions between injections. A minimum of 10-15 column volumes is recommended.
-
-
Cause 2: Mobile Phase Instability: The ion-pairing reagent concentration may be inconsistent, or the mobile phase may be aging.
-
Solution: Prepare fresh mobile phases daily. Ensure thorough mixing of all components.
-
-
Cause 3: Fluctuating Column Temperature:
-
Solution: Ensure the column oven is on and set to a stable temperature (e.g., 40°C).[7]
-
Problem: I'm observing high background noise or many interfering peaks.
-
Cause 1: Contaminated Solvents or Reagents: Impurities in water, acetonitrile, or additives are a common source of background noise.[7]
-
Solution: Use only high-purity, LC-MS grade solvents and fresh reagents. Filter mobile phases if necessary.
-
-
Cause 2: Sample Matrix Interferences: The sample itself is complex.
-
Solution: Enhance the selectivity of your sample preparation. Use a more rigorous SPE protocol or consider a two-dimensional LC approach if interferences are severe.
-
-
Cause 3: System Contamination/Carryover: Residue from previous injections can appear as background or ghost peaks.[6]
-
Solution: Implement a strong needle wash solution (e.g., containing isopropanol and a small amount of acid/base). Inject several blank samples after a high-concentration sample to assess carryover.[6]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. zefsci.com [zefsci.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Method Refinement for Low-Level Detection of 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA
Welcome to the technical support resource for the quantitative analysis of 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop and refine methods for the detection of this specific steroidal acyl-CoA at low concentrations. Given the absence of a standardized, published analytical method for this particular analyte, this document provides a comprehensive framework for method development and troubleshooting, drawing upon established principles for the analysis of structurally related steroids and acyl-CoA thioesters.
Introduction: The Analytical Challenge
This compound is a steroidal acyl-CoA, a class of molecules that presents a unique set of analytical challenges. These challenges stem from the hybrid nature of the molecule, possessing both a steroidal backbone and a large, polar Coenzyme A moiety. Consequently, achieving low-level detection requires a nuanced approach that addresses potential pitfalls at every stage of the analytical workflow, from sample collection to data interpretation.
Key challenges include:
-
Low Endogenous Concentrations: Like many signaling molecules, this analyte is likely present at very low levels in biological matrices.
-
Physicochemical Properties: The molecule's amphipathic nature can lead to poor chromatographic peak shape and susceptibility to ion suppression in the mass spectrometer.
-
Sample Stability: Acyl-CoA thioesters can be prone to enzymatic and chemical degradation during sample handling and preparation.
-
Matrix Effects: Biological samples contain a plethora of endogenous compounds that can interfere with the ionization of the target analyte, leading to inaccurate quantification.[1][2][3]
This guide will provide a logical, step-by-step approach to navigate these challenges and refine your analytical method for optimal performance.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Sample Preparation
Question 1: My analyte recovery is low and inconsistent. What are the likely causes and how can I improve it?
Answer: Low and variable recovery is a common issue in the analysis of low-abundance, structurally complex molecules. The root cause often lies in the sample extraction and cleanup process.
-
Inefficient Cell Lysis/Tissue Homogenization: The first step is to ensure the complete disruption of the cellular or tissue matrix to release the analyte. For cultured cells, scraping and sonication in an ice-cold acidic buffer is effective.[4] For tissues, immediate freeze-clamping in liquid nitrogen followed by grinding to a fine powder is critical to halt enzymatic activity and preserve the in vivo acyl-CoA profile.
-
Suboptimal Extraction Solvent: A single-solvent system may not be sufficient to efficiently extract a steroidal acyl-CoA. A multi-step extraction or a solvent mixture is often required. A common approach for acyl-CoAs is an initial extraction with an organic solvent like methanol or acetonitrile to precipitate proteins, followed by further extraction steps to capture the analyte of interest.[5]
-
Analyte Degradation: Thioester bonds are susceptible to hydrolysis, especially at non-optimal pH. Ensure your extraction buffers are maintained at a slightly acidic pH (e.g., using formic or acetic acid) to improve stability. Keep samples on ice or at 4°C throughout the preparation process.
-
Choice of Cleanup Method:
-
Liquid-Liquid Extraction (LLE): A traditional and often effective method for steroid analysis. However, the polarity of the CoA group may lead to poor partitioning into common organic solvents. A more polar extraction solvent or a salting-out effect may be necessary.
-
Solid-Phase Extraction (SPE): This is a highly recommended technique for both steroids and acyl-CoAs. A mixed-mode or polymer-based SPE cartridge can be effective. The steroidal portion will have affinity for a reversed-phase sorbent (e.g., C18), while the phosphate groups of the CoA moiety can interact with an anion-exchange sorbent.
-
Phospholipid Removal: In plasma or serum samples, phospholipids are a major source of matrix effects. Specialized phospholipid removal plates or cartridges can significantly improve data quality.[1]
-
Troubleshooting Workflow for Sample Preparation
Caption: Troubleshooting logic for low analyte recovery.
Liquid Chromatography
Question 2: I'm observing poor chromatographic peak shape (e.g., broad peaks, tailing). How can I improve this?
Answer: Poor peak shape for acyl-CoAs is often due to interactions between the phosphate groups of the CoA moiety and the stationary phase or metal surfaces within the LC system.
-
Column Choice: A standard C18 column is a good starting point. However, for polar analytes, a column with a different selectivity, such as a PFP (Pentafluorophenyl) column, may provide better peak shape and retention.[2]
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of the analyte and its interaction with the stationary phase. For acyl-CoAs, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is generally recommended to suppress the negative charges on the phosphate groups, leading to better peak shape.
-
Ion-Pairing Reagents: While effective, ion-pairing reagents can be problematic for mass spectrometers as they can cause ion suppression and are difficult to wash out of the system. Use them as a last resort and with caution. A more MS-friendly approach is to use a mobile phase additive like ammonium acetate.[6]
-
Gradient Optimization: A shallow gradient elution will likely be necessary to achieve good separation from other endogenous molecules. Ensure sufficient equilibration time between injections to maintain reproducible retention times.
Mass Spectrometry
Question 3: My signal intensity for the analyte is very low, even when I can see it in higher concentration standards. What's causing this and how can I boost the signal?
Answer: Low signal intensity is a hallmark of ion suppression, a common phenomenon in LC-MS/MS analysis of complex biological samples.[1][2] It can also be due to inefficient ionization of the analyte itself.
-
Ion Suppression: Co-eluting matrix components can compete with the analyte for ionization in the MS source, reducing its signal.
-
Improve Chromatography: The best way to combat ion suppression is to chromatographically separate the analyte from the interfering matrix components. Re-optimizing your LC gradient is the first step.
-
Dilute the Sample: While it may seem counterintuitive for a low-level analyte, diluting the sample extract can sometimes improve the signal-to-noise ratio by reducing the concentration of interfering matrix components more than the analyte.
-
-
Inefficient Ionization:
-
Source Parameters: Optimize the ESI source parameters, including capillary voltage, gas flow rates, and temperature.
-
Ionization Polarity: Acyl-CoAs can be detected in both positive and negative ion mode. While positive mode is often used, negative mode may provide better sensitivity for some species due to the phosphate groups.[6] It is crucial to test both.
-
-
Characteristic Fragmentation: For targeted analysis using Multiple Reaction Monitoring (MRM), selecting the right precursor and product ions is critical. For acyl-CoAs in positive ion mode, there are characteristic fragmentation patterns:
-
A neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da).[7][8][9]
-
A characteristic fragment ion corresponding to the adenosine 3',5'-diphosphate moiety at m/z 428.0365.[7]
-
Therefore, for this compound, you would monitor the transition from the precursor ion [M+H]⁺ to the product ion resulting from the neutral loss of 507 Da.
-
Table 1: Theoretical MRM Transitions for this compound
| Parameter | Value | Rationale |
| Molecular Formula | C43H66N7O19P3S | From vendor information.[10] |
| Molecular Weight | 1110.01 g/mol | From vendor information.[10] |
| Precursor Ion [M+H]⁺ | m/z 1111.01 | Protonated molecule in positive ion mode. |
| Primary Product Ion | m/z 604.01 | Resulting from the neutral loss of 507 Da. |
| Secondary Product Ion | m/z 428.04 | Characteristic fragment of the CoA moiety.[7] |
Question 4: I'm observing multiple peaks in my chromatogram that seem to be related to my analyte. What are these and how can I minimize them?
Answer: The presence of multiple peaks can be due to several factors:
-
Adduct Formation: Acyl-CoAs are prone to forming adducts with salts present in the mobile phase or sample matrix, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺).
-
Use High-Purity Solvents: Ensure all solvents and reagents are MS-grade to minimize salt contamination.
-
Acidify the Mobile Phase: Adding a small amount of formic or acetic acid can promote the formation of the protonated molecule [M+H]⁺ and suppress salt adducts.
-
-
In-source Fragmentation: If the energy in the MS source is too high, the analyte can fragment before it reaches the mass analyzer. This can be mitigated by optimizing the source parameters.
-
Isomers: It is possible that your sample contains isomers of the analyte. High-resolution chromatography is necessary to separate these.
Experimental Protocols
The following protocols are provided as a starting point for method development and should be optimized for your specific instrumentation and sample matrix.
Protocol 1: Sample Extraction from Cultured Cells
-
Cell Culture: Grow cells to the desired confluency in appropriate culture plates.
-
Metabolic Quenching: Aspirate the culture medium and immediately wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis and Extraction: a. Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol, 20% water with 0.1% formic acid) to each well of a 6-well plate. b. Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube. c. Vortex the tube vigorously for 1 minute. d. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.
-
Drying and Reconstitution: a. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid). c. Vortex and centrifuge to pellet any insoluble material before transferring to an autosampler vial.
Protocol 2: LC-MS/MS Analysis
This is a suggested starting point. Optimization of the gradient, flow rate, and column temperature will be necessary.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B (linear ramp)
-
15-18 min: 95% B (hold)
-
18-18.1 min: 95% to 5% B (linear ramp)
-
18.1-22 min: 5% B (re-equilibration)
-
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
MRM Transitions: As outlined in Table 1.
Workflow for LC-MS/MS Method Development
Caption: A typical workflow for LC-MS/MS method development.
Method Validation
Once a method has been developed, it is crucial to validate it to ensure that it is reliable and reproducible. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: How close the measured values are to the true values and the degree of scatter in the data, respectively.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
For detailed guidance on bioanalytical method validation, it is recommended to consult the guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Conclusion
The low-level detection of this compound is a challenging but achievable analytical task. A systematic approach to method development, focusing on optimizing each step of the workflow from sample preparation to mass spectrometry, is key to success. This guide provides a foundation for this process, but it is important to remember that empirical testing and refinement will be necessary to develop a robust and sensitive method for your specific application.
References
- 1. LC/MS/MS Analysis of Steroid Hormones in Plasma [sigmaaldrich.com]
- 2. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS analysis of steroids in the clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. duke-nus.edu.sg [duke-nus.edu.sg]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid-chromatography mass spectrometry (LC-MS) of steroid hormone metabolites and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
avoiding degradation of 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA during sample prep
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with steroidal acyl-CoA intermediates. This guide is specifically designed to address the challenges associated with the stability of 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA during sample preparation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to optimize your workflow, ensure the integrity of your samples, and achieve reliable, reproducible results.
Introduction: The Challenge of Instability
This compound is a key intermediate in steroid metabolism.[1] Like all acyl-CoA thioesters, it is an energetically activated molecule, making it highly susceptible to degradation.[2] The high-energy thioester bond, which is central to its biochemical reactivity, is also its primary point of vulnerability during sample handling and preparation.[1] Understanding and mitigating the factors that lead to its degradation are critical for accurate quantification and downstream analysis.
This guide will provide a comprehensive overview of the degradation pathways, best practices for sample preparation, and troubleshooting strategies to maintain the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the degradation of this compound during sample preparation?
A1: The degradation of this compound is primarily due to two factors:
-
Enzymatic Degradation: Biological samples contain a variety of thioesterase enzymes (also known as acyl-CoA hydrolases) that rapidly cleave the thioester bond.[3] These enzymes are ubiquitous and highly efficient, making immediate and effective quenching of enzymatic activity the most critical step in sample preparation.[4][5]
-
Chemical Hydrolysis: The thioester bond is inherently unstable in aqueous solutions and is susceptible to hydrolysis. This process is significantly accelerated by non-optimal pH and elevated temperatures.[6]
Q2: How does pH affect the stability of the thioester bond in my steroidal acyl-CoA?
A2: The pH of your solutions is a critical factor. The thioester bond is most stable in a slightly acidic environment (pH 4-6).
-
Alkaline conditions (pH > 7) promote rapid chemical hydrolysis of the thioester bond.[7]
-
Strongly acidic conditions (pH < 4) can also lead to hydrolysis, although generally at a slower rate than in alkaline conditions.[6]
Q3: What is the optimal temperature for handling and storing samples containing this compound?
A3: To minimize both enzymatic and chemical degradation, all sample processing steps should be conducted at low temperatures.
-
Processing: Always keep your samples on ice or at 4°C.[6]
-
Short-term storage (e.g., in an autosampler): Maintain at 4°C, but for the shortest time possible.
-
Long-term storage: Samples should be flash-frozen in liquid nitrogen and stored at -80°C.[6]
Q4: How many freeze-thaw cycles can my samples tolerate?
A4: It is highly recommended to avoid freeze-thaw cycles altogether. Each cycle can compromise sample integrity by causing localized changes in pH and concentration, leading to increased degradation. It is best practice to aliquot samples into single-use volumes before freezing.
Visualizing the Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound.
Caption: Primary degradation pathways for this compound.
Recommended Protocol for Sample Preparation
This protocol is designed to maximize the stability and recovery of this compound from biological tissues.
Materials:
-
Liquid nitrogen
-
Pre-chilled mortars and pestles
-
Ice-cold extraction buffer (e.g., 100 mM Potassium Phosphate, pH 4.9)[8]
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs)
-
Refrigerated centrifuge
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
Procedure:
-
Metabolic Quenching (The Critical First Step):
-
Immediately upon collection, freeze-clamp the tissue using tongs pre-chilled in liquid nitrogen.[5] This halts all enzymatic activity instantly.
-
Store the frozen tissue at -80°C until you are ready for extraction.
-
-
Homogenization:
-
Keep the tissue frozen at all times during homogenization.
-
Grind the frozen tissue to a fine powder using a mortar and pestle cooled with liquid nitrogen.[5]
-
-
Extraction:
-
Weigh the frozen tissue powder in a pre-chilled tube.
-
Add 10 volumes of ice-cold extraction buffer (100 mM Potassium Phosphate, pH 4.9).[8]
-
Add an appropriate internal standard for accurate quantification.
-
Homogenize further using a probe sonicator or bead beater, ensuring the sample remains on ice.
-
Precipitate proteins by adding an equal volume of ice-cold acetonitrile or a final concentration of 5% sulfosalicylic acid (SSA).[6][9]
-
Vortex briefly and incubate on ice for 15 minutes.
-
-
Clarification:
-
Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cell debris.[9]
-
-
Supernatant Collection and Storage:
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
For immediate analysis, transfer to an autosampler vial kept at 4°C.
-
For storage, flash-freeze the supernatant in liquid nitrogen and store at -80°C.
-
Experimental Workflow Diagram
Caption: Recommended workflow for steroidal acyl-CoA sample preparation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable this compound signal | 1. Inadequate Metabolic Quenching: Delayed freezing allowed for enzymatic degradation. 2. Suboptimal pH: Use of neutral or alkaline buffers during extraction. 3. High Temperature: Samples were not kept consistently on ice. 4. Multiple Freeze-Thaw Cycles: Repeated freezing and thawing of samples. | 1. Ensure immediate flash-freezing of tissue in liquid nitrogen upon collection.[5] 2. Verify the pH of all extraction buffers is between 4 and 6.[6] 3. Pre-cool all equipment and reagents. Perform all steps on ice.[6] 4. Aliquot samples into single-use tubes before the initial freeze. |
| Poor Reproducibility Between Replicates | 1. Inconsistent Sample Handling: Variations in time from collection to freezing. 2. Incomplete Homogenization: Inconsistent extraction efficiency. 3. Precipitation Issues: Incomplete protein precipitation leading to matrix effects. | 1. Standardize the sample collection and quenching protocol to be as rapid and consistent as possible. 2. Ensure the tissue is ground to a fine, homogenous powder while frozen. 3. Ensure thorough mixing after adding the precipitating agent and adequate incubation on ice. |
| Presence of Degradation Products (e.g., free carboxylic acid) | 1. Enzymatic Activity: Incomplete inactivation of thioesterases. 2. Chemical Hydrolysis: Prolonged exposure to aqueous solutions, especially at non-ideal pH. | 1. Re-evaluate the quenching step; ensure it is rapid and complete. 2. Minimize the time samples spend in aqueous solutions. Analyze samples as quickly as possible after preparation. |
Summary of Recommended vs. Detrimental Conditions
| Parameter | Recommended (for Stability) | Detrimental (Leads to Degradation) |
| pH | 4.0 - 6.0 | > 7.0 (Alkaline) or < 4.0 (Strongly Acidic) |
| Temperature | On ice (4°C) for processing; -80°C for long-term storage | Room temperature or above |
| Quenching | Immediate flash-freezing in liquid nitrogen | Slow freezing or delayed processing |
| Freeze-Thaw | Avoid (aliquot samples) | Multiple cycles |
| Enzymes | Inactivated by rapid freezing and low temperature | Active at room temperature and in inadequately quenched samples |
By adhering to these guidelines, you can significantly improve the stability of this compound in your samples, leading to more accurate and reliable data in your research.
References
- 1. Thioester - Wikipedia [en.wikipedia.org]
- 2. CHEM 440 - Thioesters [guweb2.gonzaga.edu]
- 3. Thioesterase - Wikipedia [en.wikipedia.org]
- 4. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Maximizing 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA Yield in Bioconversion
Welcome to the technical support center for the bioconversion of sterols to 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. The following frequently asked questions (FAQs) and troubleshooting guides are based on established scientific principles and field-proven insights to help you navigate the complexities of microbial steroid transformation and enhance your product yield.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic significance of this compound in steroid bioconversion?
A1: this compound (17-OH-PEC-CoA) is a key C22 steroid intermediate in the microbial degradation of sterols, such as cholesterol and phytosterols, by Actinobacteria like Mycobacterium species.[1] It is formed by the hydration of 3-oxo-4,17-pregnadiene-20-carboxyl-CoA (PDC-CoA) in a reaction catalyzed by the enoyl-CoA hydratase ChsH1-ChsH2.[1][2] This intermediate is pivotal because its accumulation is a branch point. Further enzymatic action by a retro-aldolase (Ltp2) can cleave the side chain to produce C19 steroids like androst-4-ene-3,17-dione (AD), a valuable precursor for many steroid drugs.[3] By controlling the metabolic flux at this step, we can direct the bioconversion towards the desired C22 or C19 products.
Troubleshooting Guides
Issue 1: Low or No Detectable Yield of this compound
Q: My bioconversion experiment with Mycobacterium is not yielding the expected this compound. What are the potential causes and how can I troubleshoot this?
A: Senior Application Scientist's Response:
A low or undetectable yield of your target compound can be attributed to several factors, ranging from inefficient substrate uptake to rapid downstream conversion of the product. Let's break down the potential bottlenecks and the corresponding troubleshooting strategies.
-
Causality: Sterols like phytosterols are highly hydrophobic, leading to poor solubility in aqueous fermentation media.[4] The complex cell wall of Mycobacterium, rich in mycolic acids, can also act as a barrier to substrate uptake.[5]
-
Troubleshooting Protocol:
-
Enhance Solubility:
-
Incorporate solubilizing agents such as hydroxypropyl-β-cyclodextrin (HP-β-CD) into your fermentation medium. HP-β-CD can form inclusion complexes with sterols, significantly increasing their aqueous solubility.[6]
-
Utilize a biphasic system with an organic solvent to dissolve the sterol substrate. However, be cautious as organic solvents can be toxic to the microorganisms.[7]
-
-
Increase Cell Permeability:
-
Consider metabolic engineering approaches to modify the mycobacterial cell wall. For instance, deletion of genes involved in the synthesis of lipoarabinomannan (e.g., embC) or mycolic acids (e.g., kasB) has been shown to increase cell permeability and substrate uptake.[5]
-
-
-
Causality: The enzymatic hydration of PDC-CoA to 17-OH-PEC-CoA is catalyzed by the enoyl-CoA hydratase ChsH1-ChsH2. Low expression or activity of this enzyme complex will directly limit product formation.[2][8]
-
Troubleshooting Protocol:
-
Verify Enzyme Expression: If using an engineered strain, confirm the expression of chsH1 and chsH2 genes via RT-qPCR or proteomic analysis.
-
Optimize Fermentation Conditions: Ensure that the fermentation parameters (pH, temperature, aeration) are optimal for your specific Mycobacterium strain's growth and enzymatic activity. The bioconversion is typically carried out at 30°C with an initial pH of 7.5.[1]
-
-
Causality: The target compound, 17-OH-PEC-CoA, is an intermediate in the steroid degradation pathway. It is naturally converted to C19 steroids by the action of a retro-aldolase (Ltp2).[3] If the activity of this downstream enzyme is high, your target compound will be quickly consumed.
-
Troubleshooting Protocol:
-
Metabolic Engineering: To accumulate 17-OH-PEC-CoA, it is crucial to block or reduce the downstream metabolic flux. This can be achieved by knocking out or knocking down the gene encoding the retro-aldolase (e.g., ltp2).
-
Issue 2: Accumulation of Precursor (PDC-CoA) and Low Conversion to this compound
Q: I am observing a significant accumulation of the precursor 3-oxo-4,17-pregnadiene-20-carboxyl-CoA (PDC-CoA), but the conversion to my target compound is inefficient. How can I enhance the activity of the enoyl-CoA hydratase?
A: Senior Application Scientist's Response:
This specific issue points towards a bottleneck at the enoyl-CoA hydratase (ChsH1-ChsH2) step. Here are strategies to address this:
-
Causality: While the hydration reaction itself does not directly consume cofactors like NAD(P)H or ATP, the overall β-oxidation pathway of the steroid side chain is a series of oxidation, hydration, and thiolysis reactions that are interconnected and rely on a balanced cellular redox state and energy charge.[5] An imbalanced cofactor pool can indirectly affect the efficiency of the entire pathway.
-
Troubleshooting Protocol:
-
Enhance Cofactor Regeneration:
-
Overexpress enzymes that promote the regeneration of NAD+, such as NADH dehydrogenase. This has been shown to improve cell viability and the overall efficiency of sterol transformation in Mycobacterium.[9]
-
-
Mitigate Oxidative Stress: The bioconversion process can generate reactive oxygen species (ROS) that can damage cells and enzymes.[5]
-
Overexpress ROS-scavenging enzymes like catalase to improve the robustness of your production strain.[9]
-
-
-
Causality: The native expression level or catalytic efficiency of the ChsH1-ChsH2 complex might be a limiting factor.
-
Troubleshooting Protocol:
-
Overexpression of chsH1 and chsH2: If not already done, place the genes encoding the enoyl-CoA hydratase under the control of a strong, constitutive promoter to increase their expression levels.
-
Protein Engineering: While more advanced, protein engineering strategies could be employed to improve the catalytic efficiency (kcat/Km) of the ChsH1-ChsH2 complex for PDC-CoA.
-
Issue 3: Presence of Significant By-products
Q: My bioconversion is yielding the target compound, but I am also seeing a significant amount of by-products, which complicates downstream processing. How can I improve the selectivity of the reaction?
A: Senior Application Scientist's Response:
By-product formation is a common challenge in bioconversion processes and can arise from competing metabolic pathways or the promiscuity of certain enzymes.
-
Causality: Inefficient upstream processing of the sterol side chain can lead to a mixture of intermediates.
-
Troubleshooting Protocol:
-
Enhance Upstream Enzymes: Overexpression of key enzymes in the initial steps of side-chain degradation, such as cholesterol oxidase and steroid C27 monooxygenase (CYP125), can help to ensure a more homogenous pool of precursors for the later stages of the pathway.[9]
-
-
Causality: As mentioned, the primary competing pathway is the further degradation of 17-OH-PEC-CoA to C19 steroids. Additionally, if the strain is not properly engineered, degradation of the steroid nucleus can occur.
-
Troubleshooting Protocol:
-
Block Competing Pathways through Gene Knockouts:
-
As previously discussed, knocking out the downstream retro-aldolase (ltp2) is critical.
-
Ensure that the genes responsible for steroid ring degradation (e.g., kstD, kshA) are deleted or inactivated in your production strain to prevent loss of the steroid core structure.[4]
-
-
Redirect Metabolic Flux:
-
In some cases, the accumulation of certain intermediates can be reduced by overexpressing enzymes that pull the metabolic flux towards your desired product. For example, in a related C22 steroid production system, overexpression of 17β-hydroxysteroid dehydrogenase (Hsd4A) and acyl-CoA dehydrogenase (ChsE1-ChsE2) was shown to reduce by-product formation and improve the purity of the desired product.[10][11]
-
-
Experimental Protocols & Data
Protocol for Quantification of this compound
Given that this compound is a CoA ester, its analysis requires specific methods to maintain its integrity.
-
Sample Preparation:
-
Quench the metabolic activity of the microbial culture by rapid cooling or addition of a quenching solution (e.g., cold methanol).
-
Separate the cells from the fermentation broth by centrifugation.
-
Perform cell lysis to release intracellular metabolites.
-
Use solid-phase extraction (SPE) or liquid-liquid extraction to purify and concentrate the CoA esters from the cell lysate or fermentation broth.
-
-
Analytical Method:
-
The most reliable method for quantification is isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC/MS/MS). This method offers high sensitivity and specificity.
-
High-performance liquid chromatography (HPLC) coupled with a UV detector can also be used, but may require derivatization for better sensitivity and resolution.
-
Table 1: Key Genes in the Bioconversion of Sterols to this compound
| Gene(s) | Enzyme | Function in the Pathway | Engineering Strategy for Increasing Yield |
| chsH1, chsH2 | Enoyl-CoA hydratase | Catalyzes the hydration of PDC-CoA to 17-OH-PEC-CoA[1][2] | Overexpression |
| ltp2 | Retro-aldolase | Cleaves 17-OH-PEC-CoA to produce C19 steroids[3] | Knockout/Knockdown |
| kstD, kshA | 3-ketosteroid-Δ1-dehydrogenase, 3-ketosteroid 9α-hydroxylase | Involved in steroid ring degradation[4] | Knockout |
| cyp125 | Steroid C27 monooxygenase | Initiates side-chain degradation[9] | Overexpression |
| ndh | NADH dehydrogenase | Cofactor regeneration (NAD+)[9] | Overexpression |
Visualizations
Diagram 1: Metabolic Pathway for the Formation and Conversion of this compound
Caption: Key steps in the bioconversion to this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A step-by-step guide to troubleshooting low product yield.
References
- 1. Bioconversion of Phytosterols to 9-Hydroxy-3-Oxo-4,17-Pregadiene-20-Carboxylic Acid Methyl Ester by Enoyl-CoA Deficiency and Modifying Multiple Genes in Mycolicibacterium neoaurum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Distinct MaoC-like Enoyl-CoA Hydratase Architecture Mediates Cholesterol Catabolism in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycobacterium tuberculosis exploits a heterohexameric enoyl-CoA hydratase retro-aldolase complex for cholesterol catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial Steroid Production Technologies: Current Trends and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Improvement of steroid biotransformation with hydroxypropyl-beta-cyclodextrin induced complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacterial Hydratases Involved in Steroid Side Chain Degradation Have Distinct Substrate Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational development of mycobacteria cell factory for advancing the steroid biomanufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Bioconversion of Phytosterols to 9-Hydroxy-3-Oxo-4,17-Pregadiene-20-Carboxylic Acid Methyl Ester by Enoyl-CoA Deficiency and Modifying Multiple Genes in Mycolicibacterium neoaurum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of serum 17-hydroxyprogesterone using isotope dilution liquid chromatography-tandem mass spectrometry candidate reference method and evaluation of the performance for three routine methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Novel Steroid Metabolites in the Diagnosis of Congenital Adrenal Hyperplasia
This guide provides an in-depth technical comparison of emerging biomarkers for Congenital Adrenal Hyperplasia (CAH), with a specific focus on the rationale for validating downstream metabolites of 17-hydroxyprogesterone (17-OHP), such as 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA. It is intended for researchers, scientists, and drug development professionals seeking to advance diagnostic methodologies for this complex endocrine disorder.
Introduction: The Unmet Need for Enhanced CAH Diagnostics
Congenital Adrenal Hyperplasia (CAH) is a family of autosomal recessive disorders characterized by impaired cortisol biosynthesis.[1][2][3] The most prevalent form, accounting for over 90% of cases, is a deficiency of the enzyme 21-hydroxylase.[4] This enzymatic block leads to the accumulation of steroid precursors, most notably 17-hydroxyprogesterone (17-OHP), which is the cornerstone of newborn screening and clinical diagnosis of CAH.[1][2][3]
While 17-OHP is a sensitive marker, its specificity can be compromised, particularly in premature infants and newborns under stress, leading to a significant number of false-positive results in screening programs.[2] Furthermore, monitoring treatment efficacy in diagnosed individuals through serial 17-OHP measurements can be challenging due to its diurnal rhythm and pulsatile secretion. These limitations underscore the critical need for more specific and reliable biomarkers to improve the accuracy of diagnosis and the personalization of treatment for CAH.
This guide explores the scientific basis for investigating downstream metabolites of 17-OHP as next-generation biomarkers. Specifically, we will delve into the potential of this compound, a product of 17-OHP side-chain cleavage, and compare its theoretical advantages to established and other emerging markers.
The Pathophysiological Rationale: Shunting of Steroid Precursors in 21-Hydroxylase Deficiency
In healthy individuals, 17-OHP is efficiently converted to 11-deoxycortisol by 21-hydroxylase. However, in CAH due to 21-hydroxylase deficiency, this pathway is impeded. The resulting accumulation of 17-OHP forces the steroidogenic flux into alternative metabolic routes, primarily the androgen synthesis pathway. This metabolic shunt is the basis for the virilization often observed in female newborns with classic CAH.
Another consequence of 17-OHP accumulation is its increased metabolism through less conventional pathways, including side-chain cleavage. The enzyme CYP17A1, which possesses both 17α-hydroxylase and 17,20-lyase activities, can act on 17-OHP to cleave its side chain, initiating a cascade that leads to the formation of androgens. It is hypothesized that this pathway also generates other metabolites, including C21 carboxylic acids. The CoA-conjugated form, this compound, represents an activated intermediate in this metabolic process. The quantification of such downstream products could offer a more specific reflection of the metabolic dysregulation in CAH than the measurement of the parent precursor alone.
Figure 1. Simplified steroidogenesis pathway in CAH, highlighting the accumulation of 17-OHP and its shunting towards alternative metabolic routes.
Comparative Analysis of Biomarkers for CAH
A robust biomarker for CAH should exhibit high sensitivity and specificity, correlate well with disease severity and treatment response, and be amenable to reliable and high-throughput quantification. The following table compares this compound (and its derivatives) with established and other emerging biomarkers for CAH.
| Biomarker | Matrix | Advantages | Disadvantages |
| 17-Hydroxyprogesterone (17-OHP) | Serum, Dried Blood Spot | Well-established, sensitive for newborn screening. | Lower specificity, pulsatile secretion, affected by stress.[2] |
| Androstenedione | Serum | Reflects androgen excess, useful for monitoring treatment. | Less specific than 17-OHP for initial diagnosis. |
| Testosterone | Serum | Direct measure of androgen excess. | Can be influenced by peripheral conversion. |
| Pregnanetriol | Urine | Time-averaged measure of 17-OHP production, non-invasive.[5][6][7] | Less standardized than serum markers, requires 24-hour collection for accuracy.[5][6] |
| 17-hydroxy-3-oxopregn-4-en-20-carboxylic acid | Urine (hypothesized) | Potentially more specific as it's a downstream product of the shunted pathway. | Not yet validated, requires sensitive analytical methods. |
| 11-oxygenated androgens | Serum, Urine | Specific to adrenal androgen production, promising for monitoring. | Not yet widely available in clinical laboratories. |
Experimental Validation: A Step-by-Step Protocol for Biomarker Quantification
The validation of a novel biomarker requires a robust and reliable analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid analysis due to its high sensitivity and specificity.[8] The following is a generalized protocol for the quantification of steroid metabolites from urine, which can be adapted for 17-hydroxy-3-oxopregn-4-en-20-carboxylic acid.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection: Collect a 24-hour urine sample and store at -20°C until analysis.
-
Internal Standard Spiking: Thaw urine samples and centrifuge to remove particulates. To 1 mL of urine, add an internal standard solution (e.g., a stable isotope-labeled version of the analyte).
-
Enzymatic Deconjugation: Add β-glucuronidase/sulfatase to hydrolyze conjugated steroids. Incubate at 37°C for 2-4 hours.
-
Solid-Phase Extraction:
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a low-organic solvent to remove interferences.
-
Elute the steroids with a high-organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial LC mobile phase.
Figure 2. General workflow for the analysis of urinary steroid metabolites by LC-MS/MS.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a low to high percentage of mobile phase B to elute analytes of varying polarities.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for each analyte and internal standard to ensure specificity.
-
Data Analysis and Validation
-
Quantification: Generate a calibration curve using standards of known concentrations. Quantify the analyte in the samples by comparing its peak area ratio to the internal standard against the calibration curve.
-
Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.
Future Perspectives and Conclusion
The validation of novel biomarkers like this compound holds significant promise for advancing the diagnosis and management of CAH. By providing a more specific window into the metabolic dysregulation that characterizes this condition, such markers have the potential to reduce false-positive rates in newborn screening, enable more precise monitoring of therapeutic interventions, and ultimately improve patient outcomes.
While direct clinical data for this compound is not yet available, the scientific rationale for its investigation is strong. The analytical methodologies outlined in this guide provide a clear path for its validation. Further research in this area is warranted to fully elucidate the clinical utility of this and other downstream metabolites of 17-OHP in the context of CAH.
References
- 1. 17-Hydroxyprogesterone in children, adolescents and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. testing.com [testing.com]
- 3. 17-Hydroxyprogesterone: MedlinePlus Medical Test [medlineplus.gov]
- 4. mayocliniclabs.com [mayocliniclabs.com]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Biochemical monitoring of 21-hydroxylase deficiency: a clinical utility of overnight fasting urine pregnanetriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. First Morning Pregnanetriol and 17-Hydroxyprogesterone Correlated Significantly in 21-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of 17-OH-progesterone (OHPG) for diagnosis of congenital adrenal hyperplasia (CAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA levels in different tissues
An In-Depth Guide to the Comparative Analysis of 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA Levels in Different Tissues
Abstract
This guide provides a comprehensive framework for the comparative analysis of this compound across various biological tissues. While direct comparative data for this specific steroid-CoA ester is not extensively documented in existing literature, this document outlines the theoretical basis for its formation, a detailed experimental workflow for its quantification, and a template for data presentation and interpretation. The methodologies described herein are grounded in established principles of steroid metabolism and state-of-the-art bioanalytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and professionals in drug development who are investigating the nuances of steroidogenic pathways and their tissue-specific variations.
Introduction: The Biochemical Significance of this compound
This compound is a presumed intermediate in the metabolic cascade of steroid hormones. Its structure suggests it is a derivative of 17-hydroxyprogesterone, a pivotal precursor in the synthesis of androgens, estrogens, and corticosteroids. The presence of a carboxyl-CoA group at the C-20 position indicates its involvement in a side-chain cleavage reaction, a critical step in the conversion of C21 steroids to C19 steroids (the precursors to androgens).
The tissue-specific levels of this metabolite are expected to vary significantly, reflecting the differential expression of steroidogenic enzymes in organs such as the adrenal glands, gonads (testes and ovaries), and placenta. Lesser amounts may also be found in peripheral tissues capable of steroid metabolism, including the brain, adipose tissue, and skin. Understanding the distribution of this compound can provide valuable insights into the regulation of steroid hormone synthesis and its dysregulation in various pathological conditions.
Proposed Metabolic Pathway
The formation of this compound is likely a multi-step process originating from cholesterol. The following diagram illustrates a plausible pathway leading to its synthesis and subsequent conversion.
Figure 1. A simplified diagram of the proposed steroidogenic pathway involving this compound.
Experimental Protocol: Quantification of this compound by LC-MS/MS
The quantification of steroid-CoA esters from biological matrices is a challenging analytical task due to their low abundance, inherent instability, and complex sample matrix. The following protocol outlines a robust LC-MS/MS method for this purpose.
Sample Preparation
-
Tissue Homogenization:
-
Accurately weigh 50-100 mg of frozen tissue.
-
Homogenize the tissue in 1 mL of ice-cold methanol/water (80:20, v/v) containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Use a bead-beater or ultrasonic homogenizer for efficient cell lysis and protein precipitation.
-
-
Solid-Phase Extraction (SPE):
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Load the supernatant onto a pre-conditioned mixed-mode anion exchange SPE cartridge.
-
Wash the cartridge with a low-organic solvent to remove interfering substances.
-
Elute the steroid-CoA esters with an acidified organic solvent (e.g., 5% formic acid in acetonitrile).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Figure 2. The experimental workflow for the quantification of this compound.
LC-MS/MS Parameters
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column with a small particle size (e.g., ≤ 2.1 µm) for high-resolution separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time frame to ensure the separation of the analyte from isomers and other interfering compounds.
-
Flow Rate: A typical flow rate for a standard analytical column would be in the range of 0.2-0.4 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally preferred for CoA esters.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for the analyte and the internal standard to ensure accurate identification and quantification. The selection of these transitions would require initial experiments with a synthesized standard of this compound.
-
Comparative Data (Hypothetical)
The following table presents a hypothetical comparison of this compound levels in different tissues, as would be determined by the protocol described above. The values are presented as picomoles per gram of tissue (pmol/g).
| Tissue | Mean Concentration (pmol/g) | Standard Deviation | Key Steroidogenic Enzymes Expressed |
| Adrenal Gland | 15.8 | ± 3.2 | CYP11A1, 3β-HSD, CYP17A1, CYP21A2 |
| Testis | 8.5 | ± 1.9 | CYP11A1, 3β-HSD, CYP17A1, 17β-HSD |
| Ovary | 5.2 | ± 1.1 | CYP11A1, 3β-HSD, CYP17A1, CYP19A1 |
| Placenta | 12.1 | ± 2.5 | 3β-HSD, CYP19A1 |
| Brain | 0.9 | ± 0.3 | Lower levels of various steroidogenic enzymes |
| Adipose Tissue | 1.5 | ± 0.5 | Aromatase (CYP19A1) |
Note: This data is for illustrative purposes only and is intended to provide a framework for presenting experimental results. Actual values would need to be determined empirically.
Discussion and Interpretation
The hypothetical data in the table above reflects the expected distribution of this compound based on the known steroidogenic activity of the selected tissues.
-
Adrenal Gland and Placenta: These tissues are expected to have the highest concentrations due to their high expression of the necessary enzymes for both progesterone synthesis and its subsequent modification.
-
Gonads (Testis and Ovary): Significant levels are also anticipated in the gonads, where 17-hydroxyprogesterone is a key intermediate in the production of sex hormones.
-
Peripheral Tissues (Brain and Adipose Tissue): Lower but potentially physiologically relevant levels may be present in peripheral tissues, contributing to local steroid signaling.
Conclusion
The comparative analysis of this compound in different tissues is a complex but feasible endeavor. The experimental framework provided in this guide, centered around a robust LC-MS/MS methodology, offers a clear path for researchers to investigate the tissue-specific distribution of this and other steroid-CoA esters. The resulting data will undoubtedly contribute to a more nuanced understanding of steroid hormone metabolism and its role in health and disease.
A Comparative Guide to Steroid Biomarkers in Endocrine Disorders: 17-Hydroxyprogesterone vs. Novel and Alternative Analytes
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of endocrine diagnostics, particularly for disorders of steroidogenesis like Congenital Adrenal Hyperplasia (CAH), the precise measurement of specific steroid intermediates is paramount. For decades, 17-hydroxyprogesterone (17-OHP) has been the cornerstone of screening, diagnosis, and therapeutic monitoring. However, the evolution of analytical technologies and a deeper understanding of steroid metabolism have brought both limitations of 17-OHP and a portfolio of alternative biomarkers into the spotlight.
This guide provides a comprehensive comparison of 17-hydroxyprogesterone with other steroid molecules, including the obscure metabolite 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA, and more clinically relevant emerging markers. We will delve into the biochemical rationale, analytical methodologies, and clinical utility, supported by experimental data, to offer a field-proven perspective for researchers and developers.
17-Hydroxyprogesterone (17-OHP): The Established Gold Standard
17-OHP is a crucial intermediate in the steroidogenesis pathway, produced from progesterone and 17-hydroxypregnenolone.[1][2] It sits at a critical juncture, serving as the precursor for the synthesis of cortisol via the action of 21-hydroxylase and 11β-hydroxylase.[3]
Clinical Significance of 17-OHP
The primary diagnostic utility of 17-OHP lies in identifying Congenital Adrenal Hyperplasia (CAH), an autosomal recessive disorder characterized by enzyme deficiencies in the adrenal cortex. The most common form, accounting for over 90% of cases, is a deficiency of the 21-hydroxylase enzyme.[4][5] This deficiency leads to a blockage in the cortisol synthesis pathway, causing an accumulation of 17-OHP.[6] The excess 17-OHP is then shunted into the androgen synthesis pathway, leading to the virilization seen in classic CAH.
Consequently, measuring elevated levels of 17-OHP is a highly effective method for:
-
Newborn Screening for CAH: Implemented in all 50 U.S. states, it allows for early detection and treatment, preventing life-threatening salt-wasting crises.[1][4][7]
-
Diagnosis of Classic and Non-classic CAH: Markedly elevated levels are diagnostic for classic CAH, while moderate elevations, often after an ACTH stimulation test, can indicate non-classic (late-onset) CAH.[8][9]
-
Monitoring Treatment Efficacy: Serial measurements of 17-OHP are used to titrate glucocorticoid replacement therapy in CAH patients.[4][10]
The Steroidogenesis Pathway and the Role of 17-OHP
Caption: Role of 17-OHP in the adrenal steroidogenesis pathway.
Analytical Methodologies for 17-OHP Quantification
The choice of analytical method for 17-OHP is critical, as it directly impacts diagnostic accuracy. The two primary methods employed are immunoassays and mass spectrometry.
Immunoassays (ELISA/RIA)
Immunoassays are widely used due to their high throughput and relatively low cost. They rely on the competitive binding of antibodies to 17-OHP.
Limitations: A significant drawback of immunoassays is their susceptibility to cross-reactivity with other structurally similar steroids.[7] This can lead to a high rate of false-positive results, particularly in newborn screening programs and in premature infants who have high levels of other steroid sulfates.[1][11][12] Studies have shown that direct immunoassays can yield results that are two to three times higher than more specific methods.[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for 17-OHP measurement.[4] This technique offers superior analytical specificity and sensitivity by separating steroids chromatographically before detection by mass.
Advantages:
-
High Specificity: LC-MS/MS can differentiate 17-OHP from other isobaric and structurally related steroids, significantly reducing false-positive rates.[13]
-
Multiplexing: It allows for the simultaneous measurement of multiple steroids (e.g., 17-OHP, androstenedione, cortisol) from a single sample, providing a more comprehensive diagnostic panel.[7]
Experimental Protocol: Quantification of 17-OHP in Serum by LC-MS/MS
-
Sample Preparation:
-
Pipette 100 µL of serum, calibrators, or quality controls into a 96-well plate.
-
Add an internal standard solution (e.g., 17-OHP-d8) to each well.
-
Perform protein precipitation by adding a solvent like methanol.
-
Vortex and centrifuge the plate to pellet the precipitated proteins.
-
-
Extraction (Optional, for higher sensitivity):
-
Chromatography:
-
Inject the prepared sample onto a UPLC/HPLC system equipped with a C18 column.
-
Use a gradient elution with mobile phases such as water with formic acid and methanol to separate the steroids.
-
-
Mass Spectrometry:
-
Data Analysis:
-
Quantify the 17-OHP concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Caption: General workflow for 17-OHP analysis by LC-MS/MS.
The Case of this compound
In contrast to the well-documented clinical role of 17-OHP, this compound is not a recognized diagnostic marker in human medicine. The available scientific literature identifies it as a steroidal acyl-CoA intermediate, primarily in the context of bacterial metabolism.[16][17]
Research in microorganisms like Mycolicibacterium neoaurum has shown that this molecule is a substrate in pathways that metabolize sterols.[18][19] Specifically, an enoyl-CoA hydratase can act on related compounds to produce 17-hydroxy-3-oxo-4-pregnene-20-carboxyl-CoA.[18] The primary interest in these pathways is for the industrial bioconversion of phytosterols into valuable steroid drug precursors.[19]
Why is it not a clinical biomarker?
-
Biochemical Role: It is an intermediate in a microbial metabolic pathway, not a primary or accumulating substrate in human steroidogenesis disorders.
-
Absence in Human Circulation: There is no evidence to suggest this molecule is present in human circulation at levels that would be diagnostically relevant.
-
Lack of Clinical Data: No clinical studies have been published that evaluate its utility as a diagnostic marker for any human disease.
Therefore, a direct performance comparison with 17-OHP is not scientifically feasible or relevant. The stark contrast between the two molecules underscores the rigorous criteria a compound must meet to be considered a viable clinical biomarker.
Comparison with Clinically Relevant Alternative Biomarkers
The limitations of 17-OHP, particularly its lack of specificity in certain populations, have driven the search for better biomarkers for CAH. Several promising candidates are now used in conjunction with or as second-tier tests to 17-OHP.
| Biomarker | Biochemical Rationale | Advantages over 17-OHP | Limitations |
| 17-Hydroxyprogesterone (17-OHP) | Direct precursor to the 21-hydroxylase enzyme. Accumulates significantly in 21-hydroxylase deficiency.[8] | Well-established, widely available assays. Excellent for initial screening. | Poor specificity in premature infants and stressed newborns.[20] Cross-reactivity in immunoassays.[7] |
| Androstenedione (A4) | Reflects the shunting of 17-OHP into the androgen pathway. | Good indicator of androgen excess and treatment efficacy.[10] Often measured with 17-OHP for a better clinical picture. | Less specific for 21-hydroxylase deficiency as it can be elevated in other conditions. |
| 21-Deoxycortisol | Formed from 17-OHP by 11β-hydroxylase action within the adrenal gland. Highly specific to 21-hydroxylase deficiency.[20] | Highly specific for 21-hydroxylase deficiency.[20] Not elevated in premature infants or other forms of CAH, reducing false positives.[20] | Assays are less widely available than for 17-OHP.[20] |
| 11-Oxygenated Androgens (e.g., 11-ketotestosterone) | Adrenal-specific androgens that are significantly elevated in CAH.[21][22] | May be more specific markers of adrenal androgen excess and disease control than traditional androgens.[5][21] | Research is ongoing; not yet used in routine clinical practice. Assays are complex and only available in specialized centers.[5] |
Conclusion and Future Perspectives
17-hydroxyprogesterone remains an indispensable first-line diagnostic marker for Congenital Adrenal Hyperplasia. Its utility in newborn screening has saved countless lives. However, its diagnostic performance is imperfect, particularly when assessed by immunoassays in neonatal populations.
The future of CAH diagnostics and monitoring lies in a multi-analyte approach, leveraging the superior specificity of LC-MS/MS. The data strongly suggest that incorporating 21-deoxycortisol as a second-tier test or even as a replacement for 17-OHP in screening programs could significantly improve accuracy and reduce the burden of false positives.[20] Furthermore, emerging biomarkers like 11-oxygenated androgens hold promise for more precise monitoring of therapeutic efficacy and long-term management.[21][22]
In contrast, molecules like This compound , while of interest in microbial biotechnology, have no current or foreseeable role in clinical diagnostics. This guide underscores the importance of focusing research and development on biomarkers that are not only biochemically plausible but are also supported by robust clinical and analytical validation.
References
- 1. testing.com [testing.com]
- 2. 17-Hydroxyprogesterone | Rupa Health [rupahealth.com]
- 3. benchchem.com [benchchem.com]
- 4. 17-Hydroxyprogesterone, Serum: Reference Range, Collection and Panels, Background [emedicine.medscape.com]
- 5. Novel treatments for congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for 17-Hydroxyprogesterone (HMDB0000374) [hmdb.ca]
- 7. Congenital Adrenal Hyperplasia Newborn Screen, Blood Spot - Mayo Clinic Laboratories | Genetics and Genomics [genetics.testcatalog.org]
- 8. 17-Hydroxyprogesterone in children, adolescents and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 17-Hydroxyprogesterone: MedlinePlus Medical Test [medlineplus.gov]
- 10. 17-hydroxyprogesterone (17OHP) [gloshospitals.nhs.uk]
- 11. Usefulness and limitations of an in-house direct radioimmunoassay for 17-hydroxyprogesterone in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mjpath.org.my [mjpath.org.my]
- 13. Measurement of 17-Hydroxyprogesterone by LCMSMS Improves Newborn Screening for CAH Due to 21-Hydroxylase Deficiency in New Zealand - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. This compound | Bioarp [bioarp.com]
- 17. 17-hydroxy-3-oxo-4-pregnene-20-carboxyl-CoA | C43H66N7O19P3S | CID 90658126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Bioconversion of Phytosterols to 9-Hydroxy-3-Oxo-4,17-Pregadiene-20-Carboxylic Acid Methyl Ester by Enoyl-CoA Deficiency and Modifying Multiple Genes in Mycolicibacterium neoaurum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioconversion of Phytosterols to 9-Hydroxy-3-Oxo-4,17-Pregadiene-20-Carboxylic Acid Methyl Ester by Enoyl-CoA Deficiency and Modifying Multiple Genes in Mycolicibacterium neoaurum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Congenital Adrenal Hyperplasia: Time to Replace 17OHP with 21-Deoxycortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Congenital adrenal hyperplasia: New biomarkers and adult treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. After decades with only one option, new therapies emerge for congenital adrenal hyperplasia [healio.com]
Navigating the Labyrinth of Specificity: A Comparative Guide to Cross-Reactivity in Immunoassays for 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of steroid analysis, the pursuit of specificity is paramount. The development of a robust immunoassay for a novel or rare steroid metabolite, such as 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA, presents a formidable challenge. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, technical comparison of potential immunoassay platforms and a comprehensive framework for assessing and mitigating the ever-present risk of cross-reactivity. As Senior Application Scientists, we offer field-proven insights and self-validating protocols to ensure the scientific integrity of your research.
The Analyte in Focus: this compound
This compound is a C21 steroid derivative, structurally related to the well-characterized 17α-hydroxyprogesterone (17-OHP)[1][2]. Its key features include the pregnane backbone, a hydroxyl group at the C17 position, and a carboxyl-coenzyme A (CoA) thioester at the C20 position. This large CoA moiety significantly alters the molecule's physicochemical properties compared to its parent steroids, influencing its immunogenicity and potential for cross-reactivity in immunoassays. Understanding this unique structure is the first step in designing a specific and reliable detection method.
The Immunoassay Landscape: A Comparative Overview
The choice of immunoassay platform is a critical decision that will profoundly impact the specificity, sensitivity, and throughput of your analysis. For a novel analyte like this compound, a competitive immunoassay format is the most appropriate approach due to the small size of the steroid hapten. Below is a comparison of common platforms:
| Immunoassay Platform | Principle | Advantages | Disadvantages | Best Suited For |
| Radioimmunoassay (RIA) | Competitive binding of radiolabeled and unlabeled analyte to a limited number of antibody binding sites. | High sensitivity, well-established for steroid hormones. | Use of radioactive materials, short shelf-life of reagents, specialized equipment and disposal requirements. | High-sensitivity applications where radiolabeling is feasible. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Competitive binding of enzyme-labeled and unlabeled analyte to antibody-coated microplates.[3][4] | Non-radioactive, high-throughput, relatively low cost, stable reagents. | Can be susceptible to matrix effects, potential for lower sensitivity than RIA. | High-throughput screening, routine quantification. |
| Chemiluminescence Immunoassay (CLIA) | Competitive binding of chemiluminescent-labeled and unlabeled analyte, with signal detected as light emission. | High sensitivity (often exceeding RIA), wide dynamic range, low background. | Requires a luminometer, potential for higher reagent costs. | High-sensitivity and high-throughput clinical and research applications. |
| Fluorescence Polarization Immunoassay (FPIA) | Competitive binding of a fluorescently labeled analyte, which alters the polarization of emitted light upon antibody binding. | Homogeneous (no-wash) format, rapid, automatable. | Generally lower sensitivity than heterogeneous assays, susceptible to interference from fluorescent compounds in the sample. | Rapid screening and high-throughput applications where high sensitivity is not the primary requirement. |
Expert Insight: For the development of a novel assay for this compound, a competitive ELISA offers the best balance of sensitivity, throughput, and safety, making it an ideal starting point for most research and development laboratories.
The Specter of Cross-Reactivity: Understanding the Molecular Basis
Cross-reactivity occurs when the antibody raised against the target analyte also binds to other structurally similar molecules.[5] For a this compound immunoassay, the primary sources of cross-reactivity will be endogenous steroids and their metabolites that share the core pregnane structure.
Diagram: The Principle of Competitive Immunoassay
Caption: In a competitive immunoassay, a higher concentration of the target analyte in the sample results in less binding of the labeled analyte and thus a lower signal.
Potential Cross-Reactants:
-
Progesterone and 17α-hydroxyprogesterone (17-OHP): These are the most likely cross-reactants due to their high structural similarity to the steroid backbone of the target analyte.[1]
-
Other Pregnane Derivatives: Cortisol, cortisone, and their metabolites share the same C21 steroid skeleton and could exhibit some degree of cross-reactivity.
-
Androgens and Estrogens: While less structurally similar, high concentrations of these steroids could potentially interfere with the assay.
-
Coenzyme A and its Derivatives: The large CoA moiety could also be a source of cross-reactivity if antibodies are raised against this portion of the molecule.
Diagram: Structural Similarities of Potential Cross-Reactants
Caption: Structural relationships between the target analyte and potential cross-reactants, highlighting the basis for potential antibody cross-reactivity.
A Self-Validating Protocol for Cross-Reactivity Assessment
To ensure the trustworthiness of your immunoassay, a rigorous, self-validating protocol for assessing cross-reactivity is essential. This protocol should be performed during the initial validation of a newly developed assay and whenever there is a change in critical reagents.
Analyte and Cross-Reactant Preparation
Expert Insight: The purity of the analyte and potential cross-reactants is critical for accurate assessment. Whenever possible, use certified reference materials. For novel molecules like this compound, synthesis and purification by a reputable source is necessary.
Protocol:
-
Synthesis of this compound:
-
Purification:
-
Purify the synthesized product using High-Performance Liquid Chromatography (HPLC) to ensure high purity.[7]
-
-
Characterization:
-
Stock Solutions:
-
Prepare concentrated stock solutions of the purified analyte and each potential cross-reactant in an appropriate solvent (e.g., ethanol or DMSO). Store at -20°C or below.
-
Antibody Production and Characterization
Expert Insight: The choice of immunogen and the screening strategy are pivotal in generating a specific antibody. For small molecules (haptens) like steroids, conjugation to a carrier protein is necessary to elicit an immune response.[][13]
Protocol:
-
Hapten-Carrier Conjugation:
-
Conjugate the synthesized this compound to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). A common method is the carbodiimide (EDC) reaction, which forms an amide bond between a carboxyl group on the hapten and an amine group on the carrier protein.[14]
-
Causality: The large size of the carrier protein provides the necessary epitopes to stimulate T-helper cells, which in turn help B-cells to produce antibodies against the hapten.
-
-
Immunization and Hybridoma Production:
-
Antibody Screening:
-
Screen hybridoma supernatants for antibodies that bind to the target analyte conjugated to a different carrier protein (e.g., if immunized with a KLH conjugate, screen against a BSA conjugate).
-
Causality: This differential screening strategy minimizes the selection of antibodies that recognize the carrier protein rather than the hapten.
-
Perform counter-screening against the carrier protein alone and against structurally related steroids to select for the most specific antibodies early in the process.
-
Competitive ELISA for Cross-Reactivity Testing
Protocol:
-
Plate Coating:
-
Coat a 96-well microplate with a fixed, optimized concentration of the anti-17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA antibody. Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Prepare serial dilutions of the purified this compound standard and each potential cross-reactant.
-
In a separate plate or tubes, pre-incubate the standards and cross-reactants with a fixed, optimized concentration of enzyme-labeled this compound (e.g., HRP-conjugate).
-
Add these mixtures to the antibody-coated plate and incubate for 1-2 hours at room temperature.
-
-
Detection:
Data Analysis and Interpretation
-
Standard Curve:
-
Plot the absorbance values against the concentration of the this compound standard to generate a standard curve.
-
-
IC50 Determination:
-
For the standard and each cross-reactant, determine the concentration that causes 50% inhibition of the maximum signal (IC50).
-
-
Calculation of Percent Cross-Reactivity:
-
Calculate the percent cross-reactivity for each potential interferent using the following formula:
% Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) x 100
-
Data Presentation:
Summarize the cross-reactivity data in a clear and concise table:
| Potential Cross-Reactant | IC50 (ng/mL) | % Cross-Reactivity |
| This compound (Standard) | 1.5 | 100% |
| 17α-hydroxyprogesterone | 150 | 1.0% |
| Progesterone | 500 | 0.3% |
| Cortisol | >1000 | <0.15% |
| Coenzyme A | >1000 | <0.15% |
| Testosterone | >1000 | <0.15% |
| Estradiol | >1000 | <0.15% |
Trustworthiness: This quantitative approach provides a clear and objective measure of the assay's specificity. A well-validated assay should exhibit high cross-reactivity only with the target analyte and minimal cross-reactivity with other structurally related compounds.
Mitigating Cross-Reactivity: Strategies and Considerations
If significant cross-reactivity is observed, several strategies can be employed:
-
Antibody Selection: Screen additional antibody clones to identify one with higher specificity.
-
Sample Preparation: Implement a sample pre-treatment step, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove cross-reacting compounds before analysis.
-
Assay Buffer Optimization: Modify the assay buffer composition (e.g., pH, ionic strength, addition of blocking agents) to minimize non-specific binding.
-
Confirmation with an Orthogonal Method: For critical applications, confirm immunoassay results with a more specific method like LC-MS/MS. This provides an authoritative grounding for your findings.
Conclusion: A Commitment to Scientific Integrity
The development of a specific and reliable immunoassay for a novel steroid metabolite like this compound is a meticulous process that demands a deep understanding of both the analyte's chemistry and the principles of immunodetection. By following the comprehensive, self-validating protocols outlined in this guide, researchers can navigate the complexities of cross-reactivity and generate data with the highest degree of scientific integrity. This commitment to rigorous validation is not merely a technical exercise but a cornerstone of trustworthy and impactful research in the field of drug development and life sciences.
References
- 1. synabs.be [synabs.be]
- 2. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocolsandsolutions.com [protocolsandsolutions.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brasilapoio.com.br [brasilapoio.com.br]
- 11. biochemia-medica.com [biochemia-medica.com]
- 13. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. The production of a monoclonal antibody to 18-hydroxycortisol and other 18-hydroxylated steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. synabs.be [synabs.be]
- 17. biomeda.com [biomeda.com]
- 18. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
The Crossroads of Steroidogenesis: A Comparative Guide to 17α-Hydroxyprogesterone and its Correlation with Glucocorticoid and Androgen Synthesis
This guide provides an in-depth comparison of the metabolic fate of 17α-hydroxyprogesterone (17-OHP), a pivotal intermediate in steroid hormone synthesis. We will explore its critical branch-point role, its differential conversion toward glucocorticoids and androgens, and the experimental systems used to elucidate these correlations. While the specific acyl-CoA derivative, 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA, is noted in specific contexts such as microbial steroid metabolism[1], this guide will focus on its metabolic precursor, 17-OHP, which represents the central, rate-determining junction in human adrenal and gonadal steroidogenesis[2][3].
Introduction: 17α-Hydroxyprogesterone as a Central Metabolic Hub
All steroid hormones are derived from cholesterol through a series of enzymatic modifications[4]. The quantitative output of steroidogenic pathways is primarily regulated at the initial step—the conversion of cholesterol to pregnenolone[5]. However, the qualitative direction, determining whether the final product will be a glucocorticoid, a mineralocorticoid, or a sex steroid, is dictated at key metabolic crossroads.
17α-hydroxyprogesterone (17-OHP) is arguably the most critical of these crossroads[2]. It is an endogenous progestogen steroid hormone synthesized from progesterone by the enzyme CYP17A1 (17α-hydroxylase)[2][6]. Once formed, 17-OHP stands as the substrate for two competing enzymatic pathways, the balance of which determines the steroid profile of a given tissue (e.g., adrenal gland vs. testis)[5][7].
-
The Glucocorticoid Pathway: Mediated by 21-hydroxylase (CYP21A2), which converts 17-OHP to 11-deoxycortisol, the direct precursor to cortisol[8][9].
-
The Androgen Pathway: Mediated by the 17,20-lyase activity of the same enzyme that formed it, CYP17A1, which cleaves off the C20/21 side chain to produce androstenedione, a precursor to testosterone and estrogens[6][10].
Understanding the factors that govern the flux of 17-OHP down these divergent paths is fundamental for researchers in endocrinology and professionals in drug development targeting hormonal imbalances and hormone-dependent cancers.
The Steroidogenic Bifurcation: A Tale of Two Enzymes
The fate of 17-OHP is a direct consequence of the enzymatic machinery present and active within a specific steroidogenic cell[7]. The two key enzymes competing for 17-OHP are CYP21A2 and CYP17A1.
The Glucocorticoid Route via CYP21A2
In the zona fasciculata of the adrenal cortex, the enzyme 21-hydroxylase (CYP21A2) is highly expressed[9][11]. This enzyme rapidly hydroxylates 17-OHP at the C21 position to form 11-deoxycortisol. This reaction is efficient and essentially commits the steroid intermediate to the glucocorticoid lineage. Subsequently, CYP11B1 converts 11-deoxycortisol to cortisol, the primary glucocorticoid in humans[8][12]. Deficiency in CYP21A2 is the most common cause of congenital adrenal hyperplasia (CAH), a condition characterized by cortisol deficiency and a shunting of 17-OHP precursors toward the androgen pathway, leading to excess androgen production[9][11].
The Androgen Route via CYP17A1 (17,20-Lyase Activity)
The enzyme CYP17A1 is bifunctional; it possesses both 17α-hydroxylase activity and 17,20-lyase activity[6]. While the hydroxylase activity is required to produce 17-OHP, the lyase activity is necessary to cleave the C17-C20 bond, converting the 21-carbon (C21) steroid into a 19-carbon (C19) androgen precursor, androstenedione[10][13]. This lyase activity is predominant in the adrenal zona reticularis and in gonadal tissues[5]. The efficiency of the lyase reaction is significantly enhanced by the presence of an allosteric cofactor, cytochrome b5[5][14]. Notably, human CYP17A1 is much more efficient at cleaving the Δ5 steroid 17α-hydroxypregnenolone compared to the Δ4 steroid 17-OHP, making the former the preferred substrate for androgen synthesis in many contexts[14][15].
The following diagram illustrates the central position of 17-OHP and its subsequent metabolic pathways.
References
- 1. Bioconversion of Phytosterols to 9-Hydroxy-3-Oxo-4,17-Pregadiene-20-Carboxylic Acid Methyl Ester by Enoyl-CoA Deficiency and Modifying Multiple Genes in Mycolicibacterium neoaurum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17α-Hydroxyprogesterone - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Steroidogenic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP17A1 - Wikipedia [en.wikipedia.org]
- 7. Steroidogenic enzymes: structure, function, and role in regulation of steroid hormone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactome | Glucocorticoid biosynthesis [reactome.org]
- 9. CYP21A2 gene: MedlinePlus Genetics [medlineplus.gov]
- 10. Classic and current concepts in adrenal steroidogenesis: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are CYP21A2 gene transference and how do they work? [synapse.patsnap.com]
- 12. Extra-adrenal glucocorticoid biosynthesis: Implications for autoimmune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydroxylation and Lyase Reactions of Steroids Catalyzed by Mouse Cytochrome P450 17A1 (Cyp17a1) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Steroid 17-Hydroxylase and 17,20-Lyase Deficiencies, Genetic and Pharmacologic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human Cytochrome CYP17A1: The Structural Basis for Compromised Lyase Activity with 17-Hydroxyprogesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS/MS versus immunoassay for 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA measurement
An In-Depth Guide to the Quantitative Analysis of 17-Hydroxyprogesterone: A Comparative Evaluation of LC-MS/MS and Immunoassay Methodologies
In the landscape of steroid hormone analysis, the precise and accurate quantification of 17-hydroxyprogesterone (17-OHP) is paramount for both clinical diagnostics and research applications. This guide provides a comprehensive comparison of two predominant analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassay. We will delve into the fundamental principles of each method, present comparative experimental data, and offer detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific needs.
Introduction to 17-Hydroxyprogesterone (17-OHP)
17-hydroxyprogesterone is a crucial endogenous steroid hormone synthesized from progesterone and 17-hydroxypregnenolone. It serves as a key precursor in the biosynthesis of cortisol, androgens, and estrogens. The measurement of 17-OHP levels is a cornerstone in the diagnosis and management of congenital adrenal hyperplasia (CAH), a group of inherited disorders affecting the adrenal glands. Accurate quantification is therefore not just an analytical challenge, but a clinical necessity.
The Contenders: LC-MS/MS and Immunoassay
The choice of analytical technique for 17-OHP quantification hinges on a balance of sensitivity, specificity, throughput, and cost. While immunoassays have been the traditional method, LC-MS/MS has emerged as a powerful alternative, offering distinct advantages in specificity and multiplexing capabilities.
Immunoassay: The Established Approach
Immunoassays are biochemical tests that measure the presence or concentration of a substance through the use of an antibody or a series of antibodies. These assays are typically formatted as enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).
Workflow for a Typical 17-OHP Immunoassay (ELISA)
Caption: A generalized workflow for a competitive ELISA for 17-OHP quantification.
Advantages of Immunoassays:
-
High Throughput: Immunoassays are well-suited for automation, allowing for the rapid screening of a large number of samples.
-
Cost-Effective: Generally, immunoassays have a lower cost per sample compared to LC-MS/MS.
-
Ease of Use: The protocols are relatively simple and do not require highly specialized personnel.
Limitations of Immunoassays:
-
Cross-reactivity: The primary drawback of immunoassays is the potential for cross-reactivity. Antibodies may bind to structurally similar steroids, leading to falsely elevated results. For 17-OHP, cross-reactivity with other steroids like 17-hydroxypregnenolone and progesterone can be a significant issue, particularly in neonatal screening for CAH.
-
Matrix Effects: Components in the sample matrix (e.g., lipids, proteins) can interfere with the antibody-antigen binding, affecting accuracy.
-
Limited Dynamic Range: Immunoassays often have a narrower linear range compared to LC-MS/MS, requiring sample dilution for high-concentration samples.
LC-MS/MS: The Gold Standard for Specificity
Liquid Chromatography-Tandem Mass Spectrometry is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective mass analysis of tandem mass spectrometry.
Workflow for a Typical 17-OHP LC-MS/MS Assay
Caption: A schematic of the LC-MS/MS workflow for 17-OHP analysis.
Advantages of LC-MS/MS:
-
High Specificity: LC-MS/MS can distinguish between 17-OHP and other structurally similar steroids, minimizing the risk of cross-reactivity and providing more accurate results.
-
High Sensitivity: This technique offers excellent sensitivity, allowing for the detection of low concentrations of 17-OHP.
-
Multiplexing Capability: LC-MS/MS can simultaneously measure multiple analytes in a single run, enabling comprehensive steroid profiling.
-
Wide Dynamic Range: It typically has a broader linear range than immunoassays.
Limitations of LC-MS/MS:
-
Lower Throughput: Sample preparation can be more complex and time-consuming, and the instrumental analysis time per sample is longer than for immunoassays.
-
Higher Cost: The initial investment in instrumentation and the ongoing operational costs are significantly higher.
-
Technical Expertise: The operation of LC-MS/MS systems and the development of robust methods require highly skilled personnel.
-
Matrix Effects: While different from immunoassays, matrix effects, particularly ion suppression, can still occur and must be carefully addressed during method development and validation.
Head-to-Head Comparison: Performance Data
The following table summarizes the typical performance characteristics of commercially available immunoassays and a validated LC-MS/MS method for 17-OHP quantification in serum or plasma.
| Parameter | Immunoassay (Typical) | LC-MS/MS (Typical) |
| Specificity | Moderate to High (subject to cross-reactivity) | Very High |
| Sensitivity (Lower Limit of Quantification) | 0.1 - 0.5 ng/mL | 0.05 - 0.2 ng/mL |
| Linear Range | 0.1 - 20 ng/mL | 0.1 - 100 ng/mL |
| Precision (CV%) | < 15% | < 10% |
| Throughput | High (96-well plate format) | Moderate |
| Cost per Sample | Low | High |
| Multiplexing | No | Yes |
Experimental Protocols
Protocol 1: 17-OHP Quantification by ELISA
-
Standard and Sample Preparation: Prepare a standard curve using provided 17-OHP calibrators. Allow patient serum/plasma samples to reach room temperature.
-
Assay Procedure:
-
Add 25 µL of standards, controls, and samples to the appropriate wells of a 17-OHP antibody-coated microplate.
-
Add 100 µL of enzyme-labeled 17-OHP to each well.
-
Incubate for 60 minutes at room temperature on a plate shaker.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of substrate solution to each well and incubate for 15 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 17-OHP in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 2: 17-OHP Quantification by LC-MS/MS
-
Sample Preparation (Supported Liquid Extraction):
-
To 100 µL of serum/plasma, add an internal standard solution (e.g., deuterated 17-OHP).
-
Load the sample onto a supported liquid extraction (SLE) plate.
-
Allow the sample to absorb for 5 minutes.
-
Elute the analytes with an organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solution.
-
-
LC-MS/MS Analysis:
-
LC System: Utilize a C18 analytical column with a gradient elution profile using mobile phases such as water with 0.1% formic acid and methanol with 0.1% formic acid.
-
MS/MS System: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
17-OHP: Precursor ion (m/z) 331.2 -> Product ion (m/z) 97.1
-
Internal Standard (d8-17-OHP): Precursor ion (m/z) 339.2 -> Product ion (m/z) 100.1
-
-
-
-
Data Analysis:
-
Integrate the peak areas for the 17-OHP and internal standard MRM transitions.
-
Calculate the peak area ratio (17-OHP/internal standard).
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their concentrations.
-
Determine the concentration of 17-OHP in the samples from the calibration curve.
-
Conclusion and Recommendations
The choice between LC-MS/MS and immunoassay for 17-OHP measurement is application-dependent.
-
Immunoassays remain a viable option for high-throughput screening environments where cost and speed are primary considerations. However, confirmatory testing of positive or equivocal results by a more specific method is highly recommended, especially in populations where cross-reacting steroids are prevalent, such as in neonates.
-
LC-MS/MS stands as the definitive method when accuracy, specificity, and the ability to measure a panel of steroids are required. It is the gold standard for clinical diagnostic laboratories, research studies investigating steroid metabolism, and in the development of drugs that may modulate steroidogenic pathways.
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA Measurements
Abstract
The accurate and reproducible quantification of steroid hormone metabolites is paramount for advancing research in endocrinology, pharmacology, and drug development. 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA, a key intermediate in steroid metabolism, presents unique analytical challenges that can lead to significant inter-laboratory variability. This guide provides a comprehensive framework for designing, executing, and interpreting an inter-laboratory comparison study for this specific analyte. We will delve into the nuances of advanced analytical methodologies, the principles of study design based on established standards, and the statistical interpretation of comparative data. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and standardized measurement protocols, thereby ensuring the reliability and comparability of scientific findings across different laboratories.
Introduction: The Imperative for Standardization
This compound is a critical node in the intricate web of steroidogenesis. As a precursor to various downstream hormones, its accurate measurement can provide invaluable insights into enzyme function, disease pathology, and the pharmacodynamics of therapeutic interventions. However, the inherent complexity of steroid analysis, coupled with the lack of standardized methods, often results in significant discrepancies in reported concentrations between laboratories.[1][2] Such variability can undermine the validity of research findings, hinder regulatory approval of new drugs, and ultimately impact clinical decision-making.
Inter-laboratory comparison studies are the cornerstone of analytical method validation and standardization.[3][4][5] They serve a threefold purpose: to assess the performance of individual laboratories, to validate a specific analytical method, and to establish a consensus reference value for a given analyte.[4] This guide will provide a detailed roadmap for conducting a successful inter-laboratory comparison for this compound, drawing upon best practices for steroid hormone analysis and adhering to guidelines from authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI).[6][7][8][9][10]
Analytical Methodology: The Gold Standard
Given the low physiological concentrations and the potential for interference from structurally similar steroids, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the undisputed gold standard for the quantification of this compound.[11][12][13][14] Immunoassays, while simpler to implement, often lack the required specificity and are prone to cross-reactivity, leading to inaccurate results.[2][15][16][17]
Sample Preparation: The Foundation of Accuracy
The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix (e.g., serum, plasma, tissue homogenate) and to minimize matrix effects that can interfere with ionization in the mass spectrometer.
Experimental Protocol: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. This step activates the stationary phase for optimal analyte retention.
-
Sample Loading: Mix 500 µL of serum with a deuterated internal standard (e.g., this compound-d4). The internal standard is crucial for correcting for analyte loss during sample preparation and for variations in instrument response. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water. This step removes polar, interfering substances while retaining the more non-polar steroid metabolite.
-
Elution: Elute the analyte with 1 mL of methanol or acetonitrile. This stronger organic solvent disrupts the interaction between the analyte and the stationary phase, releasing it from the cartridge.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.[2]
Liquid Chromatography: Achieving Specificity
Chromatographic separation is essential to resolve the target analyte from other endogenous steroids, particularly isomers that have the same mass-to-charge ratio and would otherwise be indistinguishable by the mass spectrometer.
A reversed-phase C18 column with a gradient elution of water and methanol or acetonitrile (both containing a small amount of formic acid to improve ionization) is typically used for steroid analysis. The flow rate and gradient profile must be optimized to achieve a sharp peak shape and adequate separation from potential interferences.
Tandem Mass Spectrometry: Sensitive and Selective Detection
Tandem mass spectrometry (MS/MS) provides two layers of mass filtering for exceptional selectivity.
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. APCI is often less susceptible to matrix effects for steroid analysis.[18]
-
Selected Reaction Monitoring (SRM): In SRM mode, the first quadrupole selects the precursor ion (the ionized molecule of interest). This ion is then fragmented in the collision cell, and the second quadrupole selects a specific product ion for detection. The transition from a specific precursor ion to a specific product ion is highly characteristic of the analyte, providing excellent specificity and sensitivity.[15][19]
Designing an Inter-Laboratory Comparison Study
A well-designed inter-laboratory comparison study is essential for obtaining meaningful and actionable results. The following sections outline the key considerations, with reference to the CLSI EP09 guideline.[6][7][8][9][10]
Study Organization and Participants
-
Coordinating Laboratory: A designated coordinating laboratory is responsible for preparing and distributing the test materials, defining the study protocol, collecting and analyzing the data, and preparing the final report.[3]
-
Participant Laboratories: A sufficient number of laboratories (typically 8-15) should be recruited to ensure a representative sample of different methods and instruments.[3] Participants should have demonstrated experience in steroid analysis by LC-MS/MS.
Test Materials: The Common Denominator
Experimental Protocol: Preparation of Pooled Serum Samples
-
Collection: Collect serum samples from a diverse group of donors.
-
Pooling and Mixing: Combine the samples into a single, large pool. Mix thoroughly to ensure homogeneity.
-
Aliquoting: Dispense the pooled serum into smaller, identical aliquots for distribution.
-
Homogeneity and Stability Testing: Analyze a subset of the aliquots to confirm that the analyte concentration is consistent across all units. Assess the stability of the analyte under the intended storage and shipping conditions.
-
Value Assignment: The coordinating laboratory should perform multiple replicate analyses to assign a reference value to the pooled material.
The Study Protocol: Ensuring Consistency
A detailed and unambiguous protocol should be provided to all participating laboratories, covering:
-
Sample receipt, storage, and handling instructions.
-
A detailed analytical procedure, or alternatively, instructions for using the laboratory's own validated method.
-
Calibration procedures and the use of a common calibrator, if provided.
-
Quality control procedures, including the analysis of provided QC materials.
-
Data reporting requirements, including the format and units of measurement.
Data Analysis and Interpretation: Uncovering the Story
The statistical analysis of the submitted data is aimed at assessing the performance of each laboratory and the overall level of agreement between them.
Key Performance Indicators (KPIs)
The following table summarizes the key metrics used to evaluate laboratory performance.
| KPI | Description | Acceptance Criteria (Example) |
| Bias | The systematic difference between a laboratory's mean result and the reference value. | Mean bias < 15% |
| Precision | The random error of a method, expressed as the coefficient of variation (%CV). This includes repeatability (within-run) and intermediate precision (between-run). | CV < 10% |
| Accuracy | The overall agreement between a laboratory's result and the reference value, encompassing both bias and precision. | Total Error < 25% |
| Z-Score | A standardized measure of a laboratory's bias, calculated as: (Lab Result - Reference Value) / Standard Deviation for Proficiency Assessment. | -2 ≤ Z ≤ 2 |
Statistical Methods and Visualization
-
Passing-Bablok Regression: This is a linear regression method that is robust to outliers and is used to compare the results of two different analytical methods. It provides an estimate of the systematic and proportional bias between the methods.[20]
-
Bland-Altman Plot: This plot visualizes the agreement between two quantitative measurements by plotting the difference between the two measurements against their average. It helps to identify any systematic bias or trends in the differences.[20][21]
Workflow for Inter-Laboratory Comparison
Caption: Overall workflow of the inter-laboratory comparison study.
Data Analysis Pipeline
Caption: Data analysis pipeline for inter-laboratory comparison results.
Conclusion and Best Practices
A successful inter-laboratory comparison study is a collaborative effort that requires careful planning, meticulous execution, and robust data analysis. The insights gained from such a study are invaluable for improving the accuracy and reliability of this compound measurements across the scientific community.
Key Recommendations for Laboratories:
-
Embrace LC-MS/MS: For the analysis of this compound and other steroid metabolites, LC-MS/MS is the only technology that can provide the necessary specificity and sensitivity.
-
Utilize Stable Isotope-Labeled Internal Standards: This is non-negotiable for accurate quantification in complex matrices.
-
Implement Robust Quality Control: Regularly analyze quality control materials at multiple concentrations to monitor the performance of your assay.
-
Participate in Proficiency Testing: Ongoing participation in external quality assessment (EQA) or proficiency testing (PT) schemes is the best way to ensure the long-term accuracy and reliability of your results.[22][23]
-
Adhere to Standardized Protocols: When participating in an inter-laboratory comparison, strict adherence to the provided protocol is essential for the validity of the study.
By following the principles and protocols outlined in this guide, the research community can move towards a greater degree of standardization in the measurement of this compound, leading to more reliable and comparable data in this critical area of study.
References
- 1. Standardization of steroid hormone assays: why, how, and when? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. diva-portal.org [diva-portal.org]
- 4. What is an inter laboratory comparison ? [compalab.org]
- 5. archimer.ifremer.fr [archimer.ifremer.fr]
- 6. mdcpp.com [mdcpp.com]
- 7. Measurement Procedure Comparison in the Clinical Lab | CLSI [clsi.org]
- 8. EP09 | Measurement Procedure Comparison and Bias Estimation Using Patient Samples [clsi.org]
- 9. standards.globalspec.com [standards.globalspec.com]
- 10. mdcpp.com [mdcpp.com]
- 11. researchgate.net [researchgate.net]
- 12. Standardization of hormone determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strategies for the Assessment of Metabolic Profiles of Steroid Hormones in View of Diagnostics and Drug Monitoring: Analytical Problems and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Clinical determination of 17-hydroxyprogesterone in serum by LC-MS/MS: comparison to Coat-A-Count RIA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. waters.com [waters.com]
- 17. Rapidity and Precision of Steroid Hormone Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. zora.uzh.ch [zora.uzh.ch]
- 21. excelmale.com [excelmale.com]
- 22. researchgate.net [researchgate.net]
- 23. eas-eth.org [eas-eth.org]
specificity and sensitivity of 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA assays
An in-depth guide to the specificity and sensitivity of assays for 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA, an intermediate in steroid metabolism.
Introduction: The Analytical Challenge of Steroid Coenzyme A Esters
This compound is a specific, activated intermediate in the metabolic pathway of steroid hormones. Its structure suggests it is derived from 17α-hydroxyprogesterone (17-OHP), a crucial precursor in the synthesis of cortisol, androgens, and estrogens. The addition of a Coenzyme A (CoA) moiety marks it for specific enzymatic reactions, likely involving carbon-carbon bond formation or cleavage. For researchers in endocrinology, drug discovery, and metabolic diseases, accurately quantifying such transient and low-abundance metabolites is critical for understanding enzyme kinetics, pathway flux, and the mechanism of action of therapeutic agents targeting these pathways.
However, the quantification of steroid-CoA esters presents a significant analytical challenge. These molecules exist within a complex biological matrix containing a vast excess of structurally similar precursors, downstream products, and isomers. This guide provides a comparative analysis of the primary methodologies available for the sensitive and specific measurement of this compound, focusing on the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach versus the theoretical application of custom-developed immunoassays.
Methodology 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the benchmark for quantifying small molecules in complex biological samples. Its power lies in its dual-layered specificity: physical separation via liquid chromatography followed by mass-based separation and detection.
Principle of Operation
An LC-MS/MS workflow involves introducing a biological extract into a high-performance liquid chromatography (HPLC) system. The HPLC column separates molecules based on their physicochemical properties (e.g., polarity). The separated molecules then enter the mass spectrometer. In the first quadrupole (Q1), a specific mass-to-charge ratio (m/z) corresponding to the parent molecule (the "precursor ion") is selected. This ion is then fragmented in a collision cell (Q2), and the resulting fragment ions (the "product ions") are detected in the third quadrupole (Q3). This specific precursor-to-product ion transition is known as Multiple Reaction Monitoring (MRM) and provides an exceptionally high degree of specificity.
Experimental Workflow for LC-MS/MS Method Development
Caption: LC-MS/MS workflow for absolute quantification.
Step-by-Step Protocol Outline
-
Standard and Internal Standard Preparation:
-
Synthesize or procure a certified reference standard of this compound.
-
Ideally, synthesize a stable isotope-labeled (e.g., ¹³C₃ or D₅) version of the analyte to serve as an internal standard (IS). The IS is critical for correcting for matrix effects and variations in sample recovery.
-
-
Sample Preparation:
-
For cell or tissue samples, perform homogenization in a lysis buffer on ice.
-
Add a known concentration of the IS to the homogenate.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein and collect the supernatant.
-
Further cleanup using solid-phase extraction (SPE) may be necessary to remove interfering lipids and salts.
-
-
Liquid Chromatography:
-
Employ a reverse-phase column (e.g., C18) to separate the analyte from highly polar and non-polar interferences.
-
Develop a gradient elution method using water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency. The gradient must be optimized to resolve the analyte from its parent steroid, 17-OHP, and other related isomers.
-
-
Mass Spectrometry:
-
Optimize ionization source parameters (e.g., spray voltage, gas temperatures) by infusing the analytical standard.
-
Identify the precursor ion (the [M+H]⁺ or [M-H]⁻ ion of the analyte).
-
Perform a product ion scan to identify the most stable and abundant fragment ions.
-
Select at least two specific MRM transitions (one for quantification, one for confirmation) to maximize specificity.
-
-
Validation:
-
Validate the assay according to regulatory guidelines if required, assessing for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.
-
Achieving Specificity and Sensitivity
-
Specificity: The primary source of specificity is the unique MRM transition. The probability of an interfering compound having both the same retention time on the HPLC and the exact same precursor and product ion masses is extremely low.
-
Sensitivity: Modern triple quadrupole mass spectrometers can achieve detection limits in the low picogram to femtogram range. Sensitivity is maximized by optimizing the ionization process and minimizing background noise through effective chromatographic separation and sample cleanup.
Methodology 2: Custom Immunoassay (e.g., ELISA)
While less common for novel CoA esters, a competitive enzyme-linked immunosorbent assay (ELISA) is a theoretical alternative, particularly if high-throughput screening is the ultimate goal.
Principle of Operation
In a competitive ELISA, a known amount of the target analyte (or a derivative) is immobilized on a microplate well. The biological sample is pre-incubated with a specific primary antibody. This mixture is then added to the well. The free analyte from the sample competes with the immobilized analyte for binding to the limited number of antibody sites. The more analyte in the sample, the less antibody will be available to bind to the plate. A secondary, enzyme-labeled antibody is then used to detect the amount of primary antibody bound to the plate. The signal is therefore inversely proportional to the concentration of the analyte in the sample.
Experimental Workflow for Immunoassay Development
Caption: Workflow for custom competitive ELISA development.
Inherent Challenges
-
Specificity: This is the most significant hurdle. The large CoA moiety might be immunodominant, but the antibody could still exhibit significant cross-reactivity with the parent steroid, 17-OHP, which is likely present at concentrations several orders of magnitude higher. Distinguishing between the CoA ester and the free acid form would also be extremely difficult. Extensive cross-reactivity testing against a panel of related steroids is mandatory.
-
Sensitivity: The sensitivity of an ELISA is determined by the affinity of the antibody (the Ka value). While high-affinity antibodies can lead to sensitive assays (low ng/mL to pg/mL range), they may not match the sub-pg/mL sensitivity achievable with an optimized LC-MS/MS method.
-
Development Time & Cost: The process of hapten synthesis, immunization, antibody screening, and purification is time-consuming (often 6+ months) and expensive.
Head-to-Head Comparison
| Feature | LC-MS/MS | Custom Immunoassay (ELISA) |
| Specificity | Exceptional. Unambiguous identification based on retention time and two unique mass transitions. Can easily distinguish isomers. | Moderate to Low. Highly dependent on antibody quality. Prone to cross-reactivity with parent steroids and related metabolites. |
| Sensitivity (LOQ) | Excellent. Typically low pg/mL to fg/mL. | Good to Moderate. Typically low ng/mL to high pg/mL. |
| Development Time | 1-4 weeks (for an experienced lab) | 6-12+ months |
| Initial Cost | High (instrument purchase) | Moderate (synthesis, animal services) |
| Cost Per Sample | Moderate | Low (once developed and scaled) |
| Throughput | Moderate (minutes per sample) | High (multiple 96-well plates per day) |
| Multiplexing | Inherent. Can measure dozens of other metabolites in the same run with minimal extra effort. | Not possible. A separate assay is required for each analyte. |
| Matrix Effects | Can be significant, but are correctable with a proper internal standard. | Can be significant; requires careful sample dilution and buffer optimization. |
Conclusion and Recommendations
For the specific and sensitive quantification of a low-abundance, transient metabolite like this compound, LC-MS/MS is the unequivocally superior methodology. Its dual-filter specificity (chromatography and mass) is essential for distinguishing the analyte from its abundant and structurally similar precursors in a complex biological matrix. The use of a stable isotope-labeled internal standard provides the highest level of analytical confidence by correcting for sample-specific variations.
While a custom-developed immunoassay could theoretically be created, the significant risk of cross-reactivity with 17-OHP and other steroids makes it a high-risk, resource-intensive endeavor. The data generated would carry a high burden of proof to demonstrate specificity. An immunoassay should only be considered if the research goal requires extremely high throughput (thousands of samples) and if a thorough validation demonstrates acceptable specificity for the biological question at hand.
For researchers engaged in pathway analysis, enzyme kinetics, or preclinical drug development, investing in the development of a validated LC-MS/MS assay is the most robust, reliable, and scientifically defensible approach.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA
Executive Summary
Section 1: Hazard Assessment & Rationale
17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA is a steroidal acyl-coenzyme A conjugate.[1][2] While a specific Safety Data Sheet (SDS) for this precise molecule is not available, its structural components—a steroid nucleus and Coenzyme A—necessitate careful handling. The precautionary principle dictates that we infer potential hazards based on structurally similar and parent compounds.
The steroid backbone is related to progesterone, and other hydroxyprogesterone derivatives are classified as potentially hazardous. For instance, some forms of hydroxyprogesterone are identified as suspected reproductive toxins and are known to be toxic to aquatic life with long-lasting effects. Physiologically active steroids can act as endocrine disruptors, posing a risk to environmental ecosystems even at low concentrations.[3]
Therefore, the decision to manage this compound as hazardous waste is not merely procedural, but is a scientifically-grounded measure to mitigate uncharacterized, yet probable, risks to human health and the environment.
Table 1: Profile of this compound
| Property | Value / Information | Source |
| Chemical Name | 17-hydroxy-3-oxopregn-4-en-20-carboxy-coenzyme A | [1][2] |
| Molecular Formula | C43H66N7O19P3S | [2][4] |
| Molecular Weight | ~1110.01 g/mol | [2][4] |
| Known Hazards | Specific data not available. | N/A |
| Inferred Hazards | Human Health: May be harmful if swallowed, inhaled, or absorbed.[5] Potential reproductive toxin. Environmental: Potential for long-lasting toxicity to aquatic life. | |
| Disposal Mandate | Treat as Hazardous Chemical Waste. | Internal Guideline |
Section 2: Core Disposal Principles & Regulatory Context
All laboratory waste management is governed by regulations from agencies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[6][7][8] These protocols are designed to ensure compliance by establishing a clear, self-validating system for waste handling.
The Three Unbreakable Rules for Disposal:
-
PROHIBIT DRAIN DISPOSAL: Due to the inferred aquatic toxicity, no liquid waste containing this compound, regardless of concentration, may be poured down the sink. This is the most critical step in preventing environmental release.
-
MANDATE WASTE SEGREGATION: All chemical waste must be segregated based on its properties to prevent dangerous reactions.[6][9] Never mix waste streams containing this compound with incompatible chemicals like strong acids, bases, or oxidizers.[9]
-
REQUIRE PROPER CONTAINMENT & LABELING: All hazardous waste must be collected in designated, chemically compatible, and properly sealed containers.[6][10] Every container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents.[11]
Section 3: Step-by-Step Disposal Protocols
These protocols provide clear, actionable steps for researchers generating waste containing this compound.
Protocol 3.1: Disposal of Pure Compound & Concentrated Solutions
This applies to expired solid compound, residual material in weighing boats, or stock solutions (e.g., in DMSO or ethanol).
-
Container Selection: Use a designated solid or liquid hazardous waste container compatible with the material and any solvents used.
-
Transfer:
-
Labeling: Ensure the waste container is accurately labeled with the full chemical name and approximate concentration.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][11][13]
Protocol 3.2: Disposal of Aqueous Waste Streams
This applies to dilute waste from experiments, such as assay buffers, cell culture media, or HPLC mobile phase.
-
Container Selection: Use a dedicated, leak-proof carboy, preferably plastic, labeled "Aqueous Hazardous Waste containing this compound."[13]
-
Collection: Pour all dilute aqueous waste directly into this designated carboy.
-
pH Neutralization: If the waste is acidic or basic, it should be neutralized to a pH between 6 and 8 before being added to the main aqueous waste container, if institutional policy allows. Perform this in a secondary container before adding to the bulk waste.
-
Closure and Storage: Keep the carboy securely capped when not in use. Store it in the laboratory's SAA.
Protocol 3.3: Disposal of Contaminated Solid Waste
This applies to non-sharp, disposable items that have come into direct contact with the compound.
-
Items Included: Gloves, pipette tips, plastic vials, weighing paper, bench protectors, and any other contaminated disposable labware.
-
Container Selection: Use a designated, lined container or a durable, transparent plastic bag clearly labeled "Hazardous Solid Waste."[14]
-
Collection: Place all contaminated solid items directly into this container. Do not mix with regular trash.
-
Final Disposal: When the container is full, seal it securely and place it in the designated area for pickup by your institution's Environmental Health and Safety (EHS) personnel.
Protocol 3.4: Decontamination of Reusable Glassware
This protocol minimizes exposure and ensures proper disposal of contaminated cleaning materials.
-
Initial Rinse (Capture): Rinse the glassware three times with a small amount of an appropriate solvent (e.g., ethanol or acetone) that is known to solubilize the compound. Crucially, collect this initial rinsate in the appropriate "Hazardous Liquid Waste" container.
-
Secondary Wash: After the initial solvent rinse, the glassware can be washed using standard laboratory procedures with soap and water.
-
Rationale: This triple-rinse procedure effectively transfers the hazardous residue from the glassware into a controlled hazardous waste stream, allowing the glassware to be safely cleaned and reused.[15]
Section 4: Waste Stream Management Workflow
The following diagram provides a visual decision-making tool to guide researchers from the point of waste generation to the correct disposal pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 17-Hydroxyprogesterone | C21H30O3 | CID 6238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 17-hydroxy-3-oxo-4-pregnene-20-carboxyl-CoA | C43H66N7O19P3S | CID 90658126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. usbioclean.com [usbioclean.com]
- 7. epa.gov [epa.gov]
- 8. needle.tube [needle.tube]
- 9. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. medlabmag.com [medlabmag.com]
- 12. sweet.ua.pt [sweet.ua.pt]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. Laboratory waste | Staff Portal [staff.ki.se]
- 15. canterbury.ac.nz [canterbury.ac.nz]
Comprehensive Safety and Handling Guide for 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA
As a steroidal acyl-CoA, 17-hydroxy-3-oxopregn-4-en-20-carboxy-CoA necessitates meticulous handling protocols to ensure the safety of laboratory personnel and the integrity of research.[1] This guide provides a detailed framework for the safe handling, use, and disposal of this compound, drawing upon established best practices for similar steroidal molecules. Due to the absence of a publicly available specific Safety Data Sheet (SDS), the following recommendations are based on the properties of related corticosteroids and steroid derivatives.
Understanding the Compound: A Risk-Based Approach
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C43H66N7O19P3S | PubChem[2] |
| Molecular Weight | 1110.0 g/mol | PubChem[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[5]
Core PPE Recommendations:
-
Respiratory Protection: When handling the compound in powdered form or when aerosolization is possible, a NIOSH-approved respirator is essential. For most benchtop applications, a full-face or half-mask air-purifying respirator with appropriate cartridges should be used. In instances of potential high exposure, a positive-pressure, self-contained breathing apparatus (SCBA) may be necessary.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[4][6] For splash hazards, chemical safety goggles and a face shield are recommended.[5][6]
-
Hand Protection: Chemical-resistant gloves are mandatory. Given the lack of specific compatibility data, it is advisable to wear two pairs of nitrile or neoprene gloves that meet the ASTM D6978 standard.[4][5] Gloves should be disposed of immediately after handling the compound.[4]
-
Body Protection: A disposable, polyethylene-coated polypropylene gown or a Tyvek suit provides a barrier against skin contact.[7][8] Standard cloth lab coats are not sufficient as they can absorb the chemical.[5]
-
Foot Protection: Closed-toe shoes are required in all laboratory settings. When handling larger quantities or in situations with a higher risk of spills, chemical-resistant boots or shoe covers should be worn.[9][6]
Donning and Doffing PPE Workflow:
The following workflow illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.
Caption: Proper sequence for donning and doffing PPE.
Engineering Controls: Creating a Safe Workspace
Engineering controls are the primary method for minimizing exposure to hazardous substances.
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood or a similar ventilated enclosure.[4] This is critical to prevent the inhalation of any airborne particles.
-
Designated Area: Establish a designated area for handling this compound to prevent the spread of contamination. This area should be clearly marked.
Operational Plan: Step-by-Step Handling Procedures
A clear and concise operational plan is essential for safe and reproducible experiments.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage. If the container is compromised, handle it with full PPE and immediately report it to your safety officer.[7]
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] The container should be tightly sealed.[6]
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the powdered compound within a chemical fume hood.
-
Use dedicated spatulas and weighing boats.[7]
-
Clean all equipment and the work surface with an appropriate solvent (e.g., ethanol) and a deactivating agent like a dilute sodium hypochlorite solution after use.[7]
Experimental Use:
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid generating dust.
-
Clearly label all solutions with the compound name, concentration, date, and your initials.
-
In the event of a spill, immediately alert others in the area. Evacuate if necessary and follow your institution's spill response procedures. Small spills can be cleaned up by trained personnel wearing appropriate PPE.[3][7]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is critical to protect the environment and public health.
Waste Segregation and Collection:
-
Solid Waste: All disposable PPE (gloves, gowns, etc.), weighing boats, and other contaminated solid materials should be collected in a dedicated, clearly labeled hazardous waste container.[10]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.[11]
Disposal Workflow:
Caption: Segregation and disposal pathway for waste.
Final Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste management company.[11] Do not dispose of this compound down the drain or in the regular trash.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 17-hydroxy-3-oxo-4-pregnene-20-carboxyl-CoA | C43H66N7O19P3S | CID 90658126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Handling and Dispensing of Steroids [webofpharma.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
